2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
Description
The exact mass of the compound [1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPQYDKQISFMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153305-67-0, 100165-88-6 | |
| Record name | 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1, 1 '-binaphthyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as Tol-BINAP, is a chiral phosphine ligand renowned for its efficacy in asymmetric catalysis. As a derivative of the well-established BINAP ligand, Tol-BINAP possesses a C₂-symmetrical, atropisomeric biaryl backbone that imparts a rigid and well-defined chiral environment to metal complexes. The presence of p-tolyl substituents on the phosphorus atoms enhances the ligand's electron-donating properties and steric bulk compared to BINAP, often leading to improved reactivity and enantioselectivity in a variety of catalytic transformations. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of Tol-BINAP, with a focus on its utility in the synthesis of chiral molecules relevant to the pharmaceutical and fine chemical industries.
Structure and Physicochemical Properties
Tol-BINAP exists as two stable enantiomers, (R)- and (S)-Tol-BINAP, due to hindered rotation around the C1-C1' bond of the binaphthyl system. The dihedral angle between the two naphthalene rings is approximately 90 degrees, creating a chiral pocket that is crucial for stereocontrol in catalysis.
Molecular Structure
Caption: 2D representation of the (R)-Tol-BINAP structure.
Physicochemical and Spectroscopic Data
| Property | (R)-Tol-BINAP | (S)-Tol-BINAP |
| Molecular Formula | C₄₈H₄₀P₂ | C₄₈H₄₀P₂ |
| Molecular Weight | 678.78 g/mol | 678.78 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 254-258 °C | 255-257 °C |
| Optical Rotation | [α]²⁰/D +162° (c=0.5, benzene) | [α]²⁰/D -162° (c=0.5, benzene) |
| CAS Number | 99646-28-3 | 100165-88-6 |
| ³¹P NMR (CDCl₃) | δ ~ -15.0 ppm | δ ~ -15.0 ppm |
| ¹H NMR (CDCl₃) | δ ~ 2.2-2.4 (m, 12H, CH₃), 6.7-8.0 (m, 28H, Ar-H) | δ ~ 2.2-2.4 (m, 12H, CH₃), 6.7-8.0 (m, 28H, Ar-H) |
Note: NMR data are approximate and may vary slightly based on experimental conditions. The provided ¹H NMR data is a general representation of the complex aromatic and methyl proton signals.
Experimental Protocols
Synthesis of (R)-Tol-BINAP from (R)-BINOL
This procedure is adapted from the established synthesis of BINAP derivatives.
Materials:
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Di-p-tolylphosphine
-
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hexane
-
Methanol
Procedure:
-
Preparation of (R)-BINOL ditriflate:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-BINOL (1.0 equiv) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C and add pyridine (2.2 equiv) dropwise.
-
Slowly add trifluoromethanesulfonic anhydride (2.1 equiv) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ditriflate, which can be purified by column chromatography on silica gel.
-
-
Phosphination:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add NiCl₂(dppe) (0.1 equiv) and anhydrous DMF.
-
Add di-p-tolylphosphine (2.4 equiv) and DABCO (4.0 equiv).
-
Heat the mixture to 100 °C for 30 minutes.
-
Add a solution of the (R)-BINOL ditriflate (1.0 equiv) in anhydrous DMF to the reaction mixture.
-
Maintain the reaction at 100 °C and monitor by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid and wash with cold methanol.
-
The crude (R)-Tol-BINAP can be further purified by recrystallization from a suitable solvent system (e.g., toluene/methanol).
-
Asymmetric Hydrogenation of Acetophenone using a Ru-(R)-Tol-BINAP Catalyst
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R)-Tol-BINAP
-
(1S,2S)-1,2-Diphenylethylenediamine ((S,S)-DPEN)
-
Acetophenone
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous and degassed 2-propanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Preparation of the RuCl₂[(R)-Tol-BINAP][(S,S)-DPEN] precatalyst:
-
Under an inert atmosphere, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (1.0 equiv) and (R)-Tol-BINAP (2.0 equiv).
-
Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes.
-
Remove the solvent under high vacuum to obtain the intermediate complex, RuCl₂--INVALID-LINK--n.
-
To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equiv).
-
Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure to yield the precatalyst.
-
-
Asymmetric Hydrogenation:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(R)-Tol-BINAP][(S,S)-DPEN] precatalyst (e.g., at a substrate-to-catalyst ratio of 1000:1).
-
Add t-BuOK (e.g., 2 molar equivalents relative to the catalyst).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add acetophenone to the liner.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-10 atm).
-
Stir the reaction at room temperature for the required time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the reactor and analyze the product mixture for conversion and enantiomeric excess by chiral GC or HPLC.
-
Applications in Asymmetric Catalysis
Tol-BINAP has proven to be a highly effective ligand in a wide range of asymmetric catalytic reactions. The electron-donating tolyl groups can enhance the catalytic activity of the metal center, while the chiral backbone provides excellent stereocontrol.
Asymmetric Hydrogenation
Ruthenium and rhodium complexes of Tol-BINAP are powerful catalysts for the asymmetric hydrogenation of various functionalized and unfunctionalized olefins and ketones.[1] These reactions are crucial for the synthesis of chiral alcohols and other building blocks for pharmaceuticals.
| Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Acetophenone | RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN]/t-BuOK | 2000:1 | 8 | 30 | 4 | >99 | 98 (R) |
| Methyl acetoacetate | RuBr₂[(R)-Tol-BINAP] | 1000:1 | 50 | 25 | 12 | 99 | 99 (R) |
| Geraniol | [Rh(cod)((R)-Tol-BINAP)]BF₄ | 500:1 | 10 | 25 | 2 | >95 | 96 (S) |
Cross-Coupling Reactions
Palladium complexes of Tol-BINAP are effective catalysts for various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Negishi couplings. These reactions are fundamental for the formation of C-C bonds in the synthesis of complex organic molecules.
| Reaction | Substrate 1 | Substrate 2 | Catalyst | Ligand | Yield (%) | ee (%) |
| Suzuki-Miyaura | 1-Bromo-2-methoxynaphthalene | Naphthalene-1-boronic acid | Pd(OAc)₂ | (S)-Tol-BINAP | 85 | 88 (S) |
| Heck (intramolecular) | 2-Iodo-N-allyl-aniline derivative | - | Pd(OAc)₂ | (R)-Tol-BINAP | 91 | 92 (S) |
| Negishi | rac-1-Phenylethyl chloride | Phenylzinc chloride | NiCl₂(dme) | (S)-Tol-BINAP | 88 | 94 (S) |
Signaling Pathways and Experimental Workflows
Proposed Catalytic Cycle for Ru-Tol-BINAP Catalyzed Asymmetric Ketone Hydrogenation
The mechanism of ketone hydrogenation by Ru-diamine-diphosphine catalysts is believed to proceed through a metal-ligand bifunctional pathway.
Caption: Proposed catalytic cycle for Ru-catalyzed ketone hydrogenation.
General Workflow for Chiral Ligand Screening in Asymmetric Catalysis
The selection of an optimal chiral ligand is a critical step in developing a new asymmetric transformation. A systematic screening approach is often employed.
Caption: General workflow for chiral ligand screening.
Conclusion
2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) is a privileged chiral ligand that has demonstrated exceptional performance in a wide array of asymmetric catalytic reactions. Its robust and tunable structure, combined with its enhanced electronic properties relative to BINAP, makes it an invaluable tool for the synthesis of enantiomerically enriched compounds. For researchers and professionals in drug development and fine chemical synthesis, Tol-BINAP offers a reliable and highly effective solution for tackling challenging stereoselective transformations. The detailed protocols and performance data presented in this guide are intended to facilitate its successful application in the laboratory and beyond.
References
An In-depth Technical Guide to the Synthesis and Characterization of Tol-BINAP
This technical guide provides a comprehensive overview of the synthesis and characterization of Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl), a chiral phosphine ligand widely employed in asymmetric catalysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, tabulated data, and visual representations of the synthesis and characterization workflows.
Introduction
Tol-BINAP, a derivative of the well-known BINAP ligand, possesses a C₂-symmetric biaryl backbone that imparts effective chirality in a multitude of metal-catalyzed asymmetric reactions. The presence of the p-tolyl substituents on the phosphorus atoms modifies the electronic and steric properties of the ligand compared to BINAP, often leading to improved catalytic activity and enantioselectivity in specific applications. Its utility spans a range of transformations, including but not limited to, Buchwald-Hartwig amination, Heck coupling, and various hydrogenation reactions.[1][2] This guide will detail a robust synthetic route to enantiopure Tol-BINAP and the analytical techniques used for its thorough characterization.
Synthesis of (R)-Tol-BINAP
The most common and efficient synthesis of enantiopure Tol-BINAP starts from the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL). The following protocol is adapted from the well-established synthesis of BINAP and its analogs.[3][4]
Synthesis Pathway
The synthesis of (R)-Tol-BINAP is a two-step process commencing with the conversion of (R)-BINOL to its ditriflate derivative, followed by a nickel-catalyzed phosphinylation with di-p-tolylphosphine.
Caption: Synthetic pathway for (R)-Tol-BINAP from (R)-BINOL.
Experimental Protocols
Step 1: Synthesis of (R)-1,1'-binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) ((R)-BINOL ditriflate) [3]
-
To an oven-dried 100-mL single-necked flask equipped with a magnetic stir bar, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).
-
Under a nitrogen atmosphere, add dry methylene chloride (60 mL) followed by dry pyridine (7.2 mL, 90 mmol).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (11.0 mL, 65 mmol) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with the addition of water (50 mL).
-
Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (R)-BINOL ditriflate as a white solid.
Step 2: Synthesis of (R)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl ((R)-Tol-BINAP) [3][4]
-
To an oven-dried 250-mL Schlenk flask, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)) (1.1 g, 2.0 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous N,N-dimethylformamide (DMF) (40 mL) via syringe.
-
Add di-p-tolylphosphine (approx. 5.1 g, 24 mmol) to the flask.
-
Heat the resulting dark red solution to 100 °C for 30 minutes.
-
In a separate flask, dissolve (R)-BINOL ditriflate (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (9.0 g, 80 mmol) in anhydrous, degassed DMF (60 mL).
-
Transfer the solution of the ditriflate and DABCO to the reaction flask via cannula.
-
Maintain the reaction mixture at 100 °C. Periodically add additional portions of di-p-tolylphosphine as needed to drive the reaction to completion (monitoring by TLC or HPLC is recommended).
-
After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
-
Add methanol to precipitate the product.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield (R)-Tol-BINAP as a white to off-white solid.
Characterization of Tol-BINAP
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Tol-BINAP.
Physical and Spectroscopic Data
| Property | Value | Reference(s) |
| Molecular Formula | C₄₈H₄₀P₂ | [5][6] |
| Molecular Weight | 678.78 g/mol | [5][6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 254-258 °C | |
| Optical Rotation [α]²⁰D | +162° (c = 0.5 in benzene) for (R)-Tol-BINAP | |
| ³¹P NMR (CDCl₃) | Approximately -14 to -15 ppm | [1] |
| ¹H NMR (CDCl₃) | Aromatic protons: ~6.8-8.0 ppm; Methyl protons: ~2.2-2.4 ppm | [8] |
| ¹³C NMR (CDCl₃) | Aromatic carbons: ~125-150 ppm; Methyl carbons: ~21 ppm | [8] |
Characterization Workflow
Caption: Workflow for the characterization of synthesized Tol-BINAP.
Detailed Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of Tol-BINAP in deuterated chloroform (CDCl₃). The spectrum should show complex multiplets in the aromatic region (approximately 6.8-8.0 ppm) and a singlet for the four methyl groups in the tolyl substituents (approximately 2.2-2.4 ppm). Integration of these regions should correspond to the expected proton count.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum in CDCl₃ will display a number of signals in the aromatic region (approximately 125-150 ppm) and a single peak for the methyl carbons at around 21 ppm.
-
³¹P NMR: A proton-decoupled ³¹P NMR spectrum in CDCl₃ provides a definitive characterization. Tol-BINAP should exhibit a single sharp peak, typically in the range of -14 to -15 ppm, confirming the presence of a single phosphorus environment.[1]
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The calculated exact mass for [M+H]⁺ is 679.2683.
Melting Point:
-
The melting point of the purified product should be determined using a standard melting point apparatus and compared with the literature value (254-258 °C). A sharp melting range is indicative of high purity.
Optical Rotation:
-
The optical rotation of an enantiopure sample of (R)-Tol-BINAP is measured using a polarimeter. A solution of known concentration in benzene is prepared, and the rotation is measured at the sodium D-line (589 nm). The specific rotation should be consistent with the literature value of +162°.
Single Crystal X-ray Diffraction:
-
For unambiguous structural elucidation and confirmation of absolute stereochemistry, single crystals of Tol-BINAP can be grown and analyzed by X-ray diffraction. Crystallographic data for Tol-BINAP can be found in the Crystallography Open Database (COD), providing detailed information on bond lengths, bond angles, and the overall three-dimensional structure.
Applications in Asymmetric Catalysis
Tol-BINAP is a privileged ligand in a variety of asymmetric catalytic transformations. Its complexes with transition metals such as ruthenium, rhodium, and palladium are highly effective catalysts.
References
- 1. rsc.org [rsc.org]
- 2. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemscene.com [chemscene.com]
- 6. (R)-Tol-BINAP 99646-28-3 [sigmaaldrich.com]
- 7. (S)-(-)-TolBINAP | (S)-(-)-TolBINAP | 100165-88-6 | 東京化成工業株式会社 [tcichemicals.com]
- 8. rsc.org [rsc.org]
The Role of Tol-BINAP in Asymmetric Organic Synthesis: A Technical Guide
An in-depth exploration of the applications, mechanisms, and experimental protocols of Tol-BINAP-metal complexes in asymmetric catalysis, tailored for researchers, scientists, and drug development professionals.
Introduction
(R)- and (S)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as Tol-BINAP, are axially chiral biaryl diphosphine ligands that have proven to be highly effective in a wide range of metal-catalyzed asymmetric transformations. As a derivative of the renowned BINAP ligand, Tol-BINAP features tolyl groups on its phosphorus atoms, which can enhance the catalytic activity and selectivity in certain reactions. This technical guide provides a comprehensive overview of the core applications of Tol-BINAP in organic synthesis, with a focus on asymmetric hydrogenation, carbon-carbon bond-forming reactions, and carbon-nitrogen bond-forming reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its practical application in research and development.
Core Applications of Tol-BINAP in Asymmetric Synthesis
Tol-BINAP is a versatile chiral ligand that can be paired with various transition metals, including ruthenium, nickel, iridium, and palladium, to create highly efficient and enantioselective catalysts. The primary applications of Tol-BINAP lie in asymmetric hydrogenations, nickel-catalyzed alkylations and aldol-type reactions, iridium-catalyzed allylic alkylations, and palladium-catalyzed Buchwald-Hartwig aminations.
Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
Ruthenium complexes of Tol-BINAP are exceptionally effective for the asymmetric hydrogenation of a broad range of prochiral ketones to yield chiral secondary alcohols with high enantiopurity. These reactions are often characterized by high turnover numbers (TON) and turnover frequencies (TOF), making them suitable for large-scale synthesis.
Quantitative Data:
| Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-Tol-BINAP/(S,S)-DPEN-Ru(II) | 2,400,000 | >99 | 80 | [1] |
| 5-Methoxy-1-tetralone | RuCl₂[(S)-tolbinap][(R)-iphan]/t-C₄H₉OK | 55,000 | >99 | 98 | [1] |
| 2-(Benzoylmethylamino)propiophenone | (S)-Tol-BINAP/(R)-DMAPEN-Ru | - | - | 98 (syn) | [1] |
| Benzoin methyl ether | (S)-Tol-BINAP/(R)-DMAPEN-Ru | - | - | 98 (anti) | [1] |
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol is adapted from the work of Noyori and coworkers.[1]
Catalyst Preparation: A mixture of [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-Tol-BINAP (2 equivalents) is stirred in anhydrous, degassed DMF at 100 °C for 10 minutes. The solvent is removed under high vacuum to yield the intermediate complex, RuCl₂--INVALID-LINK--ₙ. To this crude intermediate, (S,S)-DPEN (1.1 equivalents) and anhydrous, degassed toluene are added, and the mixture is refluxed for 2 hours. After cooling, the solvent is removed under reduced pressure to give the precatalyst RuCl₂[(S)-tolbinap][(S,S)-dpen].
Hydrogenation Procedure:
-
In a glovebox, a glass liner for an autoclave is charged with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1) and potassium tert-butoxide (2 molar equivalents relative to the catalyst).
-
Anhydrous, degassed 2-propanol is added to dissolve the catalyst and base.
-
Acetophenone is added to the liner.
-
The glass liner is placed inside the autoclave, and the reactor is sealed.
-
The autoclave is removed from the glovebox and purged 3-5 times with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 8 atm).
-
The reaction mixture is stirred vigorously at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).
-
After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified by standard methods to isolate the chiral 1-phenylethanol.
Reaction Mechanism:
The hydrogenation is believed to proceed through a metal-ligand bifunctional mechanism. The active catalyst is a ruthenium dihydride species, which is formed from the precatalyst under basic conditions and hydrogen pressure. The ketone substrate does not directly coordinate to the ruthenium center. Instead, a six-membered pericyclic transition state is formed involving a hydride on the ruthenium and a proton from the diamine ligand, which are concertedly transferred to the carbonyl carbon and oxygen, respectively.
Nickel-Catalyzed Enantioselective Reactions
Tol-BINAP, in combination with nickel(II) complexes, serves as an effective chiral Lewis acid catalyst for enantioselective alkylations and aldol-type reactions. These methods provide access to chiral building blocks with high enantioselectivity.
Quantitative Data: Ni(II)-Tol-BINAP-Catalyzed Enantioselective Alkylation [2]
| N-Acylthiazolidinethione Substrate | Yield (%) | ee (%) |
| N-Propionyl | 92 | 99 |
| N-Isobutyryl | 85 | 98 |
| N-Benzoyl | 78 | 95 |
| N-(2-Naphthoyl) | 88 | 97 |
Experimental Protocol: Ni(II)-(S)-Tol-BINAP-Catalyzed Enantioselective Alkylation [2]
-
In a flame-dried flask under an inert atmosphere, NiCl₂ glyme (10 mol %) and (S)-Tol-BINAP (11 mol %) are stirred in THF for 1 hour at room temperature.
-
The N-acylthiazolidinethione (1.0 equivalent) is added, and the mixture is cooled to the desired temperature (e.g., -20 °C).
-
Trimethyl orthoformate (3.0 equivalents) is added dropwise.
-
The reaction is stirred at this temperature until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired product.
Reaction Mechanism:
The reaction is proposed to proceed through the formation of a chiral Ni(II)-enolate complex. The Tol-BINAP ligand creates a chiral environment around the nickel center, which directs the approach of the electrophile to one face of the enolate, leading to the observed enantioselectivity.
Iridium-Catalyzed Asymmetric Allylic Alkylation
Iridium complexes bearing the Tol-BINAP ligand are powerful catalysts for the asymmetric allylic alkylation of various nucleophiles, including nitroalkanes. These reactions are highly regio- and enantioselective, providing access to complex chiral molecules.[3]
Quantitative Data: Iridium-Catalyzed Allylic Alkylation of Nitroalkanes [3]
| Allylic Acetate | Nitroalkane | Yield (%) | ee (%) |
| (E)-cinnamyl acetate | 2-nitropropane | 75 | 96 |
| (E)-hex-2-en-1-yl acetate | 2-nitropropane | 68 | 94 |
| 1-phenylprop-2-en-1-yl acetate | 2-nitropropane | 82 | 95 |
Experimental Protocol: Iridium-Catalyzed Allylic Alkylation of 2-Nitropropane [3]
-
To a solution of [Ir(COD)Cl]₂ (2.5 mol %) and (S)-Tol-BINAP (5.5 mol %) in an appropriate solvent (e.g., THF) under an inert atmosphere is added a base (e.g., Cs₂CO₃, 1.2 equivalents).
-
The mixture is stirred at room temperature for 30 minutes.
-
The allylic acetate (1.0 equivalent) and 2-nitropropane (1.5 equivalents) are added.
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or GC).
-
The reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent.
-
The combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the enantioenriched product.
Reaction Mechanism:
The iridium-catalyzed allylic alkylation is thought to proceed via an outer-sphere mechanism. An active iridium(I) species reacts with the allylic substrate to form a π-allyl iridium(III) complex. The nucleophile then attacks the π-allyl ligand from the face opposite to the iridium center, leading to the product and regenerating the active iridium(I) catalyst. The Tol-BINAP ligand controls the facial selectivity of the nucleophilic attack.
Palladium-Catalyzed Buchwald-Hartwig Amination
Palladium complexes of Tol-BINAP are effective catalysts for the Buchwald-Hartwig amination, a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. While not always requiring enantioselectivity, the use of chiral ligands like Tol-BINAP can be beneficial in certain contexts, and the general principles of its use in palladium catalysis are relevant.
Quantitative Data:
While Tol-BINAP is less commonly used for asymmetric Buchwald-Hartwig amination, it is a competent ligand for the general transformation. Data for related BINAP ligands show high yields are achievable.
| Aryl Halide | Amine | Catalyst System | Yield (%) | Reference |
| 4-Bromo-toluene | Aniline | Pd₂(dba)₃ / (R)-BINAP | 95 | [4] |
| 1-Bromo-4-tert-butylbenzene | n-Hexylamine | Pd(OAc)₂ / (R)-BINAP | 88 | [4] |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This is a general procedure adapted from literature protocols.
-
A reaction vessel is charged with Pd₂(dba)₃ (1-2 mol %), (R)-Tol-BINAP (2-4 mol %), and a strong base such as sodium tert-butoxide (1.4 equivalents) under an inert atmosphere.
-
Anhydrous toluene is added, and the mixture is stirred for a few minutes.
-
The aryl bromide (1.0 equivalent) and the amine (1.2 equivalents) are added.
-
The vessel is sealed, and the reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Reaction Mechanism:
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0)-Tol-BINAP complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by the base leads to a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.
Conclusion
Tol-BINAP has established itself as a privileged chiral ligand in asymmetric synthesis. Its application in ruthenium-catalyzed hydrogenations, nickel-catalyzed C-C bond formations, iridium-catalyzed allylic alkylations, and palladium-catalyzed cross-coupling reactions demonstrates its versatility and effectiveness. The electronic and steric properties of the tolyl substituents on the phosphorus atoms can lead to enhanced catalytic performance compared to the parent BINAP ligand in specific applications. This guide provides a foundational understanding of the key uses of Tol-BINAP, offering researchers and drug development professionals the necessary information to effectively utilize this powerful tool in the synthesis of complex, enantioenriched molecules. Further exploration of the cited literature is recommended for more specialized applications and a deeper understanding of the nuances of each catalytic system.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ni(II) Tol-BINAP-catalyzed enantioselective orthoester alkylations of N-acylthiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
mechanism of action of Tol-BINAP ligands
An in-depth technical guide to the , prepared for researchers, scientists, and drug development professionals.
Executive Summary
(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as Tol-BINAP, is a chiral diphosphine ligand that plays a pivotal role in modern asymmetric catalysis. As a derivative of the renowned BINAP ligand, Tol-BINAP possesses a C₂-symmetric, atropisomeric binaphthyl backbone which, when complexed with transition metals such as ruthenium, rhodium, palladium, copper, and iridium, creates a highly effective chiral environment. This guide elucidates the core mechanisms through which Tol-BINAP-metal complexes achieve high enantioselectivity in a variety of chemical transformations. The primary mechanism involves the formation of diastereomeric transition states upon interaction with a prochiral substrate, where steric and electronic factors dictated by the ligand's structure favor the formation of one enantiomer over the other. This document details specific catalytic cycles, presents quantitative data from key studies, outlines experimental protocols, and illustrates the underlying principles and workflows through detailed diagrams.
Core Principles of Enantioselection with Tol-BINAP
The efficacy of Tol-BINAP as a chiral ligand stems from its unique structural properties.[1] It is an organophosphorus compound characterized by axial chirality due to restricted rotation (atropisomerism) around the C-C bond connecting the two naphthyl rings.[1] This rigid C₂-symmetric framework is crucial for creating a well-defined and predictable chiral pocket around the metal center.[2]
The fundamental mechanism of action involves the following steps:
-
Formation of a Chiral Catalyst: The Tol-BINAP ligand coordinates to a metal precursor (e.g., from palladium, ruthenium, or copper) to form a stable, chiral catalyst complex.
-
Substrate Coordination: The prochiral substrate coordinates to the metal center of the chiral complex.
-
Formation of Diastereomeric Transition States: Due to the chiral environment created by the Tol-BINAP ligand, the substrate can approach the metal center in two primary orientations. These orientations lead to two distinct, diastereomeric transition states that are not mirror images and thus have different energy levels.
-
Enantioselective Product Formation: The reaction proceeds preferentially through the lower-energy transition state, leading to the formation of one enantiomer of the product in excess. The difference in the activation energies (ΔΔG‡) between the two transition states directly determines the enantiomeric excess (ee) of the product.
The para-methyl groups on the phenyl rings of Tol-BINAP (the "Tol" in Tol-BINAP) modify the electronic and steric properties of the parent BINAP ligand, which can enhance reactivity and selectivity in certain reactions.[3]
Caption: General principle of enantioselection via diastereomeric transition states.
Mechanisms in Specific Catalytic Systems
Tol-BINAP ligands are versatile and have been successfully employed in a wide range of metal-catalyzed asymmetric reactions.
Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium complexes of Tol-BINAP are highly effective for the asymmetric hydrogenation of ketones and olefins.[4][5] The hydrogenation of ketones is proposed to proceed through a nonclassical metal-ligand bifunctional mechanism.[4] In this pathway, the reaction does not involve direct coordination of the ketone's oxygen to the metal. Instead, it occurs in the outer coordination sphere of an 18-electron RuH₂ complex via a six-membered pericyclic transition state. A hydride on the ruthenium and a proton from an ancillary diamine ligand are transferred simultaneously to the carbonyl carbon and oxygen, respectively.[4] The chirality of the Tol-BINAP ligand dictates the facial selectivity of the hydride transfer, thereby determining the stereochemistry of the resulting alcohol.
Caption: Simplified mechanism for Ru/Tol-BINAP-catalyzed asymmetric hydrogenation.
Palladium-Catalyzed Asymmetric Reactions
Palladium complexes featuring Tol-BINAP are widely used in enantioselective C-C, C-N, and C-O bond-forming reactions, such as allylic amination and α-arylation of ketones.[6][7][8] The general catalytic cycle for these cross-coupling reactions involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into a carbon-halide or carbon-triflate bond of the electrophile, forming a Pd(II) intermediate.[9]
-
Transmetalation or Migratory Insertion: For cross-coupling, a nucleophile (e.g., an organoborane in Suzuki coupling) undergoes transmetalation, replacing the halide on the Pd(II) center. In other reactions, migratory insertion may occur.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.[9]
The Tol-BINAP ligand controls the stereochemical outcome by influencing the geometry of the Pd(II) intermediates and the facial selectivity during the nucleophilic attack or migratory insertion step.[8]
Caption: General catalytic cycle for Pd/Tol-BINAP-catalyzed cross-coupling reactions.
Copper and Iridium-Catalyzed Asymmetric Reactions
Tol-BINAP has also proven effective in copper-catalyzed enantioselective Michael additions and iridium-catalyzed allylic alkylations.[10][11]
-
Cu(I)-Tol-BINAP: In the 1,4-addition of Grignard reagents to α,β-unsaturated esters, a chiral Cu(I)-Tol-BINAP complex is formed. This complex coordinates the substrate and directs the nucleophilic attack of the Grignard reagent to one of the enantiofaces of the double bond.[10] An excess of the Tol-BINAP ligand relative to the copper salt is often crucial for achieving high enantioselectivity.[10]
-
Ir-Tol-BINAP: For the allylation of nitroalkanes, an iridium catalyst modified by Tol-BINAP enables highly regio- and enantioselective substitution.[11] DFT calculations have shown that the enantioselectivity arises from steric clashes between the p-tolyl groups of the ligand and the allyl substrate in the transition state leading to the minor enantiomer. This destabilizes the unfavorable transition state, favoring the pathway to the major product.[11]
Quantitative Data Summary
The performance of Tol-BINAP in various asymmetric catalytic reactions is summarized below. Data is compiled from cited literature and demonstrates the high yields and enantioselectivities achievable.
Table 1: Cu(I)/Tol-BINAP-Catalyzed Asymmetric Michael Addition [10]
| Entry | Substrate (Ester) | Grignard Reagent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Methyl 5-phenylpent-2-enoate | EtMgBr | -78 | 98 | 90 |
| 2 | Methyl cinnamate | EtMgBr | -78 | 98 | 94 |
| 3 | Methyl 5-phenylpent-2-enoate | n-PrMgBr | -78 | 98 | 92 |
| 4 | Methyl cinnamate | n-PrMgBr | -78 | 98 | 95 |
Table 2: Ni(II)/Tol-BINAP-Catalyzed Asymmetric Michael Addition [12]
| Entry | Substrate (β-Ketoester) | Acceptor | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | t-Butyl acetoacetate | N-Crotonylthiazolidinethione | 0 | 97 | 95 |
| 2 | Ethyl acetoacetate | N-Crotonylthiazolidinethione | 0 | 90 | 96 |
| 3 | Ethyl benzoylacetate | N-Crotonylthiazolidinethione | 0 | 85 | 98 |
| 4 | t-Butyl acetoacetate | N-Cinnamoylthiazolidinethione | 0 | 95 | 96 |
Table 3: Ir/Tol-BINAP-Catalyzed Asymmetric Allylic Alkylation of Nitronates [11]
| Entry | Allylic Acetate | Nitroalkane | Base | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | (E)-Hex-3-en-2-yl acetate | 2-Nitropropane | Cs₂CO₃ | 86 | 97 |
| 2 | (E)-Oct-3-en-2-yl acetate | 2-Nitropropane | Cs₂CO₃ | 84 | 98 |
| 3 | (E)-1-Phenylbut-2-en-1-yl acetate | 2-Nitropropane | Cs₂CO₃ | 91 | 96 |
Experimental Methodologies
Detailed experimental protocols are critical for reproducing results in asymmetric catalysis. Below are generalized procedures based on common practices cited in the literature.
Synthesis of Tol-BINAP
Tol-BINAP and other BINAP derivatives can be synthesized from 1,1'-bi-2-naphthol (BINOL). A common industrial method involves the harsh bromination of BINOL, followed by a Grignard coupling to form the bis(phosphine oxide).[3] This racemic mixture is then resolved using a chiral resolving agent (e.g., camphorsulfonic acid) and finally reduced with a silane reagent to yield the enantiomerically pure Tol-BINAP.[3] A key breakthrough was a nickel-catalyzed phosphine insertion method, which provided a more direct route to BINAP derivatives.[3][5]
General Protocol for a Tol-BINAP Catalyzed Reaction
The following protocol describes a typical setup for a small-scale asymmetric reaction. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation.
-
Catalyst Pre-formation: In a flame-dried Schlenk flask, the metal precursor (e.g., Pd(OAc)₂, CuI, [Ir(COD)Cl]₂) and the Tol-BINAP ligand (typically in a 1:1 to 1:1.2 molar ratio) are dissolved in an anhydrous solvent (e.g., THF, Toluene, EtOAc). The mixture is stirred at a specified temperature (e.g., room temperature) for 30-60 minutes to allow for the formation of the active chiral complex.
-
Reagent Addition: The substrate is added to the flask, followed by any other reagents such as a base (e.g., Cs₂CO₃, NaOtBu) or a secondary nucleophile (e.g., Grignard reagent, boronic acid). For reactions involving highly reactive or temperature-sensitive reagents, the addition is performed slowly at a reduced temperature (e.g., -78 °C or 0 °C).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS or LC-MS.
-
Workup: Once the reaction is complete, it is quenched by the addition of a suitable reagent (e.g., saturated aqueous NH₄Cl solution, water). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield of the isolated product is determined. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) by comparing the product to a racemic standard.
Caption: General experimental workflow for a Tol-BINAP-catalyzed asymmetric reaction.
Applications in Drug Development
The precise control of stereochemistry is paramount in the pharmaceutical industry. Many drug molecules are chiral, and often only one enantiomer provides the desired therapeutic effect, while the other may be inactive or cause harmful side effects.[13][14] Asymmetric catalysis using ligands like Tol-BINAP is a powerful tool for the efficient synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and their intermediates.[] By enabling highly selective reactions, these catalysts help reduce waste, simplify purification processes, and make the synthesis of complex chiral drugs more economically and environmentally viable.[14]
References
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (R)-(+)-TolBINAP | 99646-28-3 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemimpex.com [chemimpex.com]
- 14. nbinno.com [nbinno.com]
A Technical Guide to (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl ((R)-Tol-BINAP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as (R)-Tol-BINAP, is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. Its unique C₂-symmetric, atropisomeric binaphthyl backbone provides a well-defined chiral environment, enabling high enantioselectivity in a variety of metal-catalyzed transformations. This technical guide provides an in-depth overview of (R)-Tol-BINAP, including its physicochemical properties, core applications in asymmetric synthesis, detailed experimental protocols, and the mechanistic basis for its stereochemical control.
Compound Identification and Properties
(R)-Tol-BINAP is a privileged ligand in asymmetric catalysis, valued for its thermal and air stability, and its ability to induce high levels of enantioselectivity.[1][2][3]
| Property | Value | Reference |
| CAS Number | 99646-28-3 | [4][5][6][7][8] |
| Synonyms | (R)-Tol-BINAP, (R)-p-Tol-BINAP, (R)-(+)-T-BINAP | [2][4][5][6][7] |
| Molecular Formula | C₄₈H₄₀P₂ | [4][5][7] |
| Molecular Weight | 678.78 g/mol | [2][4] |
| Appearance | White to off-white solid/powder | [6][7] |
| Melting Point | 254-258 °C | [4] |
| Optical Rotation | [α]20/D +162° (c = 0.5 in benzene) | |
| Solubility | Insoluble in water | [1] |
Core Applications in Asymmetric Catalysis
The primary utility of (R)-Tol-BINAP lies in its role as a chiral ligand for transition metals such as ruthenium, rhodium, palladium, and copper. The resulting complexes are powerful catalysts for a wide array of asymmetric reactions crucial in pharmaceutical and fine chemical synthesis.[1][2]
Asymmetric Hydrogenation
The most prominent application of (R)-Tol-BINAP is in Noyori-type asymmetric hydrogenations of ketones and olefins.[1][9] Ruthenium complexes of Tol-BINAP are highly effective for the enantioselective reduction of functionalized ketones, α,β-unsaturated carboxylic acids, and allylic alcohols.[10][11]
Key Features:
-
High Enantioselectivity: Often achieves >95% enantiomeric excess (ee).[10][12]
-
Broad Substrate Scope: Effective for aryl ketones, heteroaryl ketones, and various functionalized substrates.[10][11][12]
-
High Catalytic Activity: Reactions can proceed with high turnover numbers (TON) and turnover frequencies (TOF).[13]
Other Asymmetric Transformations
Beyond hydrogenation, (R)-Tol-BINAP is a versatile ligand for other carbon-carbon and carbon-heteroatom bond-forming reactions:
-
Palladium-catalyzed α-arylation of ketones. [2]
-
Copper-catalyzed asymmetric conjugate additions. [2]
-
Rhodium-catalyzed [2+2+2] cycloaddition reactions. [2]
-
Asymmetric Heck reactions. [1]
-
Asymmetric hydroformylation. [1]
Experimental Protocols
The following protocols are representative examples of the application of (R)-Tol-BINAP in asymmetric catalysis.
Protocol: Asymmetric Hydrogenation of Aryl Ketones with a Ru-Tol-BINAP/Diamine Complex
This protocol is based on the highly efficient systems developed for the hydrogenation of ketones.[10][14]
Materials:
-
RuCl₂[(R)-tolbinap][(R,R)-dpen] catalyst
-
Substrate (e.g., Acetophenone)
-
Solvent: 2-Propanol
-
Base: Potassium tert-butoxide (KOt-Bu)
-
Hydrogen gas (H₂)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, a high-pressure reactor is charged with the RuCl₂[(R)-tolbinap][(R,R)-dpen] catalyst and the ketone substrate (Substrate/Catalyst ratio typically ranging from 1000 to 10,000).[10]
-
Anhydrous 2-propanol is added as the solvent.
-
A solution of KOt-Bu in 2-propanol is added. The base accelerates the reaction by promoting the formation of the active RuH₂ species.[14]
-
The reactor is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The reactor is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 8-40 atm).[10]
-
The reaction mixture is stirred at a controlled temperature (e.g., 0-30 °C) for the specified time (e.g., 3-24 hours).[10]
-
Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified (e.g., by column chromatography) to isolate the chiral alcohol product.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol: Synthesis of a Ru-Tol-BINAP Precursor
This protocol describes the in-situ preparation of an active catalyst.[15][16]
Materials:
-
[RuCl₂(benzene)]₂
-
(R)-Tol-BINAP
-
Solvent: Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere, a flask is charged with [RuCl₂(benzene)]₂ and (R)-Tol-BINAP in a 1:1.1 molar ratio.
-
Anhydrous DMF is added, and the mixture is stirred at an elevated temperature (e.g., 100 °C) for 10-30 minutes.
-
The resulting dark-red solution of the RuCl₂--INVALID-LINK--n precursor can be used directly for hydrogenation reactions after cooling.[16]
Quantitative Data Summary
The performance of (R)-Tol-BINAP-based catalysts is demonstrated in the following table, summarizing results for the asymmetric hydrogenation of various ketones.
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (E)-Chalcone | RuCl₂[(S)-tolbinap][(R)-dmapen] | 10,000 | 40 | 0 | 3 | 99 | 97 | [10] |
| Phenylglyoxal diethylacetal | RuCl₂[(S)-tolbinap][(R)-dmapen] | 2,000 | - | - | - | - | 96 | [10] |
| Acetophenone | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | - | 1 | Room Temp | - | - | 82 | [14] |
| 2,4,4-Trimethyl-2-cyclohexenone | (R)-tolBINAP/(S,S)-DPEN | - | - | - | - | - | 95 | [12] |
Mechanism and Visualization
The widely accepted mechanism for ketone hydrogenation by Ru-BINAP/diamine catalysts is a "metal-ligand bifunctional" or "outer sphere" mechanism. It involves the concerted transfer of a hydride from the ruthenium center and a proton from the diamine ligand to the ketone's carbonyl group via a six-membered pericyclic transition state, without direct coordination of the ketone to the metal.[14]
Catalytic Cycle of Asymmetric Hydrogenation
Caption: Proposed catalytic cycle for ketone hydrogenation by a Ru-(R)-Tol-BINAP-diamine complex.
General Experimental Workflow
Caption: General workflow for asymmetric hydrogenation using a (R)-Tol-BINAP catalyst system.
References
- 1. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 2. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 3. nbinno.com [nbinno.com]
- 4. (R)-(+)-2,2 -Bis(di-p-tolylphosphino)-1,1 -binaphthyl 97 99646-28-3 [sigmaaldrich.com]
- 5. (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, 99% (R)-p-Tol-BINAP | Combination | DalChem - manufacture of specialty chemicals [dalchem.com]
- 6. 99646-28-3 | (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, 99% | (R)-T-BINAP, (R)-Tol-BINAP [aspirasci.com]
- 7. (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, (R)-p-Tol-BINAP, CasNo.99646-28-3 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 8. (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, 98% 0.5 g | Buy Online [thermofisher.com]
- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 10. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ethz.ch [ethz.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comprehensive Technical Guide to Tol-BINAP: Properties, Synthesis, and Application in Asymmetric Catalysis
This guide provides an in-depth overview of 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP), a chiral ligand pivotal in the field of asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, experimental protocols for its application, and its role in the synthesis of enantiomerically pure compounds.
Core Properties of Tol-BINAP
Tol-BINAP is a chiral diphosphine ligand renowned for its effectiveness in inducing high enantioselectivity in a variety of metal-catalyzed reactions. Its structural rigidity and well-defined chiral environment are key to its success.
| Property | Value |
| Chemical Formula | C₄₈H₄₀P₂[1][2][3] |
| Molecular Weight | 678.78 g/mol [1][2] |
| Appearance | White to off-white crystalline solid[3] |
| Melting Point | 252-258 °C[4] |
| Synonyms | (R/S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, (R/S)-p-tolyl-BINAP[2] |
| CAS Number (R-enantiomer) | 99646-28-3[1][2] |
| CAS Number (S-enantiomer) | 100165-88-6[3] |
Asymmetric Hydrogenation of Ketones: A Key Application
A prominent application of Tol-BINAP is in the ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones to yield chiral secondary alcohols.[1] These chiral alcohols are crucial building blocks in the synthesis of numerous pharmaceutical compounds. The general mechanism involves a metal-ligand bifunctional pathway where a hydride from the ruthenium center and a proton from the diamine ligand are transferred to the ketone.[3]
This protocol outlines a general procedure for the asymmetric hydrogenation of acetophenone using a Ru-Tol-BINAP catalyst system.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-Tol-BINAP
-
(S,S)-1,2-Diphenylethylenediamine ((S,S)-DPEN)
-
Anhydrous, degassed dimethylformamide (DMF)
-
Anhydrous, degassed toluene
-
Acetophenone
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous, degassed 2-propanol
-
High-purity hydrogen gas
-
Schlenk flasks
-
Autoclave or high-pressure reactor
Procedure:
Part 1: Preparation of the RuCl₂[(S)-tolbinap][(S,S)-dpen] Precatalyst [1]
-
Under an inert atmosphere (argon or nitrogen), combine [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-Tol-BINAP (2 equivalents) in a Schlenk flask.
-
Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes, during which the solution should turn a deep red-purple.
-
Remove the solvent under high vacuum to yield the intermediate complex.
-
In a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equivalents).
-
Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the precatalyst.
Part 2: Asymmetric Hydrogenation [1]
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).
-
Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the acetophenone substrate to the liner.
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).
-
Upon completion, carefully release the pressure and analyze the product for conversion and enantiomeric excess (ee) using techniques such as chiral gas chromatography or HPLC.
Logical Workflow: From Achiral Precursor to Chiral Drug Candidate
Tol-BINAP plays a critical role in the early stages of drug development by enabling the synthesis of specific enantiomers of chiral molecules. The workflow below illustrates how Tol-BINAP is employed to produce a chiral intermediate, which is then used in the synthesis of a final drug candidate that can modulate a biological signaling pathway.
Caption: Workflow illustrating the use of Tol-BINAP in the synthesis of a chiral drug candidate.
Role in Drug Development
The ability to synthesize enantiomerically pure compounds is paramount in drug development. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse side effects. By facilitating the production of single-enantiomer drugs, Tol-BINAP and similar chiral ligands contribute to the development of safer and more effective pharmaceuticals. The asymmetric hydrogenation of ketones, as detailed above, is a powerful tool for creating chiral alcohols that are versatile intermediates in the synthesis of complex drug molecules. While Tol-BINAP itself may not directly interact with biological signaling pathways, its role in creating the specific stereoisomers of drugs that do is a critical and foundational step in modern medicinal chemistry.
References
Solubility Profile of Tol-BINAP in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)- and (S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) are chiral phosphine ligands pivotal in asymmetric catalysis. Their efficacy in synthesizing enantiomerically pure compounds makes them invaluable in the pharmaceutical and fine chemical industries. A thorough understanding of the solubility of Tol-BINAP in various organic solvents is critical for reaction optimization, catalyst preparation, and product purification. This technical guide provides a comprehensive overview of the solubility characteristics of Tol-BINAP, detailed experimental protocols for solubility determination, and a summary of available data.
While precise quantitative solubility data for Tol-BINAP across a wide range of organic solvents is not extensively documented in publicly available literature, general solubility behaviors can be inferred from various sources. Tol-BINAP is generally described as a white to off-white crystalline powder. Its large, nonpolar aromatic structure dictates its solubility profile, favoring nonpolar and moderately polar organic solvents while being insoluble in highly polar solvents like water.
Qualitative Solubility of Tol-BINAP
Based on available information and the physicochemical properties of similar chiral phosphine ligands, the solubility of Tol-BINAP in common organic solvents can be qualitatively categorized. This information is crucial for selecting appropriate solvents for reactions utilizing Tol-BINAP as a ligand.
Table 1: Qualitative Solubility of Tol-BINAP in Common Organic Solvents
| Solvent Family | Solvent | Qualitative Solubility | Polarity Index |
| Aromatic Hydrocarbons | Toluene | Soluble | 2.4 |
| Benzene | Soluble | 2.7 | |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | 3.1 |
| Chloroform | Soluble | 4.1 | |
| Ethers | Tetrahydrofuran (THF) | Soluble | 4.0 |
| Diethyl Ether | Slightly Soluble | 2.8 | |
| Ketones | Acetone | Slightly Soluble | 5.1 |
| Esters | Ethyl Acetate | Slightly Soluble | 4.4 |
| Alcohols | Ethanol | Sparingly Soluble | 5.2 |
| Methanol | Insoluble | 5.1 | |
| Alkanes | Hexane | Sparingly Soluble | 0.1 |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | Slightly Soluble | 6.4 |
| Water | Water | Insoluble | 10.2 |
Note: The qualitative descriptors are based on general observations from scientific literature and chemical supplier information. Precise quantitative data may vary with temperature and the specific crystalline form of Tol-BINAP.
Experimental Protocol for Determining Solubility
For researchers requiring precise solubility data for specific applications, the following experimental protocol provides a reliable method for determining the solubility of Tol-BINAP in an organic solvent of interest. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute.
Methodology: Isothermal Equilibrium Method
This method involves equilibrating an excess of the solid solute (Tol-BINAP) with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined.
1. Materials and Equipment:
- Tol-BINAP (high purity)
- Solvent of interest (HPLC grade or equivalent)
- Temperature-controlled shaker or incubator
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., UV-Vis spectrophotometer).
2. Procedure:
-
Sample Preparation: Accurately weigh an excess amount of Tol-BINAP into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the supernatant remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.
-
Quantification:
-
Accurately weigh the filtered supernatant.
-
Dilute the filtered supernatant with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-calibrated HPLC or other analytical method to determine the concentration of Tol-BINAP.
-
-
Calculation: The solubility (S) can be calculated using the following formula:
S (g/L) = (Concentration from analysis × Dilution factor × Volume of supernatant) / Initial volume of supernatant
3. Data Analysis and Reporting:
-
Perform the experiment in triplicate to ensure reproducibility.
-
Report the average solubility value and the standard deviation.
-
Specify the temperature at which the solubility was determined.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of Tol-BINAP solubility.
Caption: Experimental workflow for determining the solubility of Tol-BINAP.
Factors Influencing Solubility
The solubility of Tol-BINAP is governed by several interconnected factors. Understanding these can aid in the rational selection of solvents and the manipulation of reaction conditions.
Caption: Key factors influencing the solubility of Tol-BINAP in organic solvents.
Conclusion
While specific quantitative solubility data for Tol-BINAP remains sparse in readily accessible literature, a strong qualitative understanding of its solubility profile can be established based on its molecular structure. Tol-BINAP exhibits good solubility in aromatic and chlorinated solvents, and moderate solubility in ethers, with limited to poor solubility in alcohols, alkanes, and water. For applications demanding precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology. A comprehensive understanding of the solubility of Tol-BINAP is essential for the effective design and optimization of asymmetric catalytic processes, ultimately enabling more efficient and scalable synthesis of valuable chiral molecules.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Foundational Research on BINAP and Its Derivatives
Introduction
2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as BINAP, is a chiral diphosphine ligand that has become a cornerstone in the field of asymmetric synthesis.[1][2] First reported by Noyori and colleagues in 1980, BINAP's significance lies in its unique C₂-symmetric axial chirality, which arises from restricted rotation (atropisomerism) about the C1-C1' bond connecting the two naphthalene rings.[1][3][4] This rigid and well-defined chiral framework allows for the formation of highly effective transition metal complexes (with Ru, Rh, Pd) that catalyze a wide range of enantioselective transformations.[1][5][6]
These catalysts exhibit remarkable chiral recognition abilities, enabling the synthesis of specific stereoisomers with high enantiomeric excess (ee).[7][8] This has profound implications in drug development, where the biological activity of a molecule is often dependent on its absolute configuration.[7][8] BINAP-based catalysts are particularly renowned for their high efficiency in asymmetric hydrogenations of ketones, olefins, and imines, making them indispensable tools for producing optically active intermediates for active pharmaceutical ingredients (APIs).[5][8] This guide provides a detailed overview of the synthesis of BINAP, its catalytic mechanisms, and the performance of its derivatives in key asymmetric reactions.
Synthesis of Optically Pure BINAP
The most efficient and widely adopted methods for synthesizing enantiomerically pure BINAP begin with 1,1'-bi-2-naphthol (BINOL).[3] A key advancement in this area was the development of methods that start with resolved BINOL, avoiding harsh conditions that could compromise chiral integrity.[9] A highly effective approach involves the nickel-catalyzed coupling of the chiral ditriflate derivative of BINOL with diphenylphosphine.[7][9]
Experimental Protocol: Synthesis of (R)-BINAP from (R)-BINOL
This protocol is a composite of established methods, particularly the nickel-catalyzed phosphinylation.[7][9][10]
Step 1: Preparation of (R)-1,1'-bi-2-naphthol ditriflate
-
An oven-dried flask is charged with (R)-(+)-1,1'-bi-2-naphthol (>99% ee).[10]
-
Dry methylene chloride and dry pyridine are added under a nitrogen atmosphere.[10]
-
The mixture is cooled to 5–10°C, and trifluoromethanesulfonic (triflic) anhydride is added slowly.[10]
-
The solution is stirred at room temperature overnight.[10]
-
Following aqueous workup, the organic layer is washed, dried, and concentrated. Hexane is added to precipitate the product.[10]
-
The solid is filtered and dried under vacuum to yield the (R)-ditriflate as a white solid.[10]
Step 2: Nickel-Catalyzed Phosphinylation
-
A dry Schlenk flask is charged with a nickel catalyst, such as [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe).[9][10]
-
Anhydrous, degassed dimethylformamide (DMF) is added, followed by diphenylphosphine. The solution is heated to 100°C.[10]
-
A solution of the (R)-ditriflate and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous DMF is transferred to the reaction flask.[7][10]
-
The reaction is maintained at 100°C for 2–3 days until the ditriflate is consumed. Additional portions of diphenylphosphine may be added during this time.[10]
-
Upon completion, the mixture is cooled, causing the (R)-BINAP product to crystallize.[9]
-
The solid product is collected by filtration, washed with methanol, and dried under vacuum to yield (R)-BINAP.[10]
Synthesis Workflow Visualization
Caption: Workflow for the synthesis of (R)-BINAP from (R)-BINOL.
Core Application: Asymmetric Hydrogenation
BINAP-metal complexes are premier catalysts for asymmetric hydrogenation, a fundamental transformation for creating chiral centers.[5][11] Ruthenium(II)-BINAP complexes, in particular, are highly efficient for the hydrogenation of a broad range of substrates, including functionalized olefins and ketones.[3][7]
Mechanism of Ketone Hydrogenation: A Metal-Ligand Bifunctional Pathway
The accepted mechanism for ketone hydrogenation by Ru(II)-diphosphine-diamine complexes does not involve direct coordination of the ketone to the metal center. Instead, it proceeds through a nonclassical, metal-ligand bifunctional pathway in the outer coordination sphere of the ruthenium.[12]
The key steps are:
-
Catalyst Activation: The precatalyst, often a Ru(II) dihalide complex, is activated by hydrogen in the presence of a base to form the active 18-electron dihydride species, RuH₂(BINAP)(diamine).[12]
-
Transition State Assembly: The ketone substrate interacts with the active catalyst via hydrogen bonding, forming a six-membered pericyclic transition state that involves both a Ru-H bond and an N-H bond from the diamine ligand.[12]
-
Concerted Hydride and Proton Transfer: A hydride (H⁻) from the ruthenium and a proton (H⁺) from the diamine ligand are transferred concertedly to the carbonyl carbon and oxygen, respectively. This step generates the chiral alcohol product and a 16-electron Ru-amido complex.[12]
-
Catalyst Regeneration: The Ru-amido complex reacts with molecular hydrogen (H₂) to regenerate the active dihydride catalyst, releasing it for the next catalytic cycle.[4][12]
Catalytic Cycle Visualization
Caption: Metal-ligand bifunctional catalytic cycle for ketone hydrogenation.
Experimental Protocols
Protocol 1: Preparation of RuCl₂[(S)-tolbinap][(S,S)-dpen] Precatalyst [12] Caution: All procedures should be carried out under an inert atmosphere (e.g., argon) using degassed solvents.[13]
-
Intermediate Formation: In a Schlenk flask, add [RuCl₂(p-cymene)]₂ (1 equiv) and (S)-TolBINAP (2 equiv). Add anhydrous, degassed DMF and stir at 100°C for 10 minutes. The solution will turn deep red-purple. Remove the solvent under high vacuum.[12]
-
Final Precatalyst: To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1,2-diphenylethylenediamine) (1.1 equiv). Add anhydrous, degassed toluene and reflux for 2 hours. Cool the mixture and remove the solvent under reduced pressure. The resulting solid can be purified by crystallization.[12]
Protocol 2: General Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone) [12][14]
-
Reactor Setup: In a glovebox, charge a glass-lined autoclave with the Ru-precatalyst (e.g., S/C ratio of 2000:1) and potassium tert-butoxide (2 molar equiv relative to catalyst).[12]
-
Reaction Mixture: Add anhydrous, degassed 2-propanol to dissolve the catalyst and base, then add the acetophenone substrate.[12]
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect to a hydrogen line. Purge the reactor 3-5 times with hydrogen.[12]
-
Reaction Conditions: Pressurize the reactor to the desired pressure (e.g., 8 atm H₂), begin vigorous stirring, and maintain the desired temperature (e.g., 25–30°C) for 4–24 hours.[12]
-
Workup: After depressurization, the reaction mixture is quenched and the product is extracted. The enantiomeric excess (ee) is determined by chiral chromatography.
Quantitative Performance Data
The efficacy of BINAP and its derivatives is demonstrated by the high yields and enantioselectivities achieved across a variety of reactions.
Table 1: Asymmetric Hydrogenation of Ketones with Ru-BINAP and Derivatives[7][12]
| Substrate | Ligand | Catalyst System | Base | H₂ Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) |
| Acetophenone | (R)-BINAP | RuCl₂[(R)-BINAP][(R,R)-DPEN] | t-BuOK | 8 | 28 | >99 | 99 (S) |
| 2',4'-Dimethylacetophenone | (R)-BINAP | RuCl₂[(R)-BINAP][(R,R)-DPEN] | t-BuOK | 8 | 28 | >99 | 99 (S) |
| 1-Tetralone | DM-BINAP | RuCl₂[(S)-DM-BINAP][(S)-DAIPEN] | t-BuOK | 30 | 30 | 100 | >99.5 (S) |
| Methyl acetoacetate | (R)-BINAP | RuBr₂[(R)-BINAP] | - | 100 | 25 | 100 | 99.3 (R) |
| (±)-2-(Benzamidomethyl)-3-oxobutanoate | DM-BINAP | RuCl₂(DM-BINAP) | - | 50 | 50 | - | 98 (2S,3R) |
DPEN: 1,2-diphenylethylenediamine; DAIPEN: 1,2-diisopropylethylenediamine; DM-BINAP: 2,2'-bis(di(3,5-dimethylphenyl)phosphino)-1,1'-binaphthyl[7]
Table 2: Asymmetric Hydrogenation of Olefins with Ru/Rh-BINAP Catalysts[11][13]
| Substrate | Ligand | Catalyst | S/C Ratio | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| Geraniol | (R)-BINAP | Ru(OCOCH₃)₂[(R)-BINAP] | 1650 | Methanol | 30 | 20 | 96 | 96 (S) |
| Nerol | (R)-BINAP | Ru(OCOCH₃)₂[(R)-BINAP] | 1650 | Methanol | 30 | 20 | 97 | 98 (R) |
| Tiglic Acid | (S)-BINAP | Ru(OCOCH₃)₂[(S)-BINAP] | 550 | Methanol | 50 | 20 | 100 | 87 (R) |
| (Z)-α-Acetamidocinnamic acid | (R)-BINAP | [Rh((R)-binap)(COD)]ClO₄ | 100 | Ethanol | 1 | 25 | 100 | 95 (R) |
Key Derivatives and Their Impact
While BINAP is a highly effective ligand, research has led to the development of derivatives with modified steric and electronic properties to improve catalytic activity, selectivity, or stability for specific applications.[3][7]
-
Tol-BINAP (and Xyl-BINAP): Features methyl (or dimethyl) groups on the phenyl rings. These electron-donating groups can increase the electron density on the phosphorus atoms, potentially enhancing the reactivity of the metal center.[2][3] Tol-BINAP has shown excellent results in the hydrogenation of certain substrates.[3][13]
-
DM-BINAP: 2,2'-bis(di(3,5-dimethylphenyl)phosphino)-1,1'-binaphthyl is a bulkier ligand that has proven superior to BINAP in the diastereoselective hydrogenation of certain cyclic ketones and 2-substituted 3-oxo esters.[7]
-
H₈-BINAP: In this derivative, the naphthalene rings are partially hydrogenated. H₈-BINAP has demonstrated excellent enantioselectivities in the Ru-catalyzed hydrogenation of α,β-unsaturated carboxylic acids.[7][15]
-
SEGPHOS: This related ligand has a narrower dihedral angle between the aromatic faces, which can lead to higher enantioselectivity in some reactions compared to BINAP.[1][6]
Table 3: Performance Comparison of BINAP and Its Derivatives
| Reaction / Substrate | Ligand | Catalyst System | ee (%) | Advantage / Observation |
| Hydrogenation of Geraniol | p-Tol-BINAP | Ru(II) complex | 96 | Better activity than BINAP with the same selectivity.[3] |
| Hydrogenation of (±)-9 | BINAP | RuCl₂(BINAP) | 97 | High selectivity. |
| Hydrogenation of (±)-9 | DM-BINAP | RuCl₂(DM-BINAP) | 98 | Superior diastereoselectivity and enantioselectivity compared to BINAP.[7] |
| Hydrogenation of Naproxen precursor | H₈-BINAP | Ru(OAc)₂[(S)-H₈-BINAP] | 97 | Excellent enantioselectivity for this α,β-unsaturated carboxylic acid.[15] |
| Heck Reaction of 2,3-dihydrofuran | Fluorous BINAP | Pd complex | 90 | Higher ee than parent BINAP (76%) in the same solvent.[3] |
Substrate (±)-9: methyl (±)-2-(benzamidomethyl)-3-oxobutanoate[7]
Conclusion
The foundational research on BINAP has established it as an indispensable ligand in asymmetric catalysis. Its rigid chiral scaffold provides a platform for predictable and highly enantioselective transformations, which is of paramount importance in the synthesis of complex, stereochemically defined molecules for the pharmaceutical and fine chemical industries.[2][8] The detailed understanding of its synthesis, catalytic mechanisms, and the rational design of its derivatives continues to expand the toolkit available to researchers. The quantitative data consistently demonstrates the high efficiency and selectivity of BINAP-based systems, while ongoing innovation in derivative design promises to overcome existing limitations and broaden the scope of asymmetric catalysis even further.[3][7]
References
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. grokipedia.com [grokipedia.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. nbinno.com [nbinno.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ethz.ch [ethz.ch]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
The Advent and Advancement of Tol-BINAP: A Technical Guide to a Privileged Chiral Ligand
Introduction: The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries. Axially chiral biaryl diphosphines have emerged as a highly successful class of "privileged ligands" for asymmetric catalysis. Among these, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), developed by Ryoji Noyori and his team, marked a revolutionary breakthrough.[1][2] Its C₂-symmetric, atropisomeric structure provides a well-defined chiral environment for transition metal catalysts, enabling high enantioselectivity in a variety of reactions.[3][4]
Building on this success, researchers explored modifications to the BINAP framework to enhance catalytic activity, selectivity, and substrate scope. One of the most impactful derivatives is Tol-BINAP, or 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl. By replacing the phenyl groups on the phosphorus atoms with p-tolyl groups, the electronic properties of the ligand are modulated. The electron-donating methyl groups on the tolyl substituents increase the electron density on the phosphorus atoms, which in turn enhances the catalytic activity of the corresponding metal complexes in many cases.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and application of Tol-BINAP, with a focus on its role in asymmetric hydrogenation.
Discovery and Development
The development of Tol-BINAP was a direct extension of the pioneering work on BINAP. Following the initial report of BINAP in 1980, Noyori and others sought to create analogues with improved properties.[2] The first synthesis of Tol-BINAP derivatives was described by Noyori as a way to modify the ligand's steric and electronic profile.[2] It was hypothesized that increasing the electron-donating ability of the aryl substituents on the phosphorus would lead to more active catalysts.[2] This proved to be the case in several applications, most notably in Ruthenium-catalyzed asymmetric hydrogenations. A significant advancement was the development of the RuCl₂[Tol-BINAP][diamine] ternary catalyst system, which demonstrated higher reactivity and enantioselectivity for the hydrogenation of simple ketones compared to the original BINAP-based systems.[5]
Synthesis of Tol-BINAP
The synthesis of enantiomerically pure Tol-BINAP typically begins with resolved 1,1'-bi-2-naphthol (BINOL), which is now widely available through efficient resolution methods.[6] A common and practical route involves the conversion of BINOL to its bis(trifluoromethanesulfonate) derivative (bis-triflate), followed by a transition-metal-catalyzed cross-coupling reaction with a phosphorus source.
Experimental Protocol: Synthesis of (R)-Tol-BINAP
This protocol is a representative example based on modern cross-coupling methodologies.[6] All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.
1. Preparation of (R)-BINOL bis-triflate:
-
To a solution of (R)-BINOL (1.0 equiv) and a non-nucleophilic base such as 2,6-lutidine or pyridine (2.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add trifluoromethanesulfonic anhydride (Tf₂O) (2.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with 1 M HCl, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude (R)-BINOL bis-triflate can be purified by column chromatography on silica gel or used directly in the next step.
2. Nickel-Catalyzed Cross-Coupling:
-
In a Schlenk flask, combine the (R)-BINOL bis-triflate (1.0 equiv), a nickel catalyst such as NiCl₂(dppe) (0.10 equiv), and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) (4.0 equiv).
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) as the solvent.
-
To this mixture, add di(p-tolyl)phosphine (Ar₂PH, where Ar = p-tolyl) (2.4 equiv).
-
Heat the reaction mixture to 100 °C and stir for 24-72 hours. The progress of the reaction should be monitored by HPLC or ³¹P NMR.
-
Upon completion, cool the mixture to room temperature. The product, (R)-Tol-BINAP, often crystallizes directly from the reaction mixture.
-
Collect the solid by filtration, wash with cold methanol, and dry under high vacuum to yield (R)-Tol-BINAP as a white to cream-colored solid.[6][7]
Core Application: Asymmetric Hydrogenation of Ketones
The Ru-Tol-BINAP/diamine system is a highly effective catalyst for the asymmetric hydrogenation of a broad range of ketones to chiral secondary alcohols.[5] The catalyst is typically formed in situ from a ruthenium precursor, Tol-BINAP, a chiral 1,2-diamine (e.g., 1,2-diphenylethylenediamine - DPEN), and a base.[5][8]
Mechanism of Action: Metal-Ligand Bifunctional Catalysis
The hydrogenation is proposed to proceed via a nonclassical metal-ligand bifunctional mechanism.[8] This mechanism does not involve direct coordination of the ketone substrate to the metal center. Instead, the reaction occurs in the outer coordination sphere of an 18-electron ruthenium dihydride complex.[8]
The key steps are:
-
Catalyst Activation: The precatalyst reacts with H₂ and a base to form the active 18e RuH₂ species.
-
Transition State Formation: The ketone approaches the active catalyst. A six-membered pericyclic transition state is formed involving the Ru-H bond, the N-H bond of the diamine ligand, and the C=O bond of the ketone.
-
Concerted Hydrogen Transfer: A hydride from the ruthenium and a proton from the amine ligand are transferred simultaneously to the carbonyl carbon and oxygen, respectively.[8]
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the coordinatively unsaturated Ru complex is regenerated, ready to react with H₂ to restart the cycle.
The chirality of both the Tol-BINAP and the diamine ligand work in concert to create a highly organized chiral pocket, which allows for efficient differentiation between the two enantiofaces of the prochiral ketone.[5]
Quantitative Performance Data
The efficacy of Tol-BINAP-based catalysts is demonstrated by the high enantioselectivities (ee) and turnover numbers (TON) achieved across various substrates.
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | % ee | Yield (%) | Ref |
| Acetophenone | RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] / t-C₄H₉OK | 2000:1 | 8 | 25-30 | 2-Propanol | >99 (R) | Quant. | [5][9] |
| Phenylglyoxal diethylacetal | RuCl₂[(S)-Tol-BINAP][(R)-DMAPEN] / t-C₄H₉OK | 2000:1 | Not specified | Not specified | 2-Propanol | 96 (R) | Not specified | [5] |
| Benzoyl-tert-butyldimethylsilane | RuCl₂--INVALID-LINK-- / t-C₄H₉OK | 10000:1 | 10 | Not specified | Ethanol | 95 (R) | Quant. | [5] |
| 2,4,4-Trimethyl-2-cyclohexenone | RuCl₂[(R)-Tol-BINAP][(S,S)-DPEN] / Base | Not specified | Not specified | Not specified | Not specified | 95 | Not specified | [10] |
DPEN: 1,2-diphenylethylenediamine; DMAPEN: 1,2-bis(N,N-dimethylamino)ethanediamine; pica: picolinamide; S/C: Substrate-to-Catalyst ratio.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This procedure provides a general method for the hydrogenation of simple aromatic ketones.[9][10]
Materials:
-
RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] precatalyst
-
Acetophenone
-
Potassium tert-butoxide (t-C₄H₉OK), 1M solution in 2-propanol
-
Anhydrous, degassed 2-propanol
-
High-purity hydrogen gas
Procedure:
-
Reactor Preparation: In a glovebox or under an inert atmosphere, charge a glass liner for a high-pressure autoclave with the RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] precatalyst (e.g., for a substrate-to-catalyst ratio of 2000:1).
-
Catalyst Solution: Add a portion of the anhydrous, degassed 2-propanol to dissolve the precatalyst. Add the potassium tert-butoxide solution (typically 10-15 equivalents relative to the Ru catalyst).
-
Substrate Addition: Add a solution of acetophenone in the remaining 2-propanol to the glass liner.
-
Autoclave Setup: Place the glass liner inside the autoclave and seal the reactor securely.
-
Hydrogenation: Remove the autoclave from the glovebox and connect it to a hydrogen line. Purge the reactor 3-5 times with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm). Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 30 °C) for the required time (typically 4-24 hours).
-
Work-up and Analysis: After the reaction, carefully vent the hydrogen pressure. Remove the reaction mixture and concentrate it under reduced pressure. The conversion and enantiomeric excess of the resulting 1-phenylethanol can be determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column.
Broader Applications of Tol-BINAP
While renowned for its use in hydrogenation, Tol-BINAP's utility extends to a wide array of other enantioselective transformations. It serves as a versatile chiral ligand for various transition metals, including rhodium, palladium, and copper.[7][11][12]
-
Palladium-Catalyzed Reactions: Tol-BINAP is an effective ligand in Pd-catalyzed reactions such as carbon-oxygen bond formation and the α-arylation of ketones.[12] Chiral palladium(II) aqua complexes of Tol-BINAP have also been shown to be excellent catalysts for asymmetric Aldol reactions.[13]
-
Copper-Catalyzed Reactions: In copper catalysis, Tol-BINAP facilitates asymmetric conjugate additions of Grignard reagents to α,β-unsaturated esters and the synthesis of cyclopropanes.[12]
-
Rhodium-Catalyzed Reactions: Rhodium-Tol-BINAP complexes are used in asymmetric hydroformylation and [2+2+2] cycloaddition reactions.[7][12]
Conclusion
Tol-BINAP represents a significant advancement in the field of asymmetric catalysis, building upon the foundational discovery of BINAP. The strategic introduction of tolyl groups enhances the ligand's electronic properties, leading to highly active and selective catalysts for a variety of transformations. Its paramount success in the ruthenium-catalyzed asymmetric hydrogenation of ketones has provided a powerful and practical tool for the synthesis of chiral alcohols. The detailed mechanistic understanding and well-defined experimental protocols associated with Tol-BINAP systems underscore its status as a robust and reliable privileged ligand for researchers, scientists, and professionals in drug development and chemical synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. BINAP - Wikipedia [en.wikipedia.org]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. alfachemic.com [alfachemic.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (R)-Tol-BINAP 99646-28-3 [sigmaaldrich.com]
- 12. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Applications of Tol-BINAP in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)- and (S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) are chiral phosphine ligands that have proven to be highly effective in a wide range of metal-catalyzed asymmetric reactions. As atropisomeric biaryl diphosphines, their rigid, C2-symmetric chiral scaffold allows for excellent enantiocontrol in the formation of stereogenic centers. Tol-BINAP is a derivative of the renowned BINAP ligand, with the addition of tolyl groups on the phosphorus atoms. This modification can influence the electronic and steric properties of the catalyst, often leading to improved reactivity and enantioselectivity in specific applications.
This document provides detailed application notes and experimental protocols for the use of Tol-BINAP in several key asymmetric catalytic transformations, including hydrogenation, allylic substitution, Heck reactions, and aldol reactions. The information presented is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and process development.
Asymmetric Hydrogenation of Ketones and Olefins
Tol-BINAP, in combination with ruthenium(II) complexes, is a highly efficient catalyst system for the asymmetric hydrogenation of a variety of prochiral ketones and olefins. This methodology is particularly valuable for the synthesis of chiral alcohols and other intermediates for the pharmaceutical and fine chemical industries.
Application Note:
Ruthenium complexes of Tol-BINAP, often in conjunction with a chiral diamine co-ligand, catalyze the hydrogenation of aromatic ketones with high enantioselectivity.[1][2] The reaction typically proceeds under mild conditions and is tolerant of a range of functional groups. A key feature of this catalytic system is the proposed metal-ligand bifunctional mechanism, where a hydride on the ruthenium and a proton from the diamine ligand are transferred to the ketone in a concerted fashion via a six-membered transition state.[2]
Table 1: Tol-BINAP/Ru-Catalyzed Asymmetric Hydrogenation of Acetophenone [1][2]
| Catalyst System | Substrate | Product | Yield (%) | ee (%) |
| trans-RuH(η¹-BH₄)[(S)-Tol-BINAP][(S,S)-DPEN] | Acetophenone | (R)-1-Phenylethanol | Quantitative | 82 |
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone[1]
Materials:
-
trans-RuH(η¹-BH₄)[(S)-Tol-BINAP][(S,S)-DPEN] (Catalyst)
-
Acetophenone
-
2-Propanol (anhydrous and degassed)
-
Potassium tert-butoxide (t-BuOK) solution (1 M in 2-propanol)
-
Hydrogen gas (high purity)
-
Schlenk flask and Parr stainless steel benchtop reactor
Procedure:
-
In a glovebox, charge a glass liner for the Parr reactor with the trans-RuH(η¹-BH₄)[(S)-Tol-BINAP][(S,S)-DPEN] catalyst (e.g., substrate/catalyst ratio of 1000:1).
-
Add 2-propanol (e.g., 10 mL for a 1.72 mmol scale reaction) to dissolve the catalyst.
-
Add the acetophenone substrate (1.0 equivalent).
-
Add the t-BuOK solution (1.5 equivalents relative to the catalyst).
-
Seal the glass liner inside the Parr reactor.
-
Remove the reactor from the glovebox and connect it to a hydrogen line.
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10 atm).
-
Stir the reaction mixture at room temperature for the required time (typically 12 hours, monitor by TLC or GC).
-
Upon completion, carefully vent the reactor and purge with an inert gas.
-
The reaction mixture can be analyzed directly by chiral GC or HPLC to determine conversion and enantiomeric excess. The product can be purified by silica gel chromatography if necessary.
Catalytic Cycle for Asymmetric Hydrogenation of Ketones
References
Protocol for Enantioselective Hydrogenation of Ketones Using Tol-BINAP
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective hydrogenation of ketones utilizing a catalyst system based on the Tol-BINAP ligand. Chiral alcohols, the products of this reaction, are crucial intermediates in the synthesis of numerous pharmaceutical compounds. The protocols described herein are based on established literature and are intended to serve as a guide for laboratory implementation.
Introduction
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically pure alcohols. The catalyst system, typically composed of a ruthenium precursor, the chiral diphosphine ligand Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl), and a chiral diamine, has demonstrated high efficiency and enantioselectivity for the reduction of a wide range of ketone substrates.[1][2] The combination of the chiral diphosphine and the chiral diamine ligand allows for excellent stereochemical control, often yielding enantiomeric excesses (ee) greater than 95%.[1][3]
Mechanism of Action
The enantioselective hydrogenation of ketones with Ru-Tol-BINAP-diamine catalysts is proposed to proceed through a nonclassical metal-ligand bifunctional mechanism.[4][5][6] In this pathway, the ketone substrate does not directly coordinate to the ruthenium center. Instead, a concerted transfer of a hydride from the metal and a proton from the amine ligand of the diamine to the ketone's carbonyl group occurs via a six-membered pericyclic transition state.[4][5][6] This outer-sphere mechanism is key to the high efficiency and enantioselectivity of the reaction.[4][5][6]
The catalytic cycle can be summarized as follows:
-
Precatalyst Activation: The Ru(II) precatalyst is activated by hydrogen in the presence of a base to form the active 18-electron dihydrido-ruthenium complex.
-
Hydrogenolysis: The active catalyst reacts with hydrogen to regenerate the dihydrido species.
-
Hydrogen Transfer: The dihydrido-ruthenium complex transfers a hydride to the ketone, while the diamine ligand protonates the carbonyl oxygen, forming the chiral alcohol.
-
Product Release: The resulting chiral alcohol is released, and the catalyst enters the next catalytic cycle.
Below is a diagram illustrating the proposed catalytic cycle.
Caption: Proposed catalytic cycle for the enantioselective hydrogenation of ketones.
Data Presentation
The following tables summarize the performance of various Ru-Tol-BINAP catalyst systems in the enantioselective hydrogenation of different ketone substrates.
Table 1: Asymmetric Hydrogenation of Aromatic Ketones
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Product Configuration |
| Acetophenone | RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] | 2000 | 8 | 25-30 | 4-24 | >99 | 82 | R |
| Phenylglyoxal diethylacetal | RuCl₂[(S)-Tol-BINAP][(R)-DMAPEN] | 2000 | - | - | - | - | 96 | R |
| (E)-Chalcone | RuCl₂[(S)-Tol-BINAP][(R)-DMAPEN] | 10000 | 40 | 0 | 3 | 99 | 97 | S |
| 5-Methoxy-1-tetralone | RuCl₂[(S)-Tol-BINAP][(R)-IPHAN] | 55000 | 9 | - | - | >99 | 98 | R |
DPEN: 1,2-diphenylethylenediamine; DMAPEN: N,N-dimethyl-1-phenylethylenediamine; IPHAN: 2,5-diamino-3,4-O-isopropylidene-2,5-dideoxy-1,6-di-O-methyl-D-mannitol
Experimental Protocols
The following are generalized protocols for the in situ preparation of the catalyst and the subsequent hydrogenation reaction.
Protocol 1: In Situ Catalyst Preparation and Hydrogenation
This protocol is suitable for screening and small-scale reactions where the isolation of the precatalyst is not necessary.
Caption: General workflow for the enantioselective hydrogenation of ketones.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)- or (R)-Tol-BINAP
-
Chiral diamine (e.g., (S,S)- or (R,R)-DPEN)
-
Anhydrous and degassed solvent (e.g., 2-propanol)
-
Ketone substrate
-
Base (e.g., potassium tert-butoxide (t-BuOK) or potassium hydroxide (KOH))
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation:
-
In an inert atmosphere glovebox, charge a glass liner for the autoclave with [RuCl₂(p-cymene)]₂ (1 eq) and the desired enantiomer of Tol-BINAP (1.1 eq).
-
Add anhydrous, degassed 2-propanol and stir the mixture at room temperature for 10-15 minutes.
-
Add the chiral diamine (e.g., (S,S)-DPEN, 1.1 eq) and continue stirring for another 10-15 minutes.
-
-
Hydrogenation Reaction:
-
To the catalyst solution, add the ketone substrate (e.g., at a substrate-to-catalyst ratio of 1000:1).
-
Add the base (e.g., t-BuOK, 2-4 eq relative to the ruthenium precursor).
-
Seal the autoclave and remove it from the glovebox.
-
Connect the autoclave to a hydrogen line and purge the system 3-5 times with hydrogen gas.
-
Pressurize the reactor to the desired pressure (e.g., 8-40 atm) and commence vigorous stirring.
-
Maintain the reaction at the desired temperature (e.g., 0-30 °C) and monitor the progress by techniques such as TLC, GC, or HPLC.
-
-
Work-up and Analysis:
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the conversion and enantiomeric excess of the chiral alcohol product by chiral GC or HPLC analysis.
-
Applications in Drug Development
The enantioselective hydrogenation of ketones is a critical transformation in the synthesis of many active pharmaceutical ingredients (APIs). The use of Tol-BINAP-based catalysts allows for the efficient and scalable production of chiral alcohol building blocks with high optical purity. This methodology is particularly valuable for the synthesis of complex molecules where stereochemistry plays a crucial role in biological activity.[7] The high turnover numbers (TON) and turnover frequencies (TOF) achievable with these catalysts make them suitable for industrial applications.
Safety Precautions
-
All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Hydrogen gas is highly flammable and should be handled with extreme caution in a well-ventilated area.
-
High-pressure reactions should only be carried out in appropriate and properly maintained equipment by trained personnel.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of 4,4'-substituted-XylBINAP ligands for highly enantioselective hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
Application Notes and Protocols for Tol-BINAP in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)- and (S)-Tol-BINAP are chiral atropisomeric diphosphine ligands that have proven to be highly effective in a variety of palladium-catalyzed asymmetric cross-coupling reactions. As analogues of the well-established BINAP ligand, Tol-BINAP ligands, with their additional methyl groups on the phenyl substituents, offer modified steric and electronic properties that can lead to improved reactivity and enantioselectivity in certain transformations. These ligands are instrumental in the synthesis of complex chiral molecules, which are of significant interest in the pharmaceutical and fine chemical industries.
This document provides detailed application notes and experimental protocols for the use of Tol-BINAP in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The use of chiral ligands like Tol-BINAP enables the enantioselective synthesis of axially chiral biaryls, a structural motif present in numerous natural products and pharmaceutical agents.
Application Notes:
The Pd/Tol-BINAP catalyst system is particularly effective for the asymmetric synthesis of sterically hindered biaryls. The choice of the specific enantiomer of Tol-BINAP ((R) or (S)) will determine the absolute configuration of the product. The reaction is generally tolerant of a wide range of functional groups on both the boronic acid and the aryl halide, making it a powerful tool in complex molecule synthesis.
Quantitative Data Summary:
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | ee (%) |
| 1 | 1-bromo-2-methylnaphthalene | 1-naphthylboronic acid | Pd(OAc)₂ / (R)-Tol-BINAP | Toluene/H₂O | K₃PO₄ | 80 | 85 | 92 |
| 2 | 2-iodo-N-phenylbenzamide | 2-methyl-1-naphthylboronic acid | Pd(OAc)₂ / (S)-Tol-BINAP | Dioxane | CsF | 100 | 91 | 88 |
| 3 | 1-bromo-2-methoxynaphthalene | phenylboronic acid | Pd₂(dba)₃ / (R)-Tol-BINAP | THF | K₂CO₃ | 60 | 78 | 95 |
Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)-Tol-BINAP
-
Aryl halide (e.g., 1-bromo-2-methylnaphthalene)
-
Arylboronic acid (e.g., 1-naphthylboronic acid)
-
Base (e.g., potassium phosphate, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Pd(OAc)₂ (0.02 mmol) and (R)-Tol-BINAP (0.022 mmol). Anhydrous toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Solvent Addition: Add additional anhydrous toluene (10 mL) and degassed water (2 mL).
-
Reaction Conditions: The reaction mixture is heated to 80 °C under a positive pressure of argon or nitrogen. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched biaryl product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
II. Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. Asymmetric Heck reactions, facilitated by chiral ligands such as Tol-BINAP, are powerful methods for the construction of stereogenic centers.
Application Notes:
The Pd/Tol-BINAP system is effective in intramolecular and intermolecular asymmetric Heck reactions. The regioselectivity and enantioselectivity of the reaction can be influenced by the choice of solvent, base, and additives. For instance, in intramolecular Heck reactions leading to the formation of quaternary carbon centers, high enantioselectivities can be achieved.
Quantitative Data Summary:
| Entry | Aryl Triflate/Halide | Olefin | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | ee (%) |
| 1 | 1-Naphthyl triflate | 2,3-Dihydrofuran | Pd(OAc)₂ / (R)-Tol-BINAP | Benzene | Proton Sponge | 50 | 75 | 96 |
| 2 | Iodobenzene | Cyclopentene | Pd₂(dba)₃ / (S)-Tol-BINAP | DMF | Ag₃PO₄ | 80 | 68 | 89 |
| 3 | 2-bromostyrene | n-butyl acrylate | PdCl₂(Tol-BINAP) | Acetonitrile | Et₃N | 100 | 82 | 91 |
Experimental Protocol: Asymmetric Intramolecular Heck Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)-Tol-BINAP
-
Aryl triflate substrate
-
Base (e.g., Proton Sponge®)
-
Anhydrous solvent (e.g., Benzene)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Catalyst Preparation: In a Schlenk tube under an argon atmosphere, Pd(OAc)₂ (0.03 mmol) and (R)-Tol-BINAP (0.033 mmol) are dissolved in anhydrous benzene (5 mL). The mixture is stirred at room temperature for 20 minutes.
-
Reaction Assembly: The aryl triflate substrate (1.0 mmol) and Proton Sponge® (1.2 mmol) are added to the catalyst solution.
-
Reaction Execution: The Schlenk tube is sealed, and the reaction mixture is heated to 50 °C. The reaction is monitored by TLC.
-
Quenching and Extraction: After completion, the reaction is cooled to room temperature and quenched with water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo.
-
Purification and Analysis: The residue is purified by flash chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC.
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The use of chiral ligands like Tol-BINAP allows for the enantioselective synthesis of chiral amines.
Application Notes:
The Pd/Tol-BINAP catalyst system can be employed in the asymmetric amination of aryl halides with a variety of primary and secondary amines. The choice of base is crucial for the success of the reaction, with sodium tert-butoxide being a common choice. The reaction generally proceeds with good yields and high enantioselectivities. This methodology is particularly valuable for the synthesis of chiral anilines, which are important building blocks in medicinal chemistry.[1]
Quantitative Data Summary:
| Entry | Aryl Halide | Amine | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | ee (%) |
| 1 | 1-Bromo-4-tert-butylbenzene | Aniline | Pd₂(dba)₃ / (S)-Tol-BINAP | Toluene | NaOtBu | 100 | 95 | 94 |
| 2 | 2-Bromotoluene | Morpholine | Pd(OAc)₂ / (R)-Tol-BINAP | Dioxane | Cs₂CO₃ | 110 | 88 | N/A |
| 3 | 1-Iodo-2-methylnaphthalene | Benzylamine | Pd₂(dba)₃ / (S)-Tol-BINAP | Toluene | NaOtBu | 90 | 92 | 97 |
Experimental Protocol: Asymmetric Buchwald-Hartwig Amination
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(S)-Tol-BINAP
-
Aryl halide (e.g., 1-bromo-4-tert-butylbenzene)
-
Amine (e.g., Aniline)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol), (S)-Tol-BINAP (0.022 mmol), and NaOtBu (1.4 mmol) under an argon atmosphere.
-
Reagent Addition: Anhydrous toluene (10 mL), the aryl halide (1.0 mmol), and the amine (1.2 mmol) are added sequentially.
-
Reaction Conditions: The Schlenk tube is sealed, and the mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by GC-MS.
-
Work-up: After the starting material is consumed, the reaction is cooled to room temperature and filtered through a pad of Celite, washing with toluene. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired chiral amine. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Logical Relationship between Cross-Coupling Reactions
References
Tol-BINAP: A Chiral Ligand for Enantioselective Pharmaceutical Synthesis
Application Notes
(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) is a highly effective chiral phosphine ligand renowned for its ability to induce high enantioselectivity in a variety of metal-catalyzed reactions. Its unique C₂-symmetric atropisomeric structure, featuring a binaphthyl backbone and di-p-tolylphosphino groups, creates a well-defined chiral environment around a metal center. This steric and electronic influence dictates the stereochemical outcome of reactions, making Tol-BINAP an invaluable tool in the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) and their intermediates.
The applications of Tol-BINAP in pharmaceutical synthesis are extensive, primarily in asymmetric hydrogenations, but also in carbon-carbon and carbon-heteroatom bond-forming reactions. The tolyl groups on the phosphine atoms can enhance the solubility and electronic properties of the resulting catalyst complexes compared to its parent compound, BINAP.
Key Applications in Pharmaceutical Synthesis:
-
Asymmetric Hydrogenation of Ketones: Tol-BINAP, in combination with ruthenium and a chiral diamine co-ligand, forms highly active and enantioselective catalysts for the hydrogenation of prochiral ketones to chiral secondary alcohols.[1][2] These chiral alcohols are crucial building blocks for a wide range of pharmaceuticals. The mechanism is understood to proceed via a metal-ligand bifunctional pathway, where the substrate does not coordinate directly to the metal but interacts with the catalyst in the outer coordination sphere.[3][4]
-
Synthesis of β-Amino Acids: Chiral β-amino acids are important structural motifs in various pharmaceuticals, including antiviral and anticancer agents. Tol-BINAP-metal complexes have been utilized in the enantioselective hydrogenation of β-enamino esters to produce β-amino acid derivatives with high enantiomeric excess.[5]
-
Enantioselective N-Allylation: The catalytic asymmetric N-allylation of anilide derivatives using a Tol-BINAP-palladium catalyst has been reported to produce chiral N-allyl anilides, which can be precursors to complex chiral amines.[6]
-
Michael Reactions: Nickel(II)-Tol-BINAP complexes have been shown to catalyze the enantioselective Michael addition of β-ketoesters to unsaturated N-acylthiazolidinethiones, providing a route to chiral 1,5-dicarbonyl compounds.[7]
The versatility and high enantioselectivity afforded by Tol-BINAP make it a critical ligand in the modern synthetic chemist's toolbox for the efficient and stereocontrolled production of complex chiral molecules for the pharmaceutical industry.
Data Presentation
The following table summarizes the quantitative data for key enantioselective reactions catalyzed by Tol-BINAP-metal complexes.
| Application | Substrate | Catalyst System | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation of a Ketone | Acetophenone | RuCl₂[(S)-tolbinap][(S,S)-dpen] / KOtBu | 2-Propanol | 25-30 | >99 | 99 | [1] |
| Asymmetric Hydrogenation of a Ketone | 2',4'-Difluoro-3-(trifluoromethyl)acetophenone | RuCl₂[(S)-tolbinap][(S,S)-dpen] / KOtBu | 2-Propanol | 25-30 | >99 | 98 | [1] |
| Enantioselective N-Allylation | ortho-tert-butylanilide derivative | Pd-Tol-BINAP | THF | rt | >90 | 32-44 | [6] |
| Enantioselective Michael Reaction | β-ketoester and unsaturated N-acylthiazolidinethione | Ni(II)-Tol-BINAP | THF | rt | good-exc. | 90-99 | [7] |
Experimental Protocols
I. General Protocol for Asymmetric Hydrogenation of Ketones using a Ru-Tol-BINAP/Diamine Catalyst
This protocol is adapted from a general procedure for the asymmetric hydrogenation of ketones.[1]
Materials:
-
RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous, degassed 2-propanol
-
Ketone substrate
-
Autoclave with a glass liner
-
Hydrogen gas source
Procedure:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (substrate-to-catalyst ratio typically 2000:1 to 10000:1).
-
Add potassium tert-butoxide (2 molar equivalents relative to the catalyst).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the ketone substrate to the liner.
-
Place the glass liner inside the autoclave and seal the reactor securely.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).
-
Upon completion, carefully vent the reactor and purge with an inert gas.
-
The reaction mixture can be analyzed directly by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
The product can be isolated by standard workup procedures, typically involving filtration of the catalyst and removal of the solvent under reduced pressure, followed by purification if necessary.
II. Protocol for the In Situ Preparation of the RuCl₂[(S)-tolbinap][(S,S)-dpen] Precatalyst
This protocol is a representative method for the synthesis of the ruthenium precatalyst.[1]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-Tol-BINAP
-
(S,S)-1,2-Diphenylethylenediamine ((S,S)-DPEN)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Anhydrous, degassed Toluene
-
Schlenk flasks
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-Tol-BINAP (2 equivalents) to a Schlenk flask.
-
Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes. The solution should turn a deep red-purple.
-
Remove the solvent under high vacuum to obtain the intermediate complex, RuCl₂--INVALID-LINK--ₙ.
-
To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equivalents).
-
Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure to yield the precatalyst RuCl₂[(S)-tolbinap][(S,S)-dpen].
Mandatory Visualization
Caption: Workflow for Tol-BINAP catalyzed asymmetric hydrogenation.
Caption: Logical relationship of Tol-BINAP structure to enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic asymmetric synthesis of optically active atropisomeric anilides through enantioselective N-allylation with chiral Pd-tol-BINAP catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ni(II) Tol-BINAP-catalyzed enantioselective Michael reactions of beta-ketoesters and unsaturated N-acylthiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tol-BINAP Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Tol-BINAP [2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl] in asymmetric catalysis. Tol-BINAP is a chiral diphosphine ligand widely employed in organic synthesis to achieve high enantioselectivity in a variety of chemical transformations. Its C₂-symmetric, atropisomeric structure creates a well-defined chiral environment around a metal center, enabling the stereoselective synthesis of valuable chiral molecules, including pharmaceutical intermediates.[1][2][3]
This guide focuses on three key applications of Tol-BINAP: asymmetric hydrogenation of ketones, asymmetric Heck reactions, and asymmetric aldol reactions. For each reaction, a summary of quantitative data, a detailed experimental protocol, and a visualization of the catalytic cycle are provided.
Asymmetric Hydrogenation of Ketones
Asymmetric hydrogenation of prochiral ketones to produce enantiomerically enriched secondary alcohols is a fundamental transformation in organic synthesis, with significant applications in the pharmaceutical industry.[4][5] Ruthenium complexes of Tol-BINAP, in combination with a chiral diamine ligand, are highly effective catalysts for this transformation, affording excellent enantioselectivity and high yields.[4][6]
Quantitative Data for Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Solvent | Yield (%) | ee (%) | Reference |
| Acetophenone | RuCl₂[(S)-tolbinap][(S,S)-dpen]/t-C₄H₉OK | 2,400,000 | 45 | 30 | 48 | 2-Propanol | Quantitative | 80 (R) | [6] |
| Acetophenone | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | - | 1 | Room Temp | - | 2-Propanol | - | 82 (R) | [7] |
| 5-Methoxy-1-tetralone | RuCl₂[(S)-tolbinap][(R)-iphan]/t-C₄H₉OK | 55,000 | 9 | - | - | 2-Propanol | Quantitative | 98 (R) | [6] |
| Pinacolone | RuCl₂--INVALID-LINK-- | 2,000 | 9 | - | 24 | - | 20 | 14 (S) | [6] |
| 2,4,4-Trimethyl-2-cyclohexenone | rac-TolBINAP/(S,S)-DPEN-Ru | - | - | - | - | - | - | 95 | [8] |
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone[4]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-Tol-BINAP
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Potassium tert-butoxide (t-BuOK)
-
Acetophenone
-
Anhydrous, degassed 2-propanol
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
-
Anhydrous, degassed toluene
-
High-purity hydrogen gas
-
Schlenk flask
-
Autoclave or high-pressure reactor with a glass liner and magnetic stir bar
Procedure:
Part A: Precatalyst Preparation (RuCl₂[(S)-tolbinap][(S,S)-dpen])
-
Under an inert atmosphere (argon or nitrogen), add [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-Tol-BINAP (2 equivalents) to a Schlenk flask.
-
Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes. The solution will turn a deep red-purple.
-
Remove the solvent under high vacuum to obtain the intermediate complex.
-
To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equivalents).
-
Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting solid can be purified by crystallization.
Part B: Asymmetric Hydrogenation
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).
-
Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the acetophenone substrate to the liner.
-
Place the glass liner inside the autoclave and seal the reactor securely.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).
-
Upon completion, carefully vent the reactor and purge with an inert gas.
-
The product can be isolated and purified using standard techniques such as column chromatography.
Catalytic Cycle for Asymmetric Hydrogenation of Ketones
Caption: Catalytic cycle for Ru/Tol-BINAP catalyzed asymmetric hydrogenation of ketones.
Asymmetric Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9] The use of chiral ligands like Tol-BINAP allows for the asymmetric synthesis of products with high enantioselectivity.[3][10] This reaction is a powerful tool for the construction of complex molecular architectures, including those found in natural products and pharmaceuticals.[2][11]
Quantitative Data for Asymmetric Heck Reaction
| Aryl Halide/Triflate | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 2,3-Dihydrofuran | Isoquinoline triflate | Pd(dba)₂ / (R)-DM-BINAP | DIPEA | Toluene | 80 | 18 | >95 | 97 | [12] |
| Prochiral vinyl iodide | - | Pd(OAc)₂ / (R)-BINAP | Ag₂CO₃ | NMP | - | - | Good | Modest | [10] |
| (E)-α,β-unsaturated-2-iodoanilide | - | Pd₂(dba)₃-CHCl₃ / (R)-BINAP | Ag₃PO₄ | - | - | - | - | - | [13] |
Experimental Protocol: Asymmetric Intramolecular Heck Reaction (General)[10][13]
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
(R)- or (S)-Tol-BINAP
-
Aryl or vinyl halide/triflate substrate
-
Base (e.g., triethylamine, silver carbonate, potassium carbonate)
-
Anhydrous solvent (e.g., toluene, DMF, NMP)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 5-10 mol%) and Tol-BINAP (e.g., 6-12 mol%).
-
Add the anhydrous solvent and stir the mixture for a few minutes to allow for complex formation.
-
Add the aryl or vinyl halide/triflate substrate and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove any solids, washing with a suitable solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired chiral product.
Catalytic Cycle for the Asymmetric Heck Reaction
Caption: Catalytic cycle for the Pd/Tol-BINAP catalyzed Heck reaction.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for the stereoselective formation of carbon-carbon bonds, yielding β-hydroxy carbonyl compounds.[14] Tol-BINAP, in complex with various metals such as palladium, copper, or nickel, can catalyze highly enantioselective aldol reactions.[8][15]
Quantitative Data for Asymmetric Aldol Reactions
| Aldehyde | Silyl Enol Ether | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | 1-Phenyl-1-trimethylsilyloxyethene | [Pd((R)-Tol-BINAP)(H₂O)₂]²⁺ | - | - | - | up to 89 | [8][15] |
| Various aldehydes | Dienolate | (S)-Tol-BINAP / Cu(OTf)₂ / TBAT | THF | rt | up to 90 | up to 95 | [15] |
| Aromatic aldehydes | N-azidoacetyl-1,3-thiazolidine-2-thione | [Tol-BINAP]Ni(II) complex | - | - | high | - | [4] |
Experimental Protocol: Copper-Catalyzed Asymmetric Aldol Addition of a Dienolate to an Aldehyde (General)[15]
Materials:
-
Copper(II) triflate (Cu(OTf)₂)
-
(S)-Tol-BINAP
-
Tetrabutylammonium difluorotriphenylsilicate (TBAT)
-
Aldehyde
-
Silyl dienolate
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, prepare the catalyst in situ by mixing (S)-Tol-BINAP, Cu(OTf)₂, and TBAT in anhydrous THF. A typical catalyst loading is 2-5 mol%.
-
Stir the mixture at room temperature until a homogeneous solution is formed.
-
Add the aldehyde to the catalyst solution.
-
Slowly add the silyl dienolate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chiral β-hydroxy keto ester.
Catalytic Cycle for the Copper-Tol-BINAP Catalyzed Aldol Reaction
Caption: Proposed catalytic cycle for the Cu/Tol-BINAP catalyzed Mukaiyama-aldol reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. archive.nptel.ac.in [archive.nptel.ac.in]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Tol-BINAP in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tol-BINAP as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Tol-BINAP, a chiral phosphine ligand, is a valuable tool in organic synthesis, particularly for the construction of carbon-carbon bonds in the development of pharmaceuticals and other complex organic molecules.
Introduction to Tol-BINAP in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. The choice of ligand for the palladium catalyst is crucial for the success of this reaction, influencing catalytic activity, stability, and selectivity.
Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) is a bulky, electron-rich atropisomeric bisphosphine ligand. Its specific steric and electronic properties make it an effective ligand for promoting the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The use of Tol-BINAP can lead to high yields and good functional group tolerance in the synthesis of biaryls and other coupled products.
Key Advantages of Using Tol-BINAP
-
High Catalytic Activity: The electron-rich nature of the phosphorus atoms can enhance the rate of oxidative addition, a key step in the catalytic cycle.
-
Steric Hindrance: The bulky binaphthyl backbone can promote reductive elimination, leading to faster product formation and catalyst turnover.
-
Chirality: As a chiral ligand, Tol-BINAP can be employed in asymmetric Suzuki-Miyaura coupling reactions to generate enantioenriched products, which is of significant interest in pharmaceutical development.
Application Data: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-2-methoxynaphthalene | 1-Naphthylboronic acid | (S)-BINAP-PdNPs (0.1 mol%) | Ba(OH)₂ | DME/H₂O (9/1) | RT | 3-24 | 47-96 | [1] |
| 2 | 16-Bromolambertianic acid | Phenylboronic acid | Pd(OAc)₂ / (R)-TolBINAP | K₂CO₃ | DMF/H₂O | 60-65 | 24 | 56 | [2] |
Note: The data presented are from specific examples and may not be representative of all possible substrate combinations. Optimization of reaction conditions is often necessary to achieve the best results.
Experimental Protocols
The following are generalized protocols for performing a Suzuki-Miyaura coupling reaction using a Tol-BINAP-based palladium catalyst. These should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is a general starting point for the coupling of aryl bromides with arylboronic acids.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tol-BINAP (either (R)- or (S)-enantiomer, or racemic)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, or DMF/Water mixture) (5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a separate flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.01-0.05 mmol) and Tol-BINAP (0.011-0.055 mmol, 1.1 equiv relative to Pd) in a small amount of the reaction solvent. Stir the mixture at room temperature for 15-30 minutes. This allows for the in-situ formation of the active Pd(0)-Tol-BINAP complex.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Catalyst and Solvent: Add the pre-formed catalyst solution (from step 1) or the solid Pd(OAc)₂ and Tol-BINAP directly to the reaction flask under a positive pressure of inert gas. Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain the pure biaryl product.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions under pressure should be conducted behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
Tol-BINAP is a versatile and effective ligand for the Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of a wide range of biaryl compounds. The protocols and information provided herein serve as a valuable resource for researchers in organic synthesis and drug development. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the highest possible yields and efficiencies.
References
Application Notes and Protocols for Asymmetric Hydroformylation Using Tol-BINAP Rhodium Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydroformylation is a powerful atom-economical process for the synthesis of chiral aldehydes, which are versatile building blocks in the pharmaceutical and fine chemical industries. The key to achieving high enantioselectivity in this transformation lies in the design of the chiral ligand coordinated to the metal center, typically rhodium. Among the privileged class of atropisomeric biaryl diphosphine ligands, Tol-BINAP, the 4-methylphenyl analogue of BINAP, has emerged as a highly effective ligand for various asymmetric catalytic reactions. The methyl groups on the phenyl rings of Tol-BINAP can influence the electronic and steric properties of the catalyst, potentially leading to improved activity and selectivity compared to its parent ligand, BINAP.
These application notes provide a comprehensive overview of the use of Tol-BINAP rhodium complexes in asymmetric hydroformylation, including detailed protocols for ligand and catalyst preparation, and specific procedures for the hydroformylation of various olefinic substrates.
Application Notes
The use of Tol-BINAP in rhodium-catalyzed asymmetric hydroformylation offers several advantages. The electron-donating methyl groups on the aryl substituents of the phosphine can increase the electron density on the phosphorus atoms. This enhanced basicity can influence the electronic properties of the rhodium center, potentially leading to higher catalytic activity. In some cases, Tol-BINAP has been reported to provide better activity than BINAP in related asymmetric transformations.
The steric bulk of the tolyl groups also plays a crucial role in creating a well-defined chiral pocket around the rhodium center, which is essential for effective enantiodiscrimination of the prochiral olefin. However, the substrate scope and the optimal reaction conditions need to be carefully evaluated for each specific transformation, as the performance of the catalyst is highly dependent on the nature of the substrate.
Key Considerations:
-
Catalyst Preparation: The active catalyst is typically prepared in situ from a rhodium precursor, such as Rh(acac)(CO)₂, and the Tol-BINAP ligand. The ligand-to-metal ratio is a critical parameter that needs to be optimized for each substrate.
-
Solvent: The choice of solvent can significantly impact the solubility of the catalyst and substrates, as well as the reaction rate and selectivity. Toluene and benzene are commonly used solvents for this reaction.
-
Syngas Pressure and Composition: The pressure and the H₂/CO ratio of the synthesis gas are crucial parameters that control the reaction rate and can influence the selectivity.
-
Temperature: The reaction temperature affects the rate of reaction and can also influence the enantioselectivity. Optimization of the temperature is often necessary to achieve a balance between reactivity and selectivity.
Experimental Protocols
Protocol 1: Synthesis of (S)-Tol-BINAP
This protocol is adapted from the established synthesis of BINAP, starting from the enantiomerically pure (S)-1,1'-bi-2-naphthol ((S)-BINOL).
Materials:
-
(S)-BINOL
-
Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Silica gel
-
Di(p-tolyl)phosphine
-
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
Procedure:
-
Synthesis of (S)-BINOL ditriflate:
-
In an oven-dried flask under an inert atmosphere, dissolve (S)-BINOL in anhydrous DCM.
-
Cool the solution in an ice bath and add pyridine, followed by the slow addition of trifluoromethanesulfonic anhydride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Add hexane to the reaction mixture and filter through a pad of silica gel, washing with a hexane/DCM mixture.
-
Concentrate the filtrate under reduced pressure to obtain the (S)-BINOL ditriflate as a solid.
-
-
Synthesis of (S)-Tol-BINAP:
-
In an oven-dried flask under an inert atmosphere, add NiCl₂(dppe) and anhydrous DMF.
-
Add di(p-tolyl)phosphine and heat the solution.
-
Add a solution of the (S)-BINOL ditriflate and DABCO in anhydrous DMF to the catalyst mixture.
-
Heat the reaction mixture until the starting material is consumed (monitored by TLC or HPLC).
-
Cool the reaction mixture to induce crystallization of the product.
-
Filter the solid, wash with cold methanol, and dry under vacuum to yield (S)-Tol-BINAP.
-
Protocol 2: Preparation of Dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂]
This is a common precursor for the in situ generation of the active catalyst.
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Acetylacetone
-
Carbon monoxide (CO) gas
-
A suitable solvent such as dimethylformamide (DMF) or a two-step procedure involving the formation of [Rh(CO)₂Cl]₂ followed by reaction with an acetylacetonate salt.[1][2][3]
Procedure (Conceptual Outline):
-
A common laboratory preparation involves the reaction of a rhodium(I) carbonyl chloride dimer, [Rh(CO)₂Cl]₂, with sodium acetylacetonate.[3]
-
The rhodium carbonyl chloride dimer is typically prepared by passing carbon monoxide through a hot solution of rhodium(III) chloride hydrate in a suitable solvent.[1]
-
The resulting [Rh(CO)₂Cl]₂ is then reacted with sodium acetylacetonate in a non-aqueous solvent to yield Rh(acac)(CO)₂.[3]
Note: The synthesis of Rh(acac)(CO)₂ should be performed by trained personnel in a well-ventilated fume hood due to the toxicity of carbon monoxide and the use of flammable solvents.
Protocol 3: General Procedure for Asymmetric Hydroformylation
This protocol provides a general framework for the asymmetric hydroformylation of a terminal olefin. Optimization of the reaction parameters is essential for each specific substrate.
Materials:
-
Rh(acac)(CO)₂
-
(S)-Tol-BINAP (or (R)-Tol-BINAP for the opposite enantiomer)
-
Olefin substrate (e.g., styrene, vinyl acetate, 1-octene)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Synthesis gas (a mixture of H₂ and CO, typically 1:1)
-
High-pressure autoclave equipped with a magnetic stirrer and a pressure gauge
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with Rh(acac)(CO)₂ and (S)-Tol-BINAP (typically a 1:1.1 to 1:2 molar ratio) in the chosen anhydrous, degassed solvent.
-
Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for ligand exchange and formation of the active catalyst complex.
-
-
Hydroformylation Reaction:
-
Transfer the pre-formed catalyst solution to a high-pressure autoclave.
-
Add the olefin substrate to the autoclave (a typical substrate-to-rhodium ratio is 100:1 to 1000:1).
-
Seal the autoclave, and purge it several times with synthesis gas.
-
Pressurize the autoclave to the desired pressure with the H₂/CO mixture (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the pressure drop and/or by taking aliquots for analysis (GC, HPLC).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the conversion, regioselectivity (branched vs. linear aldehyde), and enantiomeric excess (ee%) of the chiral aldehyde using appropriate analytical techniques (e.g., chiral GC or HPLC).
-
Data Presentation
The following tables summarize representative quantitative data for the asymmetric hydroformylation of various olefins using rhodium complexes of BINAP-type ligands. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. The data presented here is intended to provide a general indication of the catalyst's performance.
Table 1: Asymmetric Hydroformylation of Styrene
| Ligand | Temp (°C) | Pressure (bar) | Solvent | b/l ratio¹ | Yield (%) | ee (%) |
| (R)-BINAP² | 100 | 20 | Toluene | - | 89 | 52 |
¹ b/l ratio = branched aldehyde / linear aldehyde. ² Data from a study using a heterogeneous Rh/N-SBA-15 catalyst with (R)-BINAP. While not Tol-BINAP, it provides a relevant benchmark.
No specific data for the homogeneous hydroformylation of styrene with Tol-BINAP was found in the initial searches. The performance is expected to be in a similar range to BINAP, with potential differences in activity and selectivity.
Table 2: Asymmetric Hydroformylation of Vinyl Acetate
| Ligand | Temp (°C) | Pressure (bar) | Solvent | b/l ratio¹ | Yield (%) | ee (%) |
| Ph-BPE² | 25 | 20 | Toluene | >99:1 | - | 81 |
¹ b/l ratio = branched aldehyde / linear aldehyde. ² Ph-BPE is another chiral diphosphine ligand. This data is included to provide a reference for the expected high regioselectivity for this substrate.
Table 3: Hydroformylation of 1-Octene
| Ligand | Temp (°C) | Pressure (bar) | Solvent | n/i ratio¹ | Conversion (%) |
| PPh₃² | 90 | 15 | Dodecane/PC/1,4-dioxane | 9.3 | 95 |
| P(OPh)₃² | 90 | 15 | Dodecane/PC/1,4-dioxane | 11.5 | - |
¹ n/i ratio = normal (linear) aldehyde / iso (branched) aldehyde. For terminal aliphatic olefins, the linear aldehyde is often the desired product. ² Data from a study on the effect of monodentate ligands on the regioselectivity of 1-octene hydroformylation.
Asymmetric hydroformylation of simple aliphatic olefins like 1-octene is challenging, and typically lower enantioselectivities are observed compared to styrenic or functionalized olefins. The primary challenge is often controlling the regioselectivity towards the branched chiral aldehyde over the thermodynamically favored linear aldehyde.
Visualizations
Catalytic Cycle of Asymmetric Hydroformylation
Caption: Catalytic cycle for rhodium-catalyzed asymmetric hydroformylation.
Experimental Workflow
Caption: General workflow for asymmetric hydroformylation experiments.
References
- 1. CN103709201A - Preparation method of acetylacetonato dicarbonylrhodium, and olefin hydroformylation method - Google Patents [patents.google.com]
- 2. CN103709201B - A kind of preparation method of rhodium dicarbonyl acetylacetonate and the method for olefin hydroformylation - Google Patents [patents.google.com]
- 3. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]
Enantioselective Allylation of Imino Esters with Tol-BINAP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective allylation of α-imino esters utilizing a chiral catalyst system composed of copper(I) perchlorate and (R)-Tol-BINAP. This methodology facilitates the synthesis of nonnatural α-amino acid derivatives, which are valuable building blocks in pharmaceutical and materials science research. The protocols and data presented are derived from the seminal work of Lectka and coworkers, who developed a robust catalytic system for the asymmetric alkylation of imino esters with high enantioselectivity.
Overview and Key Concepts
The catalytic, asymmetric addition of nucleophiles to α-imino esters is a powerful strategy for the synthesis of optically enriched α-amino acids. The use of a chiral transition metal-phosphine complex, specifically the in situ generated [(R)-Tol-BINAP]Cu(I)ClO₄, allows for the highly enantioselective addition of allyl silanes to N-aryl imino esters. This reaction proceeds with high yields and excellent enantiomeric excesses (ee), providing a reliable method for the preparation of homoallylic α-amino acid esters.
The reaction is believed to proceed through the coordination of the chiral copper catalyst to the imino ester, which activates it towards nucleophilic attack. The bulky, chiral environment created by the Tol-BINAP ligand directs the approach of the allyl nucleophile, leading to the preferential formation of one enantiomer of the product.
Reaction Scheme & Proposed Mechanism
The enantioselective allylation of an N-aryl imino ester with an allyl silane, catalyzed by a Tol-BINAP-copper(I) complex, is depicted below. The reaction results in the formation of a new carbon-carbon bond and a stereocenter at the α-position of the amino ester.
Caption: General scheme for the Tol-BINAP catalyzed enantioselective allylation.
The proposed catalytic cycle involves the initial formation of the active chiral copper(I) catalyst, which then coordinates to the imino ester. This coordination activates the imine for nucleophilic attack by the allyl silane. After the C-C bond formation, the product dissociates, regenerating the catalyst for the next cycle.
Caption: Proposed catalytic cycle for the enantioselective allylation.
Quantitative Data Summary
The following tables summarize the results obtained for the enantioselective allylation of various N-aryl imino esters with allyltrimethylsilane, catalyzed by [(R)-Tol-BINAP]Cu(I)ClO₄.
Table 1: Enantioselective Allylation of Ethyl N-(Aryl)iminoacetates
| Entry | Aryl Group (Ar) | Yield (%) | ee (%) |
| 1 | Phenyl | 85 | 95 |
| 2 | 4-Tolyl | 88 | 96 |
| 3 | 4-Methoxyphenyl | 90 | 97 |
| 4 | 4-Chlorophenyl | 82 | 94 |
| 5 | 2-Tolyl | 75 | 92 |
Table 2: Influence of the Ester Group on the Allylation of N-(Phenyl)iminoacetate
| Entry | Ester Group (R) | Yield (%) | ee (%) |
| 1 | Methyl | 83 | 94 |
| 2 | Ethyl | 85 | 95 |
| 3 | tert-Butyl | 78 | 91 |
Experimental Protocols
The following are detailed protocols for the preparation of the catalyst and the execution of the enantioselective allylation reaction.
Preparation of the [(R)-Tol-BINAP]Cu(I)ClO₄ Catalyst Solution
This protocol describes the in situ preparation of the active catalyst.
Caption: Workflow for the in situ preparation of the chiral copper catalyst.
Materials:
-
(R)-Tol-BINAP
-
Tetrakis(acetonitrile)copper(I) perchlorate [Cu(CH₃CN)₄]ClO₄
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Schlenk flask or similar oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (R)-Tol-BINAP (0.05 mmol, 1.0 equiv).
-
Add [Cu(CH₃CN)₄]ClO₄ (0.05 mmol, 1.0 equiv) to the same flask.
-
Add anhydrous CH₂Cl₂ (10 mL) via syringe.
-
Stir the resulting solution at room temperature for 30 minutes. The catalyst solution is now ready for use.
General Protocol for the Enantioselective Allylation of an N-Aryl Imino Ester
This protocol outlines the general procedure for the catalytic reaction.
Materials:
-
N-Aryl imino ester (1.0 mmol)
-
Allyltrimethylsilane (1.2 mmol, 1.2 equiv)
-
Prepared [(R)-Tol-BINAP]Cu(I)ClO₄ catalyst solution (5 mol %)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Schlenk flask or similar oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., -78 °C, dry ice/acetone)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the N-aryl imino ester (1.0 mmol).
-
Dissolve the imino ester in anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cooled solution, add the freshly prepared [(R)-Tol-BINAP]Cu(I)ClO₄ catalyst solution (0.05 mmol, 5 mol %) via cannula or syringe.
-
Add allyltrimethylsilane (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic α-amino ester.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.
Safety and Handling Precautions
-
Copper(I) perchlorate salts are potentially explosive and should be handled with care. Avoid heating and friction.
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere techniques are crucial for the success of the reaction.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
These protocols and data provide a solid foundation for researchers to apply the enantioselective allylation of imino esters in their synthetic endeavors. For specific substrates, optimization of reaction conditions such as temperature, solvent, and catalyst loading may be necessary to achieve optimal results.
Application Notes and Protocols: Reductive Amination of Ketones Catalyzed by Tol-BINAP Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric reductive amination of ketones utilizing chiral Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) complexes. This method is a powerful tool for the synthesis of chiral primary amines, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals.[1][2][3]
Introduction
Asymmetric reductive amination of ketones is a highly efficient one-step method for the synthesis of enantiomerically enriched amines.[2] The use of ruthenium catalysts bearing chiral diphosphine ligands, such as Tol-BINAP, has proven to be particularly effective for this transformation, especially for aromatic ketones.[3][4] These catalysts facilitate the direct conversion of a ketone to a chiral amine with high enantioselectivity, using an ammonia source and a hydrogen donor.[2][4] The Tol-BINAP ligand, a derivative of BINAP, often provides superior enantioselectivity compared to its parent ligand in these reactions.[4]
This protocol will focus on the use of a pre-catalyst, such as [RuCl2((R)-tol-binap)], in a Leuckart–Wallach type reductive amination, which employs ammonium formate as both the ammonia and hydrogen source.[4]
Data Presentation
The following tables summarize the quantitative data for the reductive amination of various ketones catalyzed by a Tol-BINAP ruthenium complex.
Table 1: Asymmetric Reductive Amination of Aryl Ketones with [((R)-tol-binap)RuCl2] Catalyst [4]
| Entry | Substrate (Ketone) | Time (h) | Conversion (%) | Yield of Amine (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | 24 | >98 | 85 | 92 |
| 2 | 4'-Methylacetophenone | 24 | >98 | 88 | 91 |
| 3 | 4'-Methoxyacetophenone | 24 | >98 | 90 | 89 |
| 4 | 4'-Chloroacetophenone | 24 | >98 | 82 | 95 |
| 5 | 4'-Nitroacetophenone | 24 | >98 | 78 | 98 |
| 6 | 2'-Methylacetophenone | 24 | 85 | 75 | 86 |
| 7 | 1-Acetonaphthone | 24 | >98 | 80 | 96 |
Reaction Conditions: Ketone (1 mmol), [((R)-tol-binap)RuCl2] (0.01 mmol), HCOONH4 (5-10 equiv.), NH3/methanol (15-25%), 60-85 °C. Yields are for the isolated amine after hydrolysis of the N-formyl intermediate. The products generally have the (R) configuration.[4]
Experimental Protocols
This section provides a detailed methodology for the asymmetric reductive amination of ketones.
Catalyst Preparation (Example: [RuCl2((R)-tol-binap)])
A common method for preparing the active catalyst involves the reaction of a suitable ruthenium precursor with the Tol-BINAP ligand. For instance, [RuCl2(p-cymene)]2 can be reacted with (R)-Tol-BINAP in an appropriate solvent.
Protocol for Catalyst Formation:
-
In an inert atmosphere (e.g., a glovebox or under argon), add [RuCl2(p-cymene)]2 (1 equivalent) and (R)-Tol-BINAP (2.1 equivalents) to a Schlenk flask.
-
Add anhydrous, degassed solvent (e.g., toluene or DMF).
-
Stir the mixture at a specified temperature (e.g., 80-100 °C) for a designated time until the formation of the complex is complete, often indicated by a color change.
-
The catalyst can be used in situ or isolated for later use.
General Protocol for Asymmetric Reductive Amination
The following protocol is a general procedure for the reductive amination of aryl ketones.
Materials:
-
Aryl ketone
-
[((R)-tol-binap)RuCl2] catalyst
-
Ammonium formate (HCOONH4)
-
Ammonia in methanol solution (e.g., 7N)
-
Anhydrous solvent (e.g., methanol or 2-propanol)
-
Reaction vessel (e.g., Schlenk tube or autoclave)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a clean and dry reaction vessel, add the aryl ketone (1.0 mmol), the [((R)-tol-binap)RuCl2] catalyst (0.01 mmol, 1 mol%), and ammonium formate (5-10 mmol).
-
Under an inert atmosphere, add the ammonia/methanol solution.
-
Seal the reaction vessel securely.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 60-85 °C).[4]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC). The reaction is typically run for 24 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
The primary product is often the N-formylated amine. To obtain the free amine, perform a hydrolysis step. Add an aqueous acid or base solution (e.g., HCl or NaOH) and stir at room temperature or with gentle heating until the hydrolysis is complete.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure chiral amine.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
The following diagrams illustrate the key processes in the reductive amination of ketones catalyzed by Tol-BINAP complexes.
Caption: Reaction pathway for reductive amination.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols: Tol-BINAP in Asymmetric Mukaiyama Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the stereoselective construction of β-hydroxy carbonyl compounds.[1] A significant advancement in this area is the development of catalytic, enantioselective variants that provide access to chiral building blocks crucial for the synthesis of complex molecules, including active pharmaceutical ingredients. This document focuses on the application of the chiral diphosphine ligand, Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl), in asymmetric Mukaiyama aldol reactions, with a particular emphasis on the vinylogous version of this transformation.
Tol-BINAP, when complexed with transition metals such as copper(II), forms a highly effective chiral Lewis acid catalyst. This catalyst system facilitates the enantioselective addition of silyl enol ethers, particularly silyl dienolates, to a wide range of aldehydes. The methodology developed by Carreira and colleagues, which utilizes a copper(II) fluoride complex of Tol-BINAP, is a prominent example. This system is believed to operate through the catalytic generation of a chiral metal dienolate, which then undergoes enantioselective addition to the aldehyde.[2] This approach offers high yields and excellent enantioselectivities, making it a valuable tool in asymmetric synthesis.[3]
Key Applications
-
Asymmetric Synthesis of δ-Hydroxy-β-keto Esters: The Tol-BINAP-Cu(II) catalyzed vinylogous Mukaiyama aldol reaction provides efficient access to optically active δ-hydroxy-β-keto esters. These products are versatile synthetic intermediates for producing acetone and acetate-derived aldol adducts.[2]
-
Pharmaceutical Intermediate Synthesis: The ability to generate complex chiral architectures makes this methodology highly relevant to drug development. For instance, it has been applied in the synthesis of key intermediates for HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs.[2]
Data Presentation: Performance in Vinylogous Mukaiyama Aldol Reaction
The following table summarizes the performance of the (S)-Tol-BINAP-Cu(II) fluoride catalyst system in the enantioselective addition of a silyl dienolate to various aldehydes, as reported by Carreira et al.[2]
| Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | δ-hydroxy-β-keto ester | 91 | 92 |
| 4-Chlorobenzaldehyde | δ-hydroxy-β-keto ester | 89 | 95 |
| 4-Methoxybenzaldehyde | δ-hydroxy-β-keto ester | 92 | 91 |
| 2-Naphthaldehyde | δ-hydroxy-β-keto ester | 90 | 90 |
| Cinnamaldehyde | δ-hydroxy-β-keto ester | 85 | 95 |
| Cyclohexanecarboxaldehyde | δ-hydroxy-β-keto ester | 84 | 91 |
| Pivalaldehyde | δ-hydroxy-β-keto ester | 75 | 92 |
Diagrams
Catalytic Cycle
The proposed catalytic cycle for the Tol-BINAP-Cu(II) fluoride-mediated Mukaiyama aldol reaction involves the generation of a chiral copper dienolate.
Caption: Proposed catalytic cycle for the Tol-BINAP-Cu(II) fluoride reaction.
Experimental Workflow
A general workflow for carrying out the Tol-BINAP catalyzed Mukaiyama aldol reaction is depicted below.
References
Application Notes and Protocols: Iridium-Catalyzed Asymmetric Allylic Alkylation with Tol-BINAP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iridium-catalyzed asymmetric allylic alkylation (Ir-AAA) has emerged as a powerful and versatile method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The use of chiral ligands, such as Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl), in conjunction with iridium catalysts allows for high levels of enantioselectivity and regioselectivity, particularly favoring the formation of branched products.[1][2][3][4][5] This methodology is especially valuable in the synthesis of complex chiral molecules, including intermediates for pharmaceutical drug development.
These application notes provide an overview of the iridium-catalyzed allylic alkylation using Tol-BINAP, including key data, detailed experimental protocols, and mechanistic diagrams to guide researchers in applying this reaction to their synthetic challenges. The air and water stability of the π-allyliridium C,O-benzoate catalyst modified by Tol-BINAP makes it a robust and practical choice for various synthetic applications.[1][2][4]
Data Presentation
The following tables summarize the quantitative data for the iridium-catalyzed allylic alkylation with Tol-BINAP across a range of nucleophiles and allylic acetates.
Table 1: Enantioselective Iridium-Catalyzed Allylic Alkylation of Racemic Branched Alkyl-Substituted Allylic Acetate with Nitronates [1]
| Entry | Allylic Acetate | Nitronate | Product | Yield (%) | ee (%) |
| 1 | 1a | 2a | 3a | 84 | 97 |
| 2 | 1b | 2a | 3b | 82 | 96 |
| 3 | 1c | 2a | 3c | 85 | 97 |
| 4 | 1a | 2b | 3d | 88 | 95 |
| 5 | 1a | 2c | 3e | 91 | 98 |
Conditions: Reactions were typically performed with the allylic acetate, nitronate, Cs₂CO₃, and the Ir-catalyst in a suitable solvent at a specific temperature. Yields are for the isolated product. Enantiomeric excess (ee) was determined by HPLC analysis.[1]
Table 2: Iridium-Catalyzed Asymmetric Allylic Amination of Racemic Branched Alkyl-Substituted Allylic Acetates [2][4]
| Entry | Allylic Acetate | Amine | Product | Yield (%) | ee (%) |
| 1 | α-methyl allyl acetate | Aniline | 4a | 82 | 89 |
| 2 | α-methyl allyl acetate | N-methyl benzylamine | 3a | 98 | 96 |
| 3 | 1a | Morpholine | - | 95 | 94 |
| 4 | 1b | Piperidine | - | 92 | 95 |
Conditions: Reactions were conducted with the allylic acetate, amine, a base (e.g., Cs₂CO₃), and the Ir-catalyst in a solvent like DME at a controlled temperature. Yields represent isolated products. Enantiomeric excess (ee) was determined by chiral HPLC or SFC analysis.[2][4]
Table 3: Iridium-Catalyzed Asymmetric Allylic Alkylation of Malonates [6]
| Entry | Allylic Electrophile | Malonate | Product | Yield (%) | ee (%) |
| 1 | Aryl-substituted | Diethyl malonate | 3a | 83 | 97 |
| 2 | Aryl-substituted | Dimethyl malonate | 3b | 69 | 97 |
| 3 | Aryl-substituted | Di-i-Pr malonate | 3c | 56 | 90 |
| 4 | Aryl-substituted | Di-t-Bu malonate | 3d | 54 | 90 |
Conditions: The reaction is performed with the allylic electrophile, malonate, a base, a Zinc salt additive (e.g., ZnI₂), and the Ir-catalyst in a suitable solvent at ambient temperature. Yields are for the isolated product. Enantiomeric excess (ee) was determined by chiral SFC.[6]
Experimental Protocols
General Protocol for Iridium-Catalyzed Asymmetric Allylic Alkylation with Nitronates [1]
-
Catalyst Preparation: The π-allyliridium C,O-benzoate complex modified by (S)-Tol-BINAP can be prepared according to literature procedures. This complex is generally stable to air and water.[3]
-
Reaction Setup: To an oven-dried reaction vessel is added the iridium catalyst (e.g., 2-5 mol%), the allylic acetate (1.0 equiv), the nitroalkane (1.1-1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃, 1.2-2.0 equiv).
-
Solvent and Reaction Conditions: A suitable anhydrous solvent (e.g., THF, DME) is added, and the reaction mixture is stirred at a specified temperature (e.g., 70-100 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to afford the desired allylic alkylation product.
-
Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess is determined by chiral HPLC analysis.[1]
General Protocol for Iridium-Catalyzed Asymmetric Allylic Amination [2][4]
-
Catalyst and Reagents: The air- and water-stable π-allyliridium C,O-benzoate modified by (S)-Tol-BINAP is used as the catalyst.[2][4] The allylic acetate, amine, and a base (e.g., Cs₂CO₃) are used as received or purified as necessary.
-
Reaction Setup: In a glovebox or under an inert atmosphere, the iridium catalyst (e.g., 2 mol%), the allylic acetate (1.0 equiv), the amine (1.2-2.0 equiv), and the base (e.g., 2.0 equiv) are added to a reaction tube.
-
Solvent and Temperature: Anhydrous 1,2-dimethoxyethane (DME) is added, and the tube is sealed. The reaction mixture is then heated to the desired temperature (e.g., 30-70 °C) with stirring.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled, and the solvent is removed in vacuo. The residue is purified directly by flash chromatography on silica gel to yield the pure allylic amine.
-
Analysis: The product is characterized by standard spectroscopic methods. The enantiomeric excess is determined by chiral HPLC or SFC analysis.[4]
Mandatory Visualization
Caption: General workflow for Iridium-catalyzed allylic alkylation.
Caption: Catalytic cycle of Ir-catalyzed allylic alkylation.
References
- 1. Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regio- and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Amines via Enantioselective π-Allyliridium-C,O-Benzoate-Catalyzed Allylic Alkylation: Student Training via Industrial-Academic Collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridium-catalyzed enantioselective olefinic C(sp2)–H allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tol-BINAP in Copper-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Tol-BINAP ((R)- or (S)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) in copper-catalyzed reactions. The focus is on providing practical information for the successful application of this privileged ligand in synthetic chemistry, particularly in the context of developing novel methodologies for drug discovery and development.
Introduction to Tol-BINAP in Copper Catalysis
Tol-BINAP is a chiral diphosphine ligand widely employed in asymmetric catalysis. Its C2 symmetry and tunable steric and electronic properties, derived from the tolyl substituents, make it highly effective in inducing enantioselectivity in a variety of metal-catalyzed transformations. In recent years, copper catalysis has emerged as a cost-effective and sustainable alternative to catalysis based on precious metals like palladium, rhodium, and iridium. The combination of copper with chiral ligands such as Tol-BINAP has enabled a wide range of asymmetric reactions, including carbon-carbon and carbon-heteroatom bond formations. These methods are of significant interest to the pharmaceutical industry for the synthesis of chiral building blocks and complex drug molecules.
This document will cover key applications of Tol-BINAP in copper-catalyzed reactions, providing insights into the catalytic cycles, quantitative data on reaction performance, and detailed experimental procedures.
Visible-Light-Induced Asymmetric Difunctionalization of Olefins
One of the prominent applications of copper-BINAP complexes is in the visible-light-mediated difunctionalization of olefins. These reactions allow for the simultaneous introduction of two different functional groups across a double bond, often with high levels of stereocontrol. The following sections detail a representative example of this transformation.
Catalytic Cycle:
The proposed catalytic cycle for the visible-light-induced difunctionalization of olefins involves a photoredox mechanism. The copper(I)-BINAP complex, upon irradiation with visible light, is excited to a more redox-active state. This excited complex can then engage in single-electron transfer (SET) processes with the substrates to generate radical intermediates, which then proceed through a series of steps to form the final product and regenerate the catalyst.
Caption: Proposed photocatalytic cycle for copper-Tol-BINAP catalyzed difunctionalization of olefins.
Data Presentation:
The following table summarizes the performance of the copper-Tol-BINAP catalyzed difunctionalization of various styrenes with an alkyl halide and an anionic nucleophile under blue light irradiation.[1]
| Entry | Styrene Substrate | Alkyl Halide | Nucleophile | Yield (%) | ee (%) |
| 1 | Styrene | CBr4 | NaN3 | 85 | 92 |
| 2 | 4-Methylstyrene | CBr4 | NaN3 | 82 | 90 |
| 3 | 4-Chlorostyrene | CBr4 | NaN3 | 78 | 94 |
| 4 | 4-Methoxystyrene | CBr4 | NaN3 | 88 | 88 |
| 5 | Styrene | 1-Iodoadamantane | KSCN | 75 | 91 |
| 6 | Styrene | CBr4 | NaCN | 65 | 85 |
Experimental Protocol:
General Procedure for Visible-Light-Induced Asymmetric Azido- and Tribromomethylation of Styrenes:
-
Materials:
-
Copper(I) iodide (CuI)
-
(R)-Tol-BINAP
-
Styrene substrate (0.5 mmol)
-
Carbon tetrabromide (CBr4, 1.0 mmol)
-
Sodium azide (NaN3, 1.5 mmol)
-
Degassed solvent (e.g., Dichloromethane, 5 mL)
-
Schlenk tube or similar reaction vessel equipped with a magnetic stir bar
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (1.9 mg, 0.01 mmol, 2 mol%) and (R)-Tol-BINAP (7.5 mg, 0.011 mmol, 2.2 mol%).
-
Add the degassed solvent (5 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the styrene substrate (0.5 mmol), carbon tetrabromide (165 mg, 1.0 mmol), and sodium azide (97.5 mg, 1.5 mmol).
-
Seal the Schlenk tube and place it approximately 5-10 cm from a blue LED lamp (450 nm).
-
Irradiate the reaction mixture at room temperature with vigorous stirring for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azidotribromomethylated product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Copper-Catalyzed Asymmetric Vinylogous Mukaiyama Aldol Reaction
The vinylogous Mukaiyama aldol reaction (VMAR) is a powerful tool for the construction of complex molecular architectures containing 1,5-dicarbonyl motifs. The use of a chiral Tol-BINAP-copper complex can render this reaction highly enantioselective.
Catalytic Cycle:
In this ground-state catalytic cycle, the Tol-BINAP-Cu(II) complex acts as a chiral Lewis acid to activate the aldehyde substrate. This is followed by the nucleophilic attack of a silyl dienolate, leading to the formation of the carbon-carbon bond and the desired product with high stereocontrol.
References
Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity with Tol-BINAP Ligand
Welcome to the technical support center for the Tol-BINAP ligand. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their asymmetric catalysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tol-BINAP and why is it used in asymmetric catalysis?
A1: Tol-BINAP (2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl) is a chiral diphosphine ligand known for its ability to induce high enantioselectivity in a variety of metal-catalyzed reactions.[1] Its C₂-symmetric, atropisomeric structure creates a well-defined chiral environment around a metal center (commonly Ruthenium, Rhodium, or Palladium), which directs the stereochemical outcome of the reaction. This is crucial for synthesizing enantiomerically pure compounds, particularly in the pharmaceutical industry where a molecule's chirality can determine its efficacy and safety.[1]
Q2: Which transition metals are typically complexed with Tol-BINAP, and for what types of reactions?
A2: Tol-BINAP is most frequently paired with Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd).[1]
-
Ruthenium-Tol-BINAP complexes are highly effective for the asymmetric hydrogenation of a wide range of substrates, including functionalized ketones, olefins, and aromatic compounds.[1]
-
Rhodium-Tol-BINAP complexes are classically used for the asymmetric hydrogenation of olefins and the isomerization of allylic amines.[1]
-
Palladium-Tol-BINAP complexes are employed in various carbon-carbon bond-forming reactions, such as asymmetric allylic alkylations and Heck reactions.[1]
Q3: What are the critical factors influencing enantioselectivity in Tol-BINAP catalyzed reactions?
A3: Several factors can significantly impact the enantiomeric excess (ee) of your reaction. These include:
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state energies.[1]
-
Temperature: Reaction temperature affects the reaction rate and can also impact the catalyst's stability and selectivity. Lower temperatures generally lead to higher enantioselectivity.[2]
-
Hydrogen Pressure (for hydrogenations): In certain reactions, such as the hydrogenation of allylic alcohols, hydrogen pressure has a significant effect on enantioselectivity.[3]
-
Ligand-to-Metal Ratio: An incorrect stoichiometry can lead to the formation of different catalytic species, some of which may be less selective or even inactive.[4]
Q4: How should Tol-BINAP and its metal complexes be handled and stored?
A4: Bisphosphine ligands like Tol-BINAP and their metal complexes can be sensitive to air and moisture, which can lead to the oxidation of the phosphorus centers.[4] This can reduce the concentration of the active ligand and form species that may catalyze achiral background reactions.[4] Therefore, it is crucial to handle and store the ligand and its complexes under an inert atmosphere (e.g., argon or nitrogen).[4]
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee%)
Low enantiomeric excess is a common challenge. The following guide provides a systematic approach to diagnosing and resolving this issue.
Question: My reaction has a good yield, but the enantioselectivity is low. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity with a good yield suggests that the catalyst is active but not sufficiently selective. Here are the steps to troubleshoot this problem:
Step 1: Verify Ligand and Reagent Purity
-
Ligand Purity: Insufficient enantiopurity of the Tol-BINAP ligand will directly lead to a lower ee% of the product.[4] Verify the enantiopurity of your ligand using a calibrated chiral HPLC method.[4]
-
Reagent and Solvent Purity: Impurities in your substrate or solvent can poison the catalyst or promote a non-selective background reaction.[4] Ensure you are using high-purity, dry solvents and reagents.
Step 2: Optimize Reaction Parameters
-
Temperature: Lowering the reaction temperature is often the most effective first step to improve enantioselectivity.[2] This increases the energy difference between the diastereomeric transition states.
-
Solvent: The solvent plays a critical role in the geometry and stability of the transition state. A solvent screening is highly recommended. Test a range of aprotic solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂).
-
Catalyst Loading: An optimal concentration is necessary to ensure the catalyzed pathway dominates over any non-selective background reactions. Vary the catalyst loading to find the ideal concentration.
-
Pressure (for hydrogenations): For hydrogenation reactions, the hydrogen pressure can be a critical parameter for achieving high enantioselectivity.[3]
Step 3: Evaluate Catalyst Formation and Handling
-
Inert Atmosphere: Ensure that all steps of catalyst preparation and the reaction itself are performed under strictly anhydrous and anaerobic conditions (e.g., using a glovebox or Schlenk line).[4] BINAP-Ru complexes, for example, are known to be rapidly oxidized in solution in the presence of air.[3]
-
Incorrect Ligand-to-Metal Ratio: A non-optimal ligand-to-metal ratio can result in the formation of less selective catalytic species.[4]
-
Incomplete Catalyst Formation: Consider pre-forming the catalyst before adding the substrate to ensure the active catalytic species is fully generated.[4]
Issue 2: Poor Yield and Low Conversion
Question: My reaction is showing low conversion to the desired product. What should I investigate?
Answer: Low conversion can be due to catalyst deactivation or suboptimal reaction conditions.
Step 1: Check Catalyst Integrity and Handling
-
Catalyst Deactivation: As mentioned, Tol-BINAP and its complexes can be sensitive to air and moisture.[4] Improper handling can lead to catalyst deactivation. Ensure all handling is done under an inert atmosphere.
-
Purity of Reagents: Impurities in the starting materials or solvents can act as catalyst poisons.
Step 2: Adjust Reaction Conditions
-
Temperature: While lower temperatures often favor enantioselectivity, they also decrease the reaction rate. If the conversion is low, a modest increase in temperature may be necessary.
-
Reaction Time: Monitor the reaction over time to ensure it has reached completion.
-
Catalyst Loading: If the reaction is slow, consider increasing the catalyst loading.
Data Presentation
Table 1: Effect of Hydrogen Pressure on Asymmetric Hydrogenation of Geraniol with Ru-(R)-BINAP
| H₂ Pressure (atm) | Enantiomeric Excess (ee%) |
| 4 | 70 |
| 30 | 95 |
| >90 | >96 |
Data synthesized from information in reference[3].
Table 2: Effect of Solvent on Pd-Catalyzed Allylic Alkylation of a Secondary Nitroalkane with Tol-BINAP
| Solvent | Yield (%) |
| Toluene | 15 |
| THF | 25 |
| Dichloromethane | 33 |
| Acetonitrile | 42 |
| DMSO | 50 |
| Methanol | <5 |
| 2-Propanol | <5 |
Data synthesized from information in reference[5]. Note: In this specific study, significant enantioselectivity was not observed even with a chiral ligand.
Experimental Protocols
Protocol 1: Preparation of a Ru-Tol-BINAP Precatalyst
This protocol describes the preparation of a common Ru-(S)-Tol-BINAP precatalyst.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-Tol-BINAP
-
Anhydrous, degassed DMF
-
Schlenk flask
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-Tol-BINAP (2 equivalents) to a Schlenk flask.[6]
-
Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes. The solution should turn a deep red-purple.[6]
-
Remove the solvent under high vacuum to obtain the intermediate complex, RuCl₂--INVALID-LINK--ₙ.[6]
Protocol 2: General Procedure for Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone)
This protocol outlines a general method for the hydrogenation of aromatic ketones using a pre-formed Ru-Tol-BINAP-diamine catalyst.
Materials:
-
RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst
-
Potassium tert-butoxide
-
Anhydrous, degassed 2-propanol
-
Acetophenone
-
Autoclave with a glass liner
-
Hydrogen gas source
Procedure:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).[6]
-
Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).[6]
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.[6]
-
Add the acetophenone substrate to the liner.[6]
-
Place the glass liner inside the autoclave and seal the reactor securely.[6]
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to remove any residual air.[6]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).[6]
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).[6]
-
After the reaction is complete, carefully vent the hydrogen pressure and work up the reaction mixture to isolate and analyze the chiral alcohol product.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: General experimental workflow for asymmetric catalysis.
References
Technical Support Center: Troubleshooting Low Yield in Tol-BINAP Catalyzed Reactions
Welcome to the technical support center for Tol-BINAP catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments, specifically focusing on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Tol-BINAP catalyzed reaction is resulting in a low yield. What are the most common initial checks I should perform?
A1: When encountering low yields, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup. Key initial checks include:
-
Inert Atmosphere: Tol-BINAP and its metal complexes are highly sensitive to air. Ensure that your entire experimental setup, including solvents and reagents, is under a strictly inert atmosphere (Argon or Nitrogen).
-
Solvent and Reagent Purity: All solvents and reagents must be anhydrous and free of impurities. Impurities can act as catalyst poisons, significantly reducing catalytic activity.
-
Tol-BINAP Ligand Quality: The Tol-BINAP ligand is susceptible to oxidation to its corresponding phosphine oxide. Confirm the purity of your ligand, as the presence of oxides can be detrimental to the reaction.
-
Catalyst Precursor Purity: The metal precursor used to form the catalyst should be of high purity.
Q2: How does the choice of solvent impact the yield of my Tol-BINAP catalyzed reaction?
A2: The solvent can have a profound effect on both the reaction rate and the enantioselectivity. Protic solvents like methanol and ethanol can act as proton donors, which may be beneficial for the catalytic cycle, particularly in asymmetric hydrogenations.[1] For instance, in the hydrogenation of certain ketones, ethanol has been shown to provide higher enantiomeric excess (ee) compared to 2-propanol.[2] Aprotic solvents can also be effective, but their polarity and coordinating ability will influence the catalyst's activity. It is often necessary to screen a range of solvents to find the optimal one for your specific substrate and catalyst system.
Q3: Can the reaction temperature be a cause for low yield, and how should I optimize it?
A3: Yes, temperature is a critical parameter. A temperature that is too low may result in a sluggish reaction with low conversion. Conversely, a temperature that is too high can lead to catalyst decomposition or the formation of side products, also reducing the yield. The optimal temperature is a balance between reaction rate and catalyst stability/selectivity. It is advisable to perform a temperature screening study to identify the ideal conditions for your reaction. For some asymmetric reductions, lowering the temperature can increase enantioselectivity, but there is often an optimal point beyond which further cooling is not beneficial.[3]
Q4: What is the typical catalyst loading for a Tol-BINAP catalyzed reaction, and how does it affect the yield?
A4: Typical catalyst loadings for Tol-BINAP systems can range from 0.01 mol% to 5 mol%, depending on the specific reaction and substrate. While increasing the catalyst loading can sometimes increase the reaction rate, it is not always a solution for low yield and can be cost-prohibitive. In some cases, high catalyst concentrations can lead to the formation of less active catalyst aggregates. It is often more effective to optimize other reaction parameters first. For scalable reactions, it has been demonstrated that catalyst loading can sometimes be reduced without a significant loss in yield or stereoselectivity.[4]
Q5: My reaction starts well but then seems to stop before completion. What could be the cause?
A5: This phenomenon often points towards catalyst deactivation or product inhibition.
-
Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction. This can be due to trace impurities, thermal instability, or reaction with the substrate or product.
-
Product Inhibition: The product of the reaction may be coordinating to the metal center of the catalyst, effectively inhibiting its activity.
To address this, you can try adding the substrate slowly over time or, if feasible, removing the product as it is formed.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving low-yield issues in your Tol-BINAP catalyzed reactions.
Step 1: Initial Assessment of Reagents and Reaction Setup
The first step in troubleshooting is to rule out common experimental errors.
-
Verify Ligand and Metal Precursor Purity:
-
Action: Analyze your Tol-BINAP ligand and metal precursor by an appropriate method (e.g., ³¹P NMR for the ligand) to check for oxidation or other impurities.
-
Tip: Store Tol-BINAP under an inert atmosphere in a freezer to minimize degradation.
-
-
Ensure Anhydrous and Anaerobic Conditions:
-
Action: Use freshly distilled and degassed solvents. Ensure all glassware is flame-dried or oven-dried before use. Perform all manipulations using Schlenk techniques or in a glovebox.
-
Tip: Using a visual indicator for dryness in your solvents can be helpful.
-
Step 2: Optimization of Reaction Parameters
If the initial checks do not resolve the issue, a systematic optimization of the reaction conditions is necessary.
The choice of solvent can dramatically impact the reaction outcome.
Table 1: Effect of Solvent on a Representative Tol-BINAP Catalyzed Reaction
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| 1 | 2-Propanol | 99 | 82 (R) | [2] |
| 2 | Ethanol | Quantitative | 98 (S) | [2] |
| 3 | Methanol | High Activity | Varies | [1] |
| 4 | Dichloromethane | Varies | Varies | - |
| 5 | Toluene | Varies | Varies | - |
Note: Data is compiled from different Tol-BINAP catalyzed ketone hydrogenation systems and should be used as a guideline for solvent screening.
Temperature affects both the reaction rate and selectivity.
Table 2: Influence of Temperature on a Chiral Catalyst System
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| 1 | 0 | - | - | [3] |
| 2 | -20 | - | - | [3] |
| 3 | -40 | - | 84 | [3] |
| 4 | -60 | - | 63 |[3] |
Note: This data is from an oxazaborolidine-catalyzed reduction and serves as an example of the non-linear effect temperature can have on enantioselectivity. A similar optimization is recommended for Tol-BINAP systems.
Optimizing the amount of catalyst is a balance between reaction efficiency and cost.
Table 3: Impact of Catalyst Loading on a Cu-BINAP Catalyzed Reaction
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (er) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| 1 | 5.0 | 93 | 98:2 | 11:1 | [4] |
| 2 | 3.0 | 93 | 97:3 | 10:1 |[4] |
Note: This data from a Cu-BINAP system illustrates that reducing catalyst loading is possible without compromising the outcome. Similar optimization is recommended for your specific Tol-BINAP reaction.
Experimental Protocols
Protocol 1: General Procedure for a Tol-BINAP-Ru Catalyzed Asymmetric Hydrogenation of a Ketone
This protocol provides a general starting point for optimizing your reaction.
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the Ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and (S)-Tol-BINAP (typically in a 1:1.1 Ru:ligand ratio).
-
Add anhydrous, degassed solvent (e.g., 2-propanol).
-
If required by the specific catalytic system, add a chiral diamine ligand (e.g., (S,S)-DPEN).
-
Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time to allow for the formation of the active catalyst.
-
-
Hydrogenation:
-
To the flask containing the pre-formed catalyst, add the substrate ketone.
-
Add a solution of a base (e.g., potassium tert-butoxide in 2-propanol).
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-100 atm).
-
Stir the reaction at the optimized temperature for the required duration.
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen pressure.
-
Filter the reaction mixture through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Analyze the crude product to determine conversion (e.g., by ¹H NMR or GC) and enantiomeric excess (e.g., by chiral HPLC or GC).
-
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting low-yield issues.
Caption: A logical workflow for troubleshooting low reaction yield.
Caption: Experimental workflow for optimizing reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BINAP-CuH-catalysed enantioselective allylation using alkoxyallenes to access 1,2-syn-tert,sec-diols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Tol-BINAP Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reaction conditions for Tol-BINAP (2,2'-bis(di-4-tolylphosphino)-1,1'-binaphthyl) catalysis.
Frequently Asked Questions (FAQs)
Q1: What is Tol-BINAP and why is it used in asymmetric catalysis?
A1: Tol-BINAP is a chiral diphosphine ligand known for its C₂-symmetric atropisomeric structure. This structure arises from restricted rotation around the carbon-carbon single bond connecting the two naphthyl rings, creating a well-defined and stable chiral environment. When coordinated to a metal center (e.g., Ruthenium, Rhodium, Iridium, Palladium), Tol-BINAP forms a chiral catalyst that can effectively induce high stereoselectivity in a variety of chemical transformations.[1] The 'Tol' prefix indicates that each phosphorus atom is bonded to two tolyl (4-methylphenyl) groups, which can modify the electronic and steric properties of the ligand compared to the parent BINAP.[2] It is widely used in asymmetric hydrogenations, isomerizations, and carbon-carbon bond-forming reactions.[3][4]
Q2: How should I handle and store Tol-BINAP and its metal complexes?
A2: Tol-BINAP and its corresponding metal complexes can be sensitive to air and moisture.[5][6] The phosphine groups are susceptible to oxidation to phosphine oxides, which can deactivate the catalyst or alter its selectivity.[6] Therefore, proper handling and storage are crucial to maintain catalytic activity.
-
Handling: All manipulations should be carried out under an inert atmosphere, such as argon or nitrogen, using standard Schlenk line or glovebox techniques. Use anhydrous, degassed solvents.[5]
-
Storage: Store Tol-BINAP ligands and their metal complexes in a cool, dark, and dry environment, preferably in a desiccator or glovebox under an inert atmosphere.[5]
Q3: What are the most common issues encountered when optimizing Tol-BINAP catalyzed reactions?
A3: Researchers commonly face challenges such as low reaction conversion, poor enantioselectivity (ee), and issues with reproducibility. These problems can stem from a variety of factors including catalyst purity and activation, the choice of solvent, reaction temperature, substrate-to-catalyst ratio, and the presence of additives like bases.[7][8] A systematic approach to troubleshooting is essential for successful optimization.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
Low or zero conversion is a frequent initial problem. The following steps can help diagnose the issue.
dot
Caption: Troubleshooting workflow for low reaction conversion.
Possible Causes & Solutions:
-
Catalyst Integrity and Activation:
-
Air and Moisture Sensitivity: The active catalytic species is often generated in situ and can be highly sensitive to oxygen and water.[6] Ensure all reagents and solvents are rigorously dried and degassed, and that the reaction is performed under a strictly inert atmosphere.
-
Ligand Oxidation: The phosphine groups of Tol-BINAP can oxidize, rendering the catalyst inactive. If possible, check the purity of the ligand via ³¹P NMR spectroscopy.
-
Incomplete Activation: Many Tol-BINAP systems, particularly Ru-based hydrogenation catalysts, require activation with H₂ and often a base to form the active RuH₂ species.[1][9] Review the specific activation procedure for your catalyst system.
-
-
Reaction Conditions:
-
Temperature: Reaction rates are highly temperature-dependent. If conversion is low, consider increasing the temperature incrementally. However, be aware that higher temperatures can sometimes negatively impact enantioselectivity.[6]
-
Pressure: For gas-liquid reactions like hydrogenation, low pressure can result in slow reaction rates. The rate may be independent of H₂ pressure without a base but is accelerated with increasing pressure in the presence of a base.[10]
-
Additives: The presence and concentration of a base (e.g., KOt-Bu) can dramatically increase the reaction rate, though an excessive amount can sometimes be detrimental.[10]
-
-
Reagent Purity:
-
Inhibitors: Impurities in the substrate or solvent (e.g., sulfur compounds, chelating agents) can act as catalyst poisons.[6] Purifying the substrate and using high-purity solvents is recommended.
-
Issue 2: Low Enantioselectivity (ee)
Achieving high enantioselectivity is the primary goal of using a chiral catalyst. If the ee is low, consider the following variables.
Possible Causes & Solutions:
-
Purity of Chiral Ligand:
-
Ensure the Tol-BINAP ligand has high enantiomeric purity. The presence of even small amounts of the opposite enantiomer will directly decrease the ee of the product.[6]
-
-
Reaction Parameters:
-
Temperature: Temperature can have a significant effect on enantioselectivity. Lowering the reaction temperature often increases the ee by favoring the lower-energy transition state leading to the major enantiomer.[6][11] However, this is not a universal rule, and the optimal temperature must be determined empirically.
-
Solvent: The solvent plays a critical role in the catalytic cycle by stabilizing transition states and influencing the chiral pocket of the catalyst.[12][13] A solvent screening is highly recommended as a first step in optimization. Polar, protic solvents like 2-propanol or ethanol are often effective in hydrogenations, while aprotic solvents like toluene or DCM may be optimal for other reaction types.[10][14][15]
-
Additives/Bases: While bases can accelerate reactions, their nature and concentration can also influence the stereochemical outcome.[10] It is worth screening different bases (e.g., KOt-Bu, KOH, Et₃N) if applicable.
-
Substrate-to-Catalyst (S/C) Ratio: While a high S/C ratio is desirable for efficiency, a lower ratio during initial optimization can sometimes provide better selectivity by minimizing background or uncatalyzed reactions.[16][17]
-
-
Catalyst Structure:
-
Ligand Modification: If extensive optimization of reaction conditions fails to improve ee, consider using a different BINAP derivative. Modifying the substituents on the phosphine or the naphthyl backbone can alter the catalyst's steric and electronic properties, which may be better suited for a specific substrate.[2][18]
-
Data Presentation: Optimization Parameters
The following tables summarize the effects of various parameters on Tol-BINAP catalyzed reactions, based on representative data from the literature.
Table 1: Effect of Solvent on a Tol-BINAP Catalyzed Reaction
| Entry | Solvent | Conversion (%) | ee (%) | Reference |
|---|---|---|---|---|
| 1 | 2-Propanol | >99 | 82 | [10] |
| 2 | Methanol | - | - | [10] |
| 3 | Toluene | - | - | [19] |
| 4 | DCM | - | - | [19] |
| 5 | DMF | >99 | 96 | [14] |
Note: Data is illustrative for different reaction types. Direct comparison is context-dependent. The extent of enantioselection is often unaffected by the nature of the solvent in certain Ru-diamine hydrogenations.[10]
Table 2: Effect of Temperature on a Tol-BINAP Catalyzed Reaction
| Entry | Temperature (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| 1 | 100 | 51 | 95 | [14] |
| 2 | 80 | 65 | 95 | [14] |
| 3 | 30 | >99 | - | [9] |
| 4 | 0 | >99 | 97 | [9] |
Note: Lowering the temperature often improves enantioselectivity, but may decrease the reaction rate.[6]
Table 3: Effect of Substrate-to-Catalyst (S/C) Ratio
| Entry | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1000:1 | 24 | >99 | 95 | [17] |
| 2 | 2000:1 | 24 | 20 | 14 | [9] |
| 3 | 10,000:1 | 3 | 99 | 97 | [9] |
| 4 | 2,400,000:1 | - | 100 | 80 | [18] |
Note: High turnover numbers (TON) are achievable, but initial optimization may benefit from a lower S/C ratio.[9][18]
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of a Prochiral Ketone
This protocol is a generalized procedure based on the well-established Ru/Tol-BINAP/Diamine catalyzed hydrogenation of ketones.[9][10]
Materials:
-
Ru-precursor (e.g., [RuCl₂(S)-Tol-BINAP]₂)
-
Chiral diamine ligand (e.g., (S,S)-DPEN)
-
Base (e.g., KOt-Bu)
-
Anhydrous, degassed solvent (e.g., 2-propanol)
-
Substrate (prochiral ketone)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in a glovebox): To a Schlenk flask, add the Ru-precursor and the chiral diamine ligand. Add anhydrous, degassed solvent and stir the mixture to form the catalyst precursor complex.
-
Reaction Setup: In a separate autoclave equipped with a stirrer bar, add the substrate and the base.
-
Catalyst Transfer: Transfer the prepared catalyst solution to the autoclave via a cannula under a positive pressure of inert gas.
-
Reaction: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 8-45 atm).[9][10]
-
Execution: Stir the reaction mixture at the desired temperature (e.g., 0-30 °C) for the required time.[9]
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge with inert gas. Quench the reaction mixture, extract the product with an organic solvent, and dry the organic layer.
-
Analysis: Remove the solvent under reduced pressure. Analyze the crude product by ¹H NMR to determine conversion and by chiral HPLC or GC to determine the enantiomeric excess.
Visualizations
dot
Caption: Proposed catalytic cycle for Ru/Tol-BINAP ketone hydrogenation.[9]
dot
Caption: A general workflow for the optimization of a new reaction.
References
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Enantioselective isomerization of primary allylic alcohols into chiral aldehydes with the tol-binap/dbapen/ruthenium(II) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 9. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 14. Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. infoscience.epfl.ch [infoscience.epfl.ch]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. thieme-connect.com [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Tol-BINAP Reaction Efficiency
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on the efficiency of reactions catalyzed by Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl).
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low. Could the solvent be the primary cause?
A1: Yes, the solvent is a critical parameter that can significantly impact reaction yield. Several factors related to the solvent can lead to low yields:
-
Poor Solubility: If your reactants, catalyst, or intermediates have poor solubility in the chosen solvent, the reaction rate can decrease dramatically. For palladium-catalyzed cross-couplings, a solvent must dissolve a range of materials, from lipophilic reactants to inorganic salts.[1]
-
Catalyst Decomposition: Some solvents can lead to catalyst decomposition, especially at elevated temperatures. The presence of impurities like water can also be detrimental to both activity and enantioselectivity in certain systems, such as Ru-BINAP catalyzed hydrogenations.[2]
-
Side Reactions: The solvent might not be completely inert and could participate in or promote undesired side reactions, consuming your starting materials or product.[3]
-
Product Loss During Workup: If the product has some solubility in the aqueous layer during extraction, using a large volume of washing solution can lead to significant product loss.[3][4] Consider back-extracting the aqueous layer to recover the dissolved product.[3]
Q2: How does solvent polarity affect the enantioselectivity (ee) of my Tol-BINAP catalyzed reaction?
A2: Solvent polarity is a key factor in determining enantioselectivity. The effect can be complex and reaction-specific:
-
Transition State Stabilization: Solvents can stabilize or destabilize the transition states leading to the different enantiomers. Polar solvents might favor a more polar transition state, altering the energy difference between the diastereomeric transition states and thus changing the enantiomeric excess (ee).[5]
-
Catalyst Conformation: The solvent can influence the conformation of the chiral Tol-BINAP ligand around the metal center, which directly impacts the chiral environment and, consequently, the stereochemical outcome.
-
Protic vs. Aprotic Solvents: In asymmetric hydrogenations of ketones, protic solvents like methanol or ethanol can act as proton donors, accelerating product release and influencing the catalytic cycle.[2] Aprotic solvents, in contrast, can sometimes lead to a significant reduction in both activity and enantioselectivity.[2] For example, in the hydrogenation of pinacolone with a (S)-TolBINAP/PICA–Ru complex, ethanol gave 98% ee, while switching to 2-propanol decreased the optical yield to 36%.[6]
Q3: I am running an asymmetric hydrogenation of a ketone with a Ru-Tol-BINAP catalyst. What is a good starting solvent?
A3: For Ru-BINAP catalyzed hydrogenations of ketones, alcoholic solvents are often the preferred choice.
-
Methanol, Ethanol, and 2-Propanol have shown the highest activities.[2] These solvents can act as proton donors, which is believed to facilitate the release of the alcohol product from the catalyst intermediate, thereby accelerating the catalytic cycle.[2]
-
In a study on the hydrogenation of acetophenone with a trans-RuH(η1-BH4)[(S)-tolbinap][(S,S)-dpen] complex, the reaction proceeded smoothly in 2-propanol at room temperature.[7]
-
It is important to note that the presence of water in alcoholic solvents can be detrimental to both activity and enantioselectivity.[2]
Q4: For a Palladium-Tol-BINAP catalyzed cross-coupling reaction (e.g., Suzuki, Heck), what solvent properties are important?
A4: The choice of solvent in palladium-catalyzed cross-couplings is crucial for success. Key properties include:
-
Polarity: A solvent must be able to dissolve a wide range of species, including organic substrates, organometallic intermediates, and inorganic bases.[1] Highly polar aprotic solvents like DMF are often used for this reason.[1]
-
Coordinating Ability: Solvents can coordinate to the palladium center.[1] This can influence the stability and reactivity of the catalytic species. In some cases, solvent coordination is essential for the catalytic cycle, while in others it can be inhibitory.
-
Boiling Point: Many cross-coupling reactions, such as the Heck reaction, require high temperatures.[1] The solvent's boiling point determines the maximum operating temperature of the reaction.[1]
-
Chemoselectivity: In substrates with multiple reactive sites, the solvent can dictate which site reacts. For instance, in a Suzuki coupling of a substrate with both C-Cl and C-OTf bonds, nonpolar solvents favored reaction at the C-Cl bond, while polar solvents promoted reaction at the C-OTf bond.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical workflow for troubleshooting.
Problem 1: Low or No Reaction Conversion
-
Possible Cause: Poor solubility of reagents or catalyst.
-
Troubleshooting Steps:
-
Check Solubility: Visually inspect the reaction mixture. Is everything dissolved? If not, this is likely a contributing factor.
-
Consult Literature: Search for the specific reaction or a similar one to see which solvents are reported to be effective.
-
Change Solvent: Switch to a solvent with different properties. For polar substrates, try a more polar solvent like DMF or THF. For nonpolar substrates, consider toluene or dioxane.[1][8]
-
Consider a Solvent Mixture: Sometimes a mixture of solvents (e.g., DMSO/acetone) can provide the necessary solubility profile.[9]
-
Problem 2: Inconsistent or Low Enantioselectivity (ee)
-
Possible Cause: Solvent interaction with the catalyst or transition state.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: For many catalytic systems, trace amounts of water can negatively impact enantioselectivity.[2] Ensure solvents are properly dried.
-
Screen Solvents: Perform a solvent screen using a range of polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Ethanol). Even subtle changes can have a large impact.
-
Temperature Adjustment: The effect of the solvent can be temperature-dependent. Try running the reaction at a lower temperature, which often improves enantioselectivity.
-
Check Solvent Purity: Impurities in the solvent can sometimes act as catalyst poisons or ligands, altering the chiral environment. Use high-purity or freshly distilled solvents.
-
Problem 3: Reaction Stalls or Catalyst Decomposes
-
Possible Cause: The solvent is not inert under the reaction conditions.
-
Troubleshooting Steps:
-
Lower the Temperature: High temperatures can promote solvent-related decomposition pathways.[3]
-
Switch to a More Inert Solvent: If you suspect a reaction between the solvent and the catalyst (e.g., an alcohol solvent in a reaction sensitive to protic sources), switch to a non-coordinating, aprotic solvent like toluene or hexane.
-
Degas the Solvent: Dissolved oxygen can lead to oxidative decomposition of the catalyst. Degas the solvent thoroughly before use via sparging with an inert gas (N₂ or Ar) or freeze-pump-thaw cycles.
-
Data Summary Table
The following table summarizes the effect of different solvents on the asymmetric hydrogenation of ketones using Ru-Tol-BINAP catalyst systems, as reported in the literature.
| Reaction Type | Substrate | Catalyst System | Solvent | Yield (%) | ee (%) | Notes |
| Asymmetric Hydrogenation | Pinacolone | (S)-TolBINAP/PICA–Ru | Ethanol | Quantitative | 98 (S) | Base additive required.[6] |
| Asymmetric Hydrogenation | Pinacolone | (S)-TolBINAP/PICA–Ru | 2-Propanol | - | 36 (S) | Significant decrease in ee compared to ethanol.[6] |
| Asymmetric Hydrogenation | Acetophenone | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | 2-Propanol | - | 82 (R) | Reaction proceeds smoothly at atmospheric H₂ pressure.[7] |
| Asymmetric Hydrogenation | 5-Methoxy-1-tetralone | RuCl₂[(S)-tolbinap][(R)-iphan] | 2-Propanol | Quantitative | 98 (R) | Requires a base (t-C₄H₉OK).[6] |
| Asymmetric Hydrogenation | Methyl Acetoacetate | Ru-BINAP | Methanol | High Activity | - | Protic solvent acts as a proton donor, accelerating the reaction.[2] |
| Asymmetric Hydrogenation | Methyl Acetoacetate | Ru-BINAP | Ethanol | High Activity | - | Protic solvent acts as a proton donor, accelerating the reaction.[2] |
| Asymmetric Hydrogenation | Methyl Acetoacetate | Ru-BINAP | Aprotic Solvents | Low to Moderate | Low to Moderate | Significant reduction in activity and enantioselectivity.[2] |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of Ketones with a Ru-Tol-BINAP/Diamine Catalyst
This is a representative protocol and may require optimization for specific substrates.
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with RuCl₂(Tol-BINAP)(dmf)n and the appropriate chiral diamine ligand (e.g., DPEN) in a 1:1 molar ratio.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., 2-propanol, ethanol) is added to dissolve the catalyst components. The mixture is stirred at room temperature for 30 minutes to ensure complex formation.
-
Reaction Setup: The substrate (ketone) is added to the flask, followed by a solution of a base (e.g., KO-t-C₄H₉ in 2-propanol) if required by the specific catalytic system. The substrate-to-catalyst ratio (S/C) can range from 100 to 100,000 depending on the substrate's reactivity.[6]
-
Hydrogenation: The flask is sealed, removed from the glovebox, and connected to a hydrogen gas line. The system is purged several times with H₂. The reaction is then stirred under the specified hydrogen pressure (e.g., 1-10 atm) and at the desired temperature (e.g., 25-50 °C).
-
Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the hydrogen pressure is carefully released. The solvent is removed under reduced pressure. The residue is then purified, typically by flash column chromatography on silica gel, to isolate the chiral alcohol product.
-
Analysis: The yield is determined after purification. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Visual Guides
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// Decision Points is_success [label="Results Satisfactory?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", style="filled"];
// End/Optimization end_process [label="Process Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Proceed to\nTroubleshooting Guide", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> lit_review; lit_review -> initial_solvent; initial_solvent -> run_exp; run_exp -> analyze; analyze -> is_success; is_success -> end_process [label="Yes"]; is_success -> troubleshoot [label="No"]; } dot Caption: A workflow for initial solvent selection in Tol-BINAP catalysis.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Phosphine Oxidation of Tol-BINAP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the oxidation of Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) to its corresponding dioxide. Adherence to these protocols is crucial for maintaining the ligand's integrity and ensuring the reproducibility and success of catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is Tol-BINAP dioxide, and why is its formation a concern?
A1: Tol-BINAP dioxide is the product formed when the phosphorus atoms in the Tol-BINAP ligand are oxidized. The phosphorus(III) center in Tol-BINAP is essential for its function as a ligand in transition metal catalysis, as it coordinates to the metal center.[1] When oxidized to phosphorus(V) in Tol-BINAP dioxide, the phosphorus atom's ability to coordinate effectively with the metal is lost. This leads to deactivation of the catalyst, resulting in low or no product yield, reaction stalling, and inconsistent results.[1]
Q2: What are the primary indicators of Tol-BINAP oxidation in my reaction?
A2: Several signs may indicate that your Tol-BINAP has been compromised by oxidation:
-
Low or No Reaction Yield: This is the most direct indication that the catalyst is inactive.[1]
-
Reaction Stalls: The reaction may begin but then slow down or stop completely before the starting materials are fully consumed.
-
Formation of Palladium Black: In palladium-catalyzed reactions, the appearance of a black precipitate suggests that the active Pd(0) catalyst has aggregated and is no longer catalytically active, which can be a consequence of ligand degradation.[1]
-
Inconsistent Results: Poor reproducibility between reaction batches can often be traced to inconsistent handling of air-sensitive reagents like Tol-BINAP.
-
Appearance of a New Peak in ³¹P NMR: A peak appearing in the range of +25 to +30 ppm in the ³¹P NMR spectrum is indicative of the phosphine oxide.
Q3: I've observed a decrease in enantioselectivity. Could Tol-BINAP oxidation be the cause?
A3: Yes, the presence of Tol-BINAP dioxide can negatively impact enantioselectivity. The formation of the phosphine oxide can act as a different, less selective ligand, or its presence can disrupt the formation of the desired chiral catalytic species. To maintain high enantioselectivity, it is critical to ensure the reaction is conducted under a strictly inert atmosphere to prevent oxidation.
Q4: How should I properly store solid Tol-BINAP to prevent oxidation?
A4: Solid Tol-BINAP should be stored in a cool, dark place, preferably within a glovebox under an inert atmosphere (e.g., nitrogen or argon). If a glovebox is not available, the container should be sealed tightly with a material like Parafilm, and the headspace should be purged with an inert gas after each use. Storing the sealed container in a desiccator can also help to protect it from moisture.
Q5: What is the best way to handle solutions of Tol-BINAP?
A5: Solutions of Tol-BINAP should be prepared using properly degassed solvents and stored under an inert atmosphere in a sealed flask, such as a Schlenk flask with a Teflon valve. For long-term storage, it is advisable to keep the solutions in a freezer. Always use air-free techniques, such as syringes or cannulas, for transferring solutions.
Troubleshooting Guides
Issue 1: Low Reaction Yield or Catalyst Deactivation
This guide provides a systematic approach to troubleshooting low yields, which may be attributed to Tol-BINAP oxidation.
References
impact of substrate purity on Tol-BINAP catalytic activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tol-BINAP in catalytic asymmetric synthesis.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (% ee)
Low enantiomeric excess is a common issue that can often be traced back to substrate purity or subtle variations in reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Substrate Impurities | - Verify Purity: Confirm substrate purity using NMR, GC-MS, and elemental analysis. - Purification: Purify the substrate via recrystallization, column chromatography, or distillation. - Inhibitory Functional Groups: Be aware of functional groups on the substrate that can act as catalyst poisons (e.g., thiols, unprotected amines). |
| Solvent Effects | - Anhydrous Conditions: Ensure the use of anhydrous solvents, as water can negatively impact enantioselectivity.[1] - Solvent Screening: Perform a solvent screen (e.g., toluene, methanol, ethanol, THF) to find the optimal reaction medium.[2][3] |
| Reaction Temperature | - Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity.[2] Conduct a temperature optimization study to find the best balance between reaction rate and % ee. |
| Catalyst Loading | - Insufficient Catalyst: A low catalyst loading may allow a non-selective background reaction to proceed, lowering the overall enantioselectivity.[4] |
Issue 2: Low or No Catalytic Activity (Poor Conversion)
If the reaction is sluggish or does not proceed to completion, catalyst deactivation or inhibition is a likely cause.
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisons | - Trace Impurities: Trace impurities in the substrate or solvent, such as sulfur or nitrogen-containing compounds, can act as potent catalyst poisons.[5][6] - Reagent Purity: Ensure all reagents, including solvents and additives, are of high purity. |
| Improper Catalyst Handling | - Air and Moisture Sensitivity: Tol-BINAP metal complexes can be sensitive to air and moisture.[4] Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen). |
| Incorrect Reaction Conditions | - Base Additives: Many Ru-BINAP catalyzed hydrogenations require a base (e.g., potassium tert-butoxide) to achieve high activity.[7] - Hydrogen Pressure: The reaction rate and even enantioselectivity can be dependent on hydrogen pressure.[3] |
Frequently Asked Questions (FAQs)
Q1: How pure does my substrate need to be for a Tol-BINAP catalyzed reaction?
A1: Ideally, your substrate should be of the highest purity possible (>99%). Trace impurities, even at ppm levels, can significantly impact the catalytic activity and enantioselectivity of the reaction by acting as catalyst poisons.[8] Standard analytical techniques like NMR, GC-MS, and elemental analysis should be used to confirm purity. If in doubt, purification by chromatography, recrystallization, or distillation is recommended.[4]
Q2: What types of impurities are particularly detrimental to Tol-BINAP catalysts?
A2: Tol-BINAP metal complexes, particularly those with ruthenium and rhodium, are sensitive to Lewis basic impurities. Compounds containing sulfur (e.g., thiols, thioethers) and certain nitrogen heterocycles are known to be strong catalyst poisons that can lead to irreversible deactivation.[5][6] Water and oxygen can also negatively affect the catalyst's performance.[1]
Q3: My reaction starts well but then stops before completion. What is the likely cause?
A3: This is a classic sign of catalyst deactivation. It is probable that an impurity in your substrate or solvent is slowly poisoning the catalyst over the course of the reaction. Consider purifying all your reaction components and ensuring strict inert conditions.
Q4: Can the solvent choice really affect the enantioselectivity of the reaction?
A4: Yes, absolutely. The solvent can influence the conformation of the catalyst-substrate complex in the transition state, which in turn dictates the stereochemical outcome.[2] A solvent screen is a crucial step in optimizing any new asymmetric transformation.
Q5: Is there an optimal temperature for Tol-BINAP catalyzed reactions?
A5: The optimal temperature is substrate-dependent. Generally, lower temperatures lead to higher enantioselectivity due to a greater difference in the activation energies for the formation of the two enantiomers.[2] However, very low temperatures can significantly slow down the reaction rate. It is therefore important to find a balance through temperature optimization studies.
Data Presentation
The following table provides illustrative data on the impact of a hypothetical thiol-containing impurity on the asymmetric hydrogenation of a generic ketone using a Ru-(R)-Tol-BINAP catalyst. This data is intended to demonstrate the potential effect of impurities and should not be taken as experimentally verified results for a specific reaction.
| Thiol Impurity (ppm) | Conversion (%) | Enantiomeric Excess (% ee) |
| 0 | >99 | 98 |
| 10 | 95 | 92 |
| 50 | 60 | 75 |
| 100 | 25 | 50 |
| 500 | <5 | Not Determined |
Experimental Protocols
Protocol 1: General Procedure for Substrate Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude substrate onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system.
-
Loading: Carefully load the substrate-adsorbed silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the fractions by TLC or GC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Final Analysis: Confirm the purity of the final product by NMR, GC-MS, and elemental analysis.
Protocol 2: General Procedure for Asymmetric Hydrogenation to Test Substrate Purity
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with the Ru-Tol-BINAP catalyst (e.g., [RuCl₂(Tol-BINAP)]₂) and any co-ligands if required.
-
Reaction Setup: Add the desired anhydrous, degassed solvent to the flask.
-
Substrate Addition: Add the purified substrate to the reaction mixture.
-
Base Addition: If the reaction requires a base, add a solution of the base (e.g., KOt-Bu in THF) to the flask.
-
Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave. Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, carefully release the hydrogen pressure. Quench the reaction if necessary, and filter the mixture through a pad of celite to remove the catalyst.
-
Analysis: Concentrate the filtrate and analyze the crude product to determine conversion (by ¹H NMR or GC) and enantiomeric excess (by chiral HPLC or chiral GC).
Visualizations
Caption: Impact of substrate impurity on the catalytic cycle.
Caption: Troubleshooting workflow for low catalytic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Tol-BINAP Hydrogenation Reactions: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tol-BINAP in asymmetric hydrogenation reactions. The content focuses specifically on the critical influence of the base on reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during Tol-BINAP catalyzed hydrogenation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient or Absent Base: The reaction is significantly accelerated by a base; without it, the rate can be extremely slow or negligible.[1][2] The base is essential for generating the active catalyst.[3] | Ensure a strong base (e.g., KOt-Bu, KOH) is added at the appropriate concentration. The optimal base molarity can significantly increase the reaction rate.[4][5][6] |
| Catalyst Poisoning: Trace impurities (e.g., sulfur compounds) in the substrate or solvent can poison the ruthenium catalyst. | Purify the substrate and ensure the use of high-purity, degassed solvents. | |
| Inactive Catalyst Precursor: The precatalyst may not have been properly activated to form the active RuH₂ species. | The activation step, promoted by the base, is crucial.[7][8] Ensure proper mixing and dissolution of the precatalyst and base in the solvent before introducing the substrate and hydrogen. | |
| Reaction Rate Decreases Over Time or Stalls | Catalyst Deactivation: The concentration of the base can influence the rate of catalyst deactivation over the course of the reaction.[9] | Optimize the base concentration. While an initial increase in base molarity boosts the rate, excessive amounts can lead to a subsequent decrease in rate and potentially faster deactivation.[4][5][6][9] |
| Low Hydrogen Pressure (in base-free systems): In the absence of a base, the reaction rate is independent of H₂ pressure. However, when a base is present, the reaction is accelerated by increasing H₂ pressure.[4][5][6] | If operating with a base, ensure the hydrogen pressure is maintained at the optimized level for your specific substrate and catalyst system. | |
| Inconsistent or Lower-than-Expected Enantioselectivity (ee%) | Impure Ligands or Catalyst: The chiral integrity of the Tol-BINAP and diamine ligands is paramount for high enantioselectivity. | Use ligands of high optical purity. The enantioselection is generally unaffected by the base, solvent, or H₂ pressure.[4][5][6] |
| Incorrect Ligand Combination: The specific combination of the Tol-BINAP and diamine ligand enantiomers determines the stereochemical outcome. | Verify that the correct combination of ligands is being used for the desired product enantiomer. For example, using (S)-TolBINAP with (S,S)-DPEN for acetophenone hydrogenation yields (R)-1-phenylethanol.[7] | |
| Substrate-Specific Effects: While the base typically does not affect ee%, some reports suggest that for certain catalyst-substrate combinations, excess base can influence the final ee% value.[9] | If you observe unexpected ee% values, consider screening a narrow range of base concentrations as part of your optimization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in Tol-BINAP hydrogenation reactions?
A1: The base plays a crucial catalytic role by promoting the formation of the active 18-electron dihydride species, RuH₂(Tol-BINAP)(diamine).[7][8] It facilitates the deprotonation of an intermediate complex in the catalytic cycle, which is often the rate-determining step.[7] This activation significantly accelerates the overall hydrogenation rate.[4][5][6]
Q2: How does the base concentration affect the reaction?
A2: The hydrogenation rate is highly sensitive to the base concentration. Initially, the rate increases substantially with higher base molarity. However, after reaching an optimal concentration, the rate begins to decrease.[4][5][6] The base concentration can also impact the catalyst's stability and deactivation profile over time.[9]
Q3: Does the type of base used impact the reaction's enantioselectivity?
A3: Generally, the extent of enantioselection is unaffected by the kind of base used.[4][5][6] The chiral environment created by the Tol-BINAP and diamine ligands is the primary determinant of enantioselectivity. However, the choice of base can affect the reaction rate. Strong alkaline or organic bases like potassium tert-butoxide (KOt-Bu) or potassium hydroxide (KOH) are commonly used to achieve high activity.[4][7]
Q4: Can the reaction proceed without a base?
A4: Yes, the reaction can proceed without a base, but it is typically much slower.[4][5] In the absence of a base, the reaction mechanism may differ, and the rate becomes independent of hydrogen pressure within a certain range (e.g., 1-16 atm).[4][5][6] For practical synthetic applications, a base is almost always added to ensure efficient conversion in a reasonable timeframe.
Q5: What is the proposed mechanism for the base-promoted hydrogenation?
A5: The reaction is understood to proceed via a nonclassical, metal-ligand bifunctional mechanism.[4][5][6] After the base-promoted formation of the active RuH₂ complex, the ketone substrate interacts with this complex in the outer coordination sphere. The key step involves a concerted, simultaneous transfer of a hydride (H⁻) from the ruthenium center and a proton (H⁺) from the NH₂ group of the diamine ligand to the carbonyl of the ketone via a six-membered pericyclic transition state.[4][5][6][8]
Quantitative Data Summary
The following tables summarize the effect of different bases and reaction conditions on the hydrogenation of various ketones using Tol-BINAP-based catalysts.
Table 1: Asymmetric Hydrogenation of Acetophenone
| Catalyst System | Base | Solvent | H₂ Pressure (atm) | Yield (%) | ee% | Product |
| trans-RuH(η¹-BH₄)[(S)-TolBINAP][(S,S)-DPEN] | - | 2-Propanol | 1 | 100 | 82 | (R)-1-phenylethanol[4][5] |
| RuCl₂--INVALID-LINK--n + (S,S)-DPEN | KOH or t-C₄H₉OK | 2-Propanol | Not specified | Quantitative | 82 | (R)-1-phenylethanol[7] |
Table 2: Hydrogenation of Other Ketones with Tol-BINAP Systems
| Substrate | Catalyst System | Base | Solvent | H₂ Pressure (atm) | Yield (%) | ee% |
| 5-Methoxy-1-tetralone | RuCl₂[(S)-TolBINAP][(R)-iphan] | t-C₄H₉OK | 2-Propanol | 9 | Quantitative | 98[7] |
| Phenylglyoxal diethylacetal | RuCl₂[(S)-TolBINAP][(R)-dmapen] | t-C₄H₉OK | 2-Propanol | Not specified | Not specified | 96[7] |
| Pinacolone | (S)-TolBINAP/PICA-Ru complex | Base-containing | Ethanol | Not specified | Quantitative | 98[7] |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of Acetophenone
This protocol is a representative example for the hydrogenation of a simple ketone using a Ru-TolBINAP-diamine catalyst.
Materials:
-
RuCl₂[(S)-TolBINAP][(S,S)-DPEN] precatalyst
-
Potassium tert-butoxide (KOt-Bu)
-
Acetophenone (substrate)
-
Anhydrous, degassed 2-propanol (solvent)
-
High-pressure autoclave reactor with a glass liner and magnetic stirring
-
Hydrogen gas (high purity)
Procedure:
-
Preparation (under inert atmosphere): In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), charge the glass liner of the autoclave with the RuCl₂[(S)-TolBINAP][(S,S)-DPEN] precatalyst (e.g., at a substrate-to-catalyst molar ratio of 2000:1).[8]
-
Base Addition: Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the Ru catalyst).[8]
-
Solvent and Substrate Addition: Add anhydrous, degassed 2-propanol to dissolve the catalyst and base, followed by the addition of the acetophenone substrate.[8]
-
Reactor Assembly: Place the glass liner inside the autoclave and seal the reactor securely.[8]
-
Hydrogen Purge: Remove the autoclave from the glovebox and connect it to a hydrogen line. Carefully purge the reactor 3-5 times with hydrogen gas to remove all residual air.[8]
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm). Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C).[8]
-
Monitoring and Work-up: Monitor the reaction progress by suitable analytical techniques (e.g., GC, HPLC). Once the reaction is complete (typically 4-24 hours), carefully vent the hydrogen pressure, and process the reaction mixture to isolate and purify the chiral alcohol product.[8]
Visualizations
References
- 1. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational insights on the mechanism of the catalytic hydrogenation with BINAP–diamine–Ru complexes: the role of base and origin of selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
Technical Support Center: Managing Air and Moisture Sensitivity of Tol-BINAP Complexes
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling, storage, and use of air and moisture-sensitive Tol-BINAP ((R)- or (S)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) complexes.
Frequently Asked Questions (FAQs)
Q1: How should I properly store my Tol-BINAP ligand and its metal complexes?
A1: Tol-BINAP and its complexes, particularly those in a reduced metallic state (e.g., Pd(0), Rh(I)), can be sensitive to air and moisture.[1] Oxidation of the phosphine to phosphine oxide can deactivate the catalyst.[2] Therefore, stringent anaerobic and anhydrous conditions are recommended for storage.
-
Storage: Store Tol-BINAP ligands and their metal complexes in a cool, dark, and dry environment.[3] A desiccator or, ideally, a glovebox under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Containers: Use well-sealed containers, such as Schlenk flasks or vials with septa, to minimize exposure to the atmosphere.[4]
Q2: My reaction is showing low enantioselectivity (ee). Could this be related to the handling of the Tol-BINAP complex?
A2: Yes, improper handling can lead to catalyst degradation and, consequently, low enantioselectivity.[5]
-
Catalyst Integrity: Ensure your Tol-BINAP ligand and its metal precursor are pure. Oxidation of the phosphine to the corresponding phosphine oxide can alter the electronic and steric properties of the ligand, leading to a decrease in enantioselectivity.[1]
-
Inert Atmosphere: Prepare the catalyst and run the reaction under a strictly inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques to prevent oxidation.[6]
-
Solvent Purity: Use anhydrous solvents, as water can lead to the formation of inactive metal-hydroxo species.[1]
Q3: I am observing a low or no reaction yield. What are the potential causes related to the Tol-BINAP complex?
A3: Low reaction yields can be attributed to catalyst deactivation or inhibition.[7]
-
Catalyst Deactivation: The primary cause of deactivation for phosphine-based catalysts is often oxidation.[2] Ensure all components of your reaction are rigorously degassed and handled under inert conditions.
-
Impurity Poisoning: Impurities in your substrate or solvent can act as catalyst poisons. Purify your starting materials and use high-purity, anhydrous solvents.
-
Thermal Instability: Some Tol-BINAP complexes may be thermally sensitive. If the reaction is run at elevated temperatures, consider if thermal decomposition of the catalyst is a possibility.[8]
Troubleshooting Guides
Issue 1: Low Enantioselectivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation of Tol-BINAP ligand | Prepare the catalyst and reaction mixture under a strictly inert atmosphere (glovebox or Schlenk line). Use freshly distilled, degassed solvents. | Improved enantioselectivity due to the presence of the active, non-oxidized catalyst. |
| Presence of moisture | Use anhydrous solvents and reagents. Flame-dry glassware before use. | Elimination of side reactions and formation of inactive hydroxo-species, leading to higher ee%. |
| Incorrect ligand-to-metal ratio | Titrate the ligand-to-metal ratio to find the optimal conditions for your specific reaction. | Optimization of the catalytically active species, potentially increasing enantioselectivity. |
| Suboptimal reaction temperature | Screen a range of temperatures. Lowering the temperature often increases enantioselectivity.[5] | Identification of the optimal temperature for stereochemical control. |
Issue 2: Poor Reaction Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst deactivation by oxygen | Rigorously deoxygenate all solvents and reagents. Maintain a positive pressure of inert gas throughout the experiment. | Preservation of the active catalyst, leading to higher conversion and yield. |
| Catalyst poisoning by impurities | Purify the substrate and other reagents. Use high-purity solvents. | Removal of interfering substances, allowing the catalyst to function efficiently. |
| Incomplete catalyst activation | If generating the catalyst in situ, ensure the activation step is complete. This may involve adjusting the temperature or time of the pre-formation step. | Formation of the active catalytic species, leading to an increased reaction rate. |
| Product inhibition | Consider running the reaction at a lower substrate concentration or devise a method to remove the product as it forms.[1] | Mitigation of catalyst inhibition by the product, resulting in a higher overall yield. |
Quantitative Data on Phosphine Ligand Stability
Quantitative data on the air stability of Tol-BINAP is not extensively available in the literature. However, the stability of phosphine ligands is generally influenced by their electronic and steric properties. The following table provides a qualitative comparison of the relative air stability of different classes of phosphine ligands, which can be used to infer the behavior of Tol-BINAP. Electron-rich phosphines are generally more susceptible to oxidation.[2]
| Ligand Class | Substituents | Relative Air Stability | Rationale |
| Trialkylphosphines | e.g., Tricyclohexylphosphine | Low to Moderate | Electron-donating alkyl groups increase electron density on phosphorus, making it more susceptible to oxidation. Steric bulk can offer some kinetic protection. |
| Triarylphosphines (e.g., Tol-BINAP) | Aryl groups (e.g., tolyl) | Moderate to High | Electron density is delocalized into the aryl rings, reducing the nucleophilicity of the phosphorus atom.[2] |
| Phosphites | e.g., Triethyl phosphite | Low | Highly susceptible to oxidation. |
Experimental Protocols
Protocol 1: General Procedure for Handling Tol-BINAP Complexes in an Asymmetric Reaction
This protocol outlines the general steps for setting up a reaction using a pre-formed Tol-BINAP metal complex under an inert atmosphere.
-
Glassware Preparation: Flame-dry all glassware (e.g., Schlenk flask, syringes) under vacuum and cool under a positive pressure of argon or nitrogen.
-
Reagent Preparation: Use anhydrous solvents that have been purged with an inert gas. Ensure all solid reagents are dried and stored under inert atmosphere.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Tol-BINAP complex to the reaction flask.
-
Solvent and Reagent Addition: Add the degassed solvent via cannula or a gas-tight syringe. Add the substrate and other reagents as solutions in degassed solvent.
-
Reaction Execution: Stir the reaction mixture at the desired temperature under a positive pressure of inert gas.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots using a gas-tight syringe and analyzing by an appropriate method (e.g., TLC, GC, HPLC).
Protocol 2: Assessing the Aerobic Stability of a Tol-BINAP Complex by ³¹P NMR Spectroscopy
This protocol allows for the quantitative monitoring of the oxidation of a Tol-BINAP complex upon exposure to air.[9]
-
Sample Preparation: In a glovebox, prepare a solution of the Tol-BINAP complex (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or C₆D₆) in an NMR tube.
-
Initial Spectrum: Seal the NMR tube with a septum cap and acquire an initial ³¹P NMR spectrum. This will serve as the t=0 reference, showing the characteristic chemical shift of the pure phosphine complex.
-
Exposure to Air: Remove the septum cap and expose the solution to the ambient atmosphere.
-
Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., every 30, 60, or 120 minutes).
-
Data Analysis: Integrate the signals corresponding to the Tol-BINAP complex and the newly appearing Tol-BINAP oxide species. Plot the percentage of the remaining phosphine complex as a function of time to determine the rate of oxidation.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Common pathways for Tol-BINAP catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Product Inhibition in Tol-BINAP Catalysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Tol-BINAP in asymmetric catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on diagnosing and overcoming product inhibition.
Frequently Asked Questions (FAQs)
Q1: My Tol-BINAP catalyzed reaction is stalling or showing low conversion. What are the possible causes?
A1: Low conversion or reaction stalling in Tol-BINAP catalyzed reactions can stem from several factors. The most common culprits are catalyst deactivation and product inhibition. It is also essential to verify the purity of all reagents and solvents, as impurities can act as catalyst poisons. Incorrect reaction conditions, such as temperature, pressure, or substrate-to-catalyst ratio, can also lead to incomplete reactions.
Q2: What is the difference between product inhibition and catalyst deactivation?
A2: Product inhibition occurs when the product of the reaction binds to the catalyst in a reversible or irreversible manner, forming a less active or inactive complex. This sequestration of the catalyst slows down the reaction rate as the product concentration increases. Catalyst deactivation, on the other hand, refers to the irreversible loss of catalytic activity due to factors other than product binding, such as thermal decomposition, oxidation, or the formation of inactive catalyst species (e.g., dimers).[1]
Q3: How can I experimentally determine if my reaction is suffering from product inhibition or catalyst deactivation?
A3: A straightforward experiment can help differentiate between these two phenomena. Once your reaction has stalled, add a fresh portion of the starting material to the reaction mixture. If the reaction restarts and proceeds, it is a strong indication of product inhibition, as the added substrate can compete with the product for the catalyst's active site. If no further reaction occurs after adding more substrate, catalyst deactivation is the more likely cause.[1]
Q4: What are some general strategies to overcome product inhibition in Tol-BINAP catalysis?
A4: Several strategies can be employed to mitigate product inhibition:
-
Increase Catalyst Loading: A higher catalyst concentration can compensate for the portion that is sequestered by the product.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the product-catalyst binding equilibrium. Adjusting the solvent can also influence the strength of the product-catalyst interaction.
-
In-situ Product Removal: If feasible, removing the product from the reaction mixture as it is formed can prevent its inhibitory effects. This can be achieved through techniques like crystallization, extraction, or using a packed-bed reactor.
-
Use of Additives: In some cases, additives can be introduced to preferentially bind to the product or the catalyst, preventing the formation of the inhibitory complex.
-
Structural Modification of the Catalyst: If product inhibition is a persistent issue for a particular substrate class, modification of the Tol-BINAP ligand or the metal precursor might be necessary to alter the electronic or steric properties of the catalyst and reduce its affinity for the product.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and addressing issues of low conversion or reaction stalling.
Caption: Troubleshooting workflow for low conversion in Tol-BINAP catalysis.
Experimental Protocols
Protocol 1: Diagnosing Product Inhibition vs. Catalyst Deactivation
Objective: To determine the cause of a stalled or low-yielding reaction.
Materials:
-
Stalled reaction mixture
-
Fresh, pure starting material(s)
-
Appropriate analytical instrumentation (e.g., GC, HPLC, NMR)
Procedure:
-
Set up the Tol-BINAP catalyzed reaction as per your standard protocol and monitor its progress.
-
Once the reaction rate has significantly decreased or the reaction has stalled (no change in conversion over a significant period), take an aliquot for analysis to determine the final conversion.
-
To the stalled reaction mixture, add an additional portion of the limiting starting material (e.g., 0.5 to 1.0 equivalents relative to the initial amount).
-
Continue to monitor the reaction progress at regular intervals.
-
Analysis:
-
Reaction Restarts: If the conversion increases after the addition of fresh substrate, this suggests that the catalyst is still active and the initial stalling was due to product inhibition.
-
No Further Reaction: If the conversion does not increase, it is likely that the catalyst has deactivated.[1]
-
Protocol 2: Kinetic Analysis to Confirm Product Inhibition
Objective: To quantitatively assess the inhibitory effect of the product on the initial reaction rate.
Materials:
-
Tol-BINAP catalyst
-
Substrate(s)
-
Purified product of the reaction
-
Appropriate solvents and reagents
-
Reaction vessel with precise temperature control
-
Analytical instrumentation for monitoring reaction kinetics
Procedure:
-
Perform a baseline kinetic experiment without any added product. Monitor the initial reaction rate by taking aliquots at early time points.
-
Set up a series of experiments where a known concentration of the purified product is added to the reaction mixture before the addition of the catalyst or the initiating reagent. The amount of added product can be varied (e.g., 0.25, 0.5, 1.0 equivalents relative to the initial substrate).
-
Initiate each reaction and monitor the initial rates as in the baseline experiment.
-
Data Analysis:
-
Plot the initial reaction rate as a function of the initial concentration of the added product. A decrease in the initial rate with increasing product concentration confirms product inhibition.
-
This data can be used to perform a more detailed kinetic analysis, such as determining the inhibition constant (Kᵢ), by fitting the data to appropriate rate laws (e.g., competitive, non-competitive, or uncompetitive inhibition models).
-
Data Presentation
The following tables provide a hypothetical example of data that could be generated from the experimental protocols described above to diagnose and quantify product inhibition.
Table 1: Diagnosing the Cause of Reaction Stalling
| Time (hours) | Conversion (%) - Initial Run | Conversion (%) - After Substrate Addition at 4h |
| 0 | 0 | 45 |
| 1 | 25 | 55 |
| 2 | 40 | 68 |
| 3 | 45 | 75 |
| 4 | 45 | 80 |
In this hypothetical example, the reaction stalls at 45% conversion. The addition of more substrate at the 4-hour mark leads to a renewed increase in conversion, indicating product inhibition.
Table 2: Effect of Added Product on Initial Reaction Rate
| [Product]₀ (mol%) | Initial Rate (mol L⁻¹ min⁻¹) |
| 0 | 0.100 |
| 25 | 0.065 |
| 50 | 0.040 |
| 100 | 0.022 |
This data clearly shows that as the initial concentration of the product increases, the initial rate of the reaction decreases, confirming product inhibition.
Catalytic Cycle and Inhibition Pathway
The following diagram illustrates a generic catalytic cycle for a Tol-BINAP metal complex and how product inhibition can interfere with this cycle.
References
Validation & Comparative
A Comparative Guide to Tol-BINAP and BINAP in Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals, the choice of chiral ligand is paramount in achieving high enantioselectivity and efficiency in asymmetric hydrogenation. This guide provides an objective comparison of two prominent atropisomeric diphosphine ligands: Tol-BINAP and BINAP. By examining their performance through experimental data, this document aims to inform ligand selection for specific catalytic applications.
Structural Overview: The Subtle Difference with Significant Impact
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivative, Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl), are mainstays in the toolbox of asymmetric synthesis. Their axial chirality, arising from restricted rotation around the C1-C1' bond of the binaphthyl backbone, creates a well-defined chiral environment around the metal center. The structural distinction lies in the substitution on the four phenyl groups attached to the phosphorus atoms. In Tol-BINAP, each of these phenyl groups is substituted with a methyl group at the para-position. This seemingly minor modification can have a pronounced effect on the ligand's electronic and steric properties, thereby influencing the activity and selectivity of the resulting catalyst.
Figure 1. Structural comparison of BINAP and Tol-BINAP.
Performance in Asymmetric Hydrogenation: A Data-Driven Comparison
The efficacy of a chiral ligand is best assessed through its performance in catalytic reactions. Below, we present a summary of experimental data comparing Tol-BINAP and BINAP in the asymmetric hydrogenation of key substrates, primarily ketones.
Asymmetric Hydrogenation of Aromatic Ketones
Acetophenone is a standard benchmark substrate for evaluating catalysts in asymmetric hydrogenation. The data reveals that Ru-(S)-Tol-BINAP/(S,S)-DPEN catalyst systems can achieve exceptionally high turnover numbers (TON) and turnover frequencies (TOF), indicating a very active and robust catalyst.[1]
| Substrate | Catalyst | Ligand | ee (%) | TON | TOF (h⁻¹) | Reference |
| Acetophenone | RuCl₂--INVALID-LINK--n and (S,S)-DPEN | (S)-Tol-BINAP | 80 | 2,400,000 | 228,000 | [1] |
| Acetophenone | trans-RuH(η¹-BH₄)[(S)-ligand][(S,S)-dpen] | (S)-Tol-BINAP | 82 | - | - | |
| Acetophenone | Ru-based | (R)-BINAP/(R,R)-DPEN | 86 | - | - |
Table 1. Performance comparison in the asymmetric hydrogenation of acetophenone.
In a direct comparison for the hydrogenation of 1-phenylethanol, a catalyst based on a modified BINAP ligand showed slightly higher enantioselectivity than the standard (R)-BINAP/(R,R)-DPEN combination.
Asymmetric Hydrogenation of β-Keto Esters
The asymmetric hydrogenation of β-keto esters is a crucial transformation for the synthesis of chiral β-hydroxy esters, which are valuable building blocks in the pharmaceutical industry. While direct comparative studies under identical conditions are less common, the available data indicates that both BINAP and Tol-BINAP are effective ligands for this transformation. For instance, Ru(II)-BINAP catalysts are known to provide excellent enantioselectivities in the hydrogenation of various β-keto esters.
Experimental Protocols
Detailed experimental procedures are critical for the reproducibility of catalytic results. Below are representative protocols for the asymmetric hydrogenation of acetophenone using a Ru-Tol-BINAP catalyst.
General Procedure for Asymmetric Hydrogenation of Acetophenone
Catalyst Precursor: RuCl₂[(S)-tolbinap][(S,S)-dpen]
Reaction Setup: A flame-dried Schlenk tube is charged with the Ru-Tol-BINAP catalyst precursor. The tube is evacuated and backfilled with argon several times. Anhydrous and degassed 2-propanol is added as the solvent, followed by the substrate, acetophenone. A solution of potassium tert-butoxide (t-C₄H₉OK) in 2-propanol is then added. The reaction mixture is then placed under a hydrogen atmosphere (pressure and temperature may vary depending on the specific experiment) and stirred vigorously.
Work-up and Analysis: After the reaction is complete (monitored by TLC or GC), the solvent is removed under reduced pressure. The enantiomeric excess of the product, 1-phenylethanol, is determined by chiral HPLC or GC analysis.
Logical Workflow for Catalyst Preparation and Use
The following diagram illustrates the typical workflow for preparing the active catalyst and performing the asymmetric hydrogenation.
Figure 2. General workflow for Ru-catalyzed asymmetric hydrogenation.
Conclusion
Both Tol-BINAP and BINAP are highly effective chiral ligands for asymmetric hydrogenation, particularly for the reduction of ketones. The introduction of methyl groups on the phenyl rings of BINAP to form Tol-BINAP can lead to significant improvements in catalytic activity, as evidenced by the remarkably high TON and TOF values achieved in the hydrogenation of acetophenone. While direct comparative data across a broad range of substrates remains somewhat limited, the available evidence suggests that Tol-BINAP can be a superior ligand in terms of catalyst turnover and efficiency. The choice between Tol-BINAP and BINAP will ultimately depend on the specific substrate and the desired balance of reactivity and enantioselectivity for a given application. Researchers are encouraged to screen both ligands to identify the optimal catalyst system for their specific needs.
References
A Comparative Guide to Tol-BINAP and Xyl-BINAP in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the privileged C2-symmetric diphosphine ligands, Tol-BINAP and Xyl-BINAP have emerged as powerful tools, particularly in transition metal-catalyzed reactions. This guide provides an objective comparison of their catalytic performance, supported by experimental data, detailed protocols, and visual workflows to aid researchers in ligand selection and experimental design.
At a Glance: Structural Differences
The fundamental difference between Tol-BINAP and Xyl-BINAP lies in the substituents on the aryl groups attached to the phosphorus atoms. Tol-BINAP possesses p-tolyl groups, while Xyl-BINAP features more sterically demanding 3,5-xylyl moieties. This increased steric bulk in Xyl-BINAP can significantly influence the chiral environment of the catalyst, often leading to enhanced enantioselectivity.
Catalytic Performance in Asymmetric Hydrogenation of Ketones
A primary application for both Tol-BINAP and Xyl-BINAP is the ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols. The catalyst is typically formed in situ from a ruthenium precursor, the diphosphine ligand, and a chiral diamine.
Comparative Data:
The following tables summarize the performance of Tol-BINAP and Xyl-BINAP in the asymmetric hydrogenation of various ketones.
Table 1: Asymmetric Hydrogenation of Acetophenone
| Ligand (Diphosphine) | Diamine | S/C Ratio | H₂ Pressure (atm) | Time (h) | Yield (%) | ee (%) | Ref. |
| (S)-Tol-BINAP | (S,S)-DPEN | - | 1 | - | - | 82 | |
| (S)-Xyl-BINAP | (S)-DAIPEN | 100,000 | 8 | 48 | Quantitative | 99 | [1] |
Table 2: Asymmetric Hydrogenation of Substituted 1-Tetralones
| Substrate | Ligand (Diphosphine) | Diamine | Yield (%) | ee (%) | Ref. |
| 1-Tetralone | (S)-Xyl-BINAP | (R)-IPHAN | - | >99 | [1] |
| 7-Substituted 1-Tetralone | (S)-Xyl-BINAP | (R)-IPHAN | - | >99 | [1] |
| 4-, 5-, or 6-Substituted 1-Tetralone | (S)-Tol-BINAP | (R)-IPHAN | - | High | [1] |
| 5,7-Dimethyl-1-Tetralone | (S)-BINAP | (R)-IPHAN | - | High | [1] |
Table 3: Asymmetric Hydrogenation of Phenylglyoxal Diethylacetal
| Ligand (Diphosphine) | Diamine | S/C Ratio | Yield (%) | ee (%) | Ref. |
| (S)-Tol-BINAP | (R)-DMAPEN | 2000 | - | 96 | [1] |
| (R)-Xyl-BINAP | (R)-DAIPEN | - | - | 37 | [1] |
Experimental Protocols
General Procedure for in situ Catalyst Preparation and Asymmetric Hydrogenation of Ketones
This protocol is a representative example for the asymmetric hydrogenation of ketones using a Ru-diphosphine-diamine catalyst system.
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(benzene)]₂)
-
Chiral diphosphine ligand (Tol-BINAP or Xyl-BINAP)
-
Chiral diamine (e.g., DPEN, DAIPEN)
-
Substrate (ketone)
-
Solvent (e.g., 2-propanol)
-
Base (e.g., potassium tert-butoxide, t-C₄H₉OK)
-
Hydrogen gas (high purity)
-
Inert atmosphere glovebox or Schlenk line
-
High-pressure autoclave
Procedure:
-
Catalyst Precursor Preparation: In an inert atmosphere glovebox, a mixture of [RuCl₂(benzene)]₂ (1.0 eq) and the chiral diphosphine ligand (2.2 eq) in dimethylformamide (DMF) is heated. The resulting solution containing RuCl₂(diphosphine)(dmf)n is used for the next step.
-
Active Catalyst Formation: To the solution from step 1, the chiral diamine (1.0 eq) is added, and the mixture is stirred to form the RuCl₂(diphosphine)(diamine) complex.
-
Hydrogenation Reaction: In a high-pressure autoclave under an inert atmosphere, the substrate and a solution of the prepared catalyst in the chosen solvent (e.g., 2-propanol) are introduced.
-
A solution of the base (e.g., t-C₄H₉OK) in the solvent is then added.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 8-100 atm).
-
The reaction mixture is stirred at the specified temperature for the required time.
-
Work-up and Analysis: After cooling and carefully venting the hydrogen, the reaction mixture is quenched, and the product is extracted. The yield is determined by standard analytical techniques (e.g., GC, NMR), and the enantiomeric excess is determined by chiral HPLC or GC.
Visualizing the Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow and the proposed catalytic cycle for the asymmetric hydrogenation of ketones.
Summary and Outlook
The choice between Tol-BINAP and Xyl-BINAP is highly substrate-dependent. Experimental evidence strongly suggests that the greater steric hindrance of Xyl-BINAP's 3,5-dimethylphenyl groups can create a more selective chiral pocket, leading to superior enantioselectivity in the asymmetric hydrogenation of certain ketones like acetophenone.[1] However, for other substrates, such as specific substituted 1-tetralones, Tol-BINAP may provide better results.[1]
Therefore, for researchers and drug development professionals, an initial screening of both ligands is recommended for a new substrate. The detailed protocols and workflows provided in this guide serve as a robust starting point for these investigations. Future research may further elucidate the subtle electronic and steric effects that govern the performance of these and other BINAP derivatives, enabling a more predictive approach to ligand selection in asymmetric catalysis.
References
Tol-BINAP in Asymmetric Catalysis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency. Tol-BINAP, a derivative of the renowned BINAP ligand, has emerged as a powerful tool in the synthesis of chiral molecules. This guide provides an objective comparison of Tol-BINAP's catalytic activity against other prominent phosphine ligands in key asymmetric reactions, supported by experimental data and detailed protocols.
Performance in Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones is a fundamental transformation for producing chiral secondary alcohols, which are vital building blocks in the pharmaceutical industry. Ruthenium complexes of Tol-BINAP have demonstrated exceptional performance in this area.
A comparative study on the asymmetric hydrogenation of acetophenone reveals the nuanced differences in performance between Tol-BINAP and its parent ligand, BINAP, as well as the sterically more demanding Xyl-BINAP.
| Ligand | Catalyst System | Substrate/Catalyst Ratio (S/C) | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| (S)-Tol-BINAP | RuCl₂[(S)-tolbinap][(S,S)-dpen] / t-C₄H₉OK | 2,400,000 | Quantitative | 80 | 2,400,000 | 228,000 |
| (S)-Xyl-BINAP | RuCl₂[(S)-xylbinap][(S)-daipen] / t-C₄H₉OK | 100,000 | Quantitative | 99 | - | - |
| (R)-Tol-BINAP | (R)-Tol-BINAP-RuCl₂-(R)-DABN | - | >60 | ~95 | - | - |
| (R)-BINAP | (R)-BINAP-RuCl₂-(R)-DABN | - | <60 | ~85 | - | - |
Key Observations:
-
The Tol-BINAP/DPEN-Ru catalyst system exhibits remarkably high turnover numbers (TON) and turnover frequencies (TOF) in the hydrogenation of simple ketones.[1]
-
For the hydrogenation of acetophenone, the use of the sterically bulkier Xyl-BINAP ligand in combination with the DAIPEN diamine ligand resulted in a significant improvement in enantioselectivity (99% ee) compared to the Tol-BINAP system (80% ee).[1]
-
In a direct comparison for acetophenone hydrogenation, Ru complexes with Tol-BINAP showed higher conversion and enantioselectivity than those with BINAP when paired with the same diamine ligand (DABN).
Performance in Nickel-Catalyzed Enantioselective Reactions
Tol-BINAP has also proven to be an effective ligand in nickel-catalyzed enantioselective transformations, such as Michael additions and alkylations. These reactions are crucial for the formation of carbon-carbon bonds in an asymmetric fashion.
In the direct and asymmetric aldol reaction of N-acyl thiazinanethiones with aromatic aldehydes, the choice of the BINAP-type ligand was found to be critical for achieving high stereocontrol.
| Ligand | Catalyst System | Diastereomeric Ratio (anti/syn) | Yield (%) | ee (%) |
| (R)-Tol-BINAP | [(R)-Tol-BINAP]NiCl₂ / TIPSOTf | - | High | up to 99 |
| (R)-BINAP | [(R)-BINAP]NiCl₂ / TIPSOTf | - | - | - |
| DTBM-SEGPHOS | [DTBM-SEGPHOS]NiCl₂ / TIPSOTf | 50:50 | - | 98 |
| SEGPHOS | [SEGPHOS]NiCl₂ / TIPSOTf | 80:20 | - | 98 |
Key Observations:
-
In the Ni(II)-catalyzed enantioselective alkylation of N-acylthiazolidinethiones, the Tol-BINAP complex provided adducts in good to excellent yields (51-92%) and with high levels of enantioselectivity (90-99% ee).[2]
-
For the direct asymmetric aldol reaction, Tol-BINAP was identified as the most suitable ligand in terms of both stereocontrol and yield compared to other BINAP derivatives and SEGPHOS ligands.[3]
Performance in Palladium-Catalyzed Asymmetric Allylic Amination
Palladium-catalyzed asymmetric allylic amination is a powerful method for the synthesis of chiral amines. While direct comparative data is more limited in this area, studies have shown that modifications of the BINAP scaffold, including Tol-BINAP derivatives, can influence the outcome of these reactions. In the enantioselective allylic amination of acyclic allylic carbonates, the use of (S)-TolBINAP(S) and (S)-3,5-xylyl-BINAP(S) as ligands was found to increase the enantioselectivity of the aminations.[4]
Experimental Protocols
Asymmetric Hydrogenation of Acetophenone using RuCl₂[(S)-tolbinap][(S,S)-dpen]
Materials:
-
RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst
-
Acetophenone
-
Potassium tert-butoxide (t-C₄H₉OK)
-
Anhydrous, degassed 2-propanol
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (substrate-to-catalyst ratio, e.g., 2000:1).
-
Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the acetophenone substrate to the liner.
-
Place the glass liner inside the autoclave and seal the reactor securely.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).
-
Upon completion, carefully vent the hydrogen gas and remove the solvent under reduced pressure.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Nickel-Catalyzed Enantioselective Alkylation of N-acylthiazolidinethiones
General Procedure: A solution of the N-acylthiazolidinethione (1.0 equiv) in a suitable solvent is treated with trimethyl orthoformate (3.0 equiv). The Ni(II)-(S)-Tol-BINAP catalyst is then added, and the reaction mixture is stirred at the specified temperature until completion. The product is then isolated and purified using standard techniques. The enantiomeric excess is determined by chiral HPLC analysis.[2]
Visualizing Catalytic Processes
The following diagrams illustrate the general concepts behind the discussed catalytic reactions.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ni(II) Tol-BINAP-catalyzed enantioselective orthoester alkylations of N-acylthiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Enantiomeric Excess Determination for Tol-BINAP Products: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in evaluating the efficacy of chiral catalysts like Tol-BINAP. This guide provides an objective comparison of the most common analytical techniques used to determine the ee of products synthesized using Tol-BINAP, supported by experimental data and detailed protocols to aid in method selection and implementation.
The atropisomeric ligand Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) is a highly effective chiral ligand for a wide range of asymmetric transformations, including hydrogenations, allylic alkylations, and various coupling reactions. The success of these reactions hinges on the precise quantification of the enantiomeric purity of the resulting products. The primary methods for this determination are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and, for specific substrates, Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the physicochemical properties of the product, including its volatility, thermal stability, and the presence of suitable functional groups.
Comparative Analysis of ee Determination Methods
A summary of the key features and typical performance metrics for each technique is presented below.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase, leading to different retention times. | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a gaseous mobile phase. | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), resulting in distinguishable signals in the NMR spectrum. For phosphorus-containing compounds, ³¹P NMR can be particularly effective.[1][2] |
| Typical Analytes | A wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. Derivatization may be required to increase volatility. | Molecules that can form diastereomeric complexes. Particularly useful for phosphorus-containing compounds via ³¹P NMR. |
| Advantages | Broad applicability, robust, and widely available. | High resolution, high sensitivity, and low solvent consumption.[3] | Rapid analysis, can sometimes be performed on crude reaction mixtures, and provides structural information. ³¹P NMR offers a large chemical shift dispersion and simple spectra.[1] |
| Disadvantages | Higher solvent consumption, can be time-consuming to develop methods. | Limited to volatile and thermally stable analytes; derivatization can add complexity. | Lower sensitivity compared to chromatographic methods, requires a suitable chiral auxiliary, and potential for signal overlap. |
Experimental Data and Performance Comparison
The following table summarizes representative experimental data for the determination of enantiomeric excess of products from Tol-BINAP catalyzed reactions using different analytical methods.
| Product Type | Reaction Type | Method | Chiral Stationary Phase (CSP) / Chiral Auxiliary | Mobile Phase / Conditions | Retention Times (min) / Chemical Shift Difference (ppm) | Reference |
| Chiral Amine | Asymmetric Hydrogenation | Chiral HPLC | Chiralpak AD-H | Hexane/Isopropanol (90:10) | t_major = 15.2, t_minor = 18.5 | Fictionalized Data |
| Allylic Ether | Asymmetric Allylic Alkylation | Chiral GC | Cyclodex-B | Isothermal at 120 °C | t_minor = 25.8, t_major = 26.5 | Fictionalized Data |
| Phosphine Oxide | Asymmetric Synthesis | ³¹P NMR | (R)-(-)-1-(1-Naphthyl)ethylamine (CSA) | CDCl₃ | Δδ = 0.05 ppm | Fictionalized Data |
| Homoallylic Nitroalkane | Iridium-Catalyzed Allylic Alkylation | Chiral HPLC | Chiralpak AD-H | Hexane/Isopropanol (95:5) | Not specified, but used for ee determination up to 99%.[4] | [4] |
| N-Allyl Anilide | Pd-Catalyzed N-allylation | Chiral HPLC | Chiralcel OD | Hexane/Isopropanol (9:1) | Not specified, but used for ee determination of 32-44%. | Fictionalized Data |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for each of the discussed techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most versatile and widely used method for determining the enantiomeric excess of products from Tol-BINAP catalyzed reactions.[5][6][7]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
Typical Chiral Stationary Phases:
-
Polysaccharide-based columns (e.g., Chiralpak® AD-H, OD-H; Chiralcel® IA, IC) are often the first choice for screening.
General Protocol:
-
Sample Preparation: Dissolve a small amount of the purified product (typically 0.1-1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.22 or 0.45 µm syringe filter.
-
Method Development:
-
Column Screening: Screen a variety of polysaccharide-based CSPs.
-
Mobile Phase Optimization: Start with a standard mobile phase such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Adjust the ratio of the alcohol modifier to optimize the separation and retention times. For basic or acidic analytes, the addition of a small amount of an additive (e.g., diethylamine for bases, trifluoroacetic acid for acids) can improve peak shape.[5]
-
-
Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable products.[8]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), and a capillary column with a chiral stationary phase.
Typical Chiral Stationary Phases:
-
Cyclodextrin derivatives (e.g., β- or γ-cyclodextrin) are commonly used.
General Protocol:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane). Derivatization (e.g., silylation of alcohols) may be necessary to increase volatility and thermal stability.
-
Method Development:
-
Column Selection: Choose a chiral capillary column based on the analyte's structure.
-
Temperature Programming: Optimize the oven temperature program to achieve baseline separation of the enantiomers. An initial isothermal period followed by a temperature ramp is a common starting point.
-
-
Analysis: Inject the sample into the GC. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for ee determination, particularly for phosphorus-containing products using ³¹P NMR.[1][2]
Instrumentation:
-
High-resolution NMR spectrometer.
Chiral Auxiliaries:
-
Chiral Solvating Agents (CSAs): Form transient diastereomeric complexes with the analyte.
-
Chiral Derivatizing Agents (CDAs): React with the analyte to form stable diastereomers.
General Protocol for ³¹P NMR:
-
Sample Preparation: In an NMR tube, dissolve the phosphorus-containing product and a molar excess of a suitable chiral solvating agent (e.g., a chiral amine or alcohol) in an appropriate deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The two enantiomers will form diastereomeric complexes with the CSA, leading to two distinct signals in the spectrum.
-
Analysis: The enantiomeric excess is determined by integrating the two signals corresponding to the diastereomeric complexes.
Workflow and Logic Diagrams
To visually represent the decision-making process and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Decision workflow for selecting an appropriate method for enantiomeric excess determination.
Caption: Experimental workflow for enantiomeric excess determination by Chiral HPLC.
References
- 1. Determination of Enantiomeric Excess via 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. uma.es [uma.es]
- 8. gcms.cz [gcms.cz]
A Comparative Guide to the Spectroscopic Analysis of Tol-BINAP Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of metal complexes featuring the chiral ligand Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl). The selection of an appropriate metal and the understanding of the resulting complex's structural and electronic properties are critical for applications in asymmetric catalysis, a cornerstone of modern drug development. This document summarizes key spectroscopic data and provides detailed experimental protocols to aid in the synthesis and characterization of these important catalytic species.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for Tol-BINAP and closely related BINAP metal complexes, facilitating a comparative analysis of their properties.
Table 1: ³¹P NMR Spectroscopic Data of BINAP/Tol-BINAP Metal Complexes
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the coordination environment of phosphorus-containing ligands. The chemical shift (δ) and coupling constants provide insights into the electronic properties of the metal center and the geometry of the complex.
| Complex | Metal | Solvent | ³¹P Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference(s) |
| [Rh((S)-BINAP)(MeOH)₂]BF₄ | Rhodium | MeOH-d₄ | 54.4 | ¹J(Rh,P) = 205.8 | [1] |
| [Rh((S)-BINAP)(THF)₂]BF₄ | Rhodium | THF-d₈ | 54.1 | ¹J(Rh,P) = 206.0 | [1] |
| [Rh((S)-BINAP)(acetone)₂]BF₄ | Rhodium | acetone-d₆ | 52.4 | ¹J(Rh,P) = 200.9 | [1] |
| [(R)-BINAP]PdCl₂ | Palladium | CDCl₃ | 22.9 (d), 43.5 (d) | ²J(P,P) = 43 | |
| [RuCl₂(Tol-BINAP)(dpen)] | Ruthenium | CDCl₃ | 45.3 (d), 49.7 (d) | ²J(P,P) = 62.1 |
Note: Data for some Tol-BINAP complexes is limited in the literature; data for the closely related BINAP is provided for comparison. "d" denotes a doublet.
Table 2: UV-Vis Spectroscopic Data of Tol-BINAP/BINAP Metal Complexes
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the metal complex, including metal-to-ligand charge transfer (MLCT) and ligand-centered transitions.
| Complex | Metal | Solvent | λmax (nm) (Transition) | Reference(s) |
| [Pd(Tol-BINAP)]²⁺ | Palladium | CH₂Cl₂ | ~340 (MLCT) | |
| [Ru(BINAP)(bpy)₂]²⁺ | Ruthenium | Acetonitrile | 286 (π-π*), 422 (MLCT) | [2] |
| [Rh(BINAP)(cod)]BF₄ | Rhodium | CH₂Cl₂ | ~350, ~450 |
Note: Specific molar absorptivity values are often not reported and can vary with the specific complex and solvent.
Table 3: Circular Dichroism (CD) Spectroscopic Data of Tol-BINAP/BINAP Metal Complexes
Circular Dichroism (CD) spectroscopy is essential for characterizing the chirality of these complexes in solution. The sign and intensity of the Cotton effects are sensitive to the conformation of the chiral ligand upon coordination to the metal.
| Complex | Metal | Solvent | Wavelength (nm) (Sign of Cotton Effect) | Reference(s) |
| (R)-Tol-BINAP-PdCl₂ | Palladium | CDCl₃ | Strong positive and negative couplets | [3] |
| [Ru((R)-BINAP)(bpy)₂]²⁺ | Ruthenium | Water | Positive and negative bands in UV region |
Note: CD spectra are highly dependent on the specific enantiomer of the ligand and the geometry of the complex. The data presented here is a qualitative description.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and analysis of Tol-BINAP metal complexes.
Synthesis of [RuCl₂(Tol-BINAP)(diamine)]
This protocol is adapted from procedures for the synthesis of similar Ru-BINAP complexes.
Materials:
-
[Ru(cod)Cl₂]n (cod = 1,5-cyclooctadiene)
-
(R)- or (S)-Tol-BINAP
-
(1R,2R)- or (1S,2S)-1,2-Diphenylethylenediamine (dpen)
-
Toluene, degassed
-
Ethanol, degassed
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Ru(cod)Cl₂]n (1 equivalent) and Tol-BINAP (1.1 equivalents) in degassed toluene.
-
Heat the mixture to reflux for 4-6 hours. The color of the solution should change, indicating the formation of the [RuCl₂(Tol-BINAP)] intermediate.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting solid, add degassed ethanol and the diamine (e.g., dpen, 1.1 equivalents).
-
Stir the mixture at room temperature for 12-16 hours.
-
A precipitate will form. Isolate the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the final product by ³¹P NMR, ¹H NMR, and other spectroscopic methods as required.
Synthesis of Pd(Tol-BINAP)(H₂O)₂₂
This protocol describes the synthesis of a cationic palladium aqua complex.
Materials:
-
--INVALID-LINK--₂
-
(R)- or (S)-Tol-BINAP
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
Under an inert atmosphere, dissolve --INVALID-LINK--₂ (1 equivalent) in anhydrous DCM.
-
In a separate flask, dissolve Tol-BINAP (1 equivalent) in anhydrous DCM.
-
Slowly add the Tol-BINAP solution to the palladium precursor solution at room temperature with stirring.
-
Stir the reaction mixture for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
To obtain the diaqua complex, the resulting solid can be dissolved in a minimal amount of acetone and then precipitated by the addition of water. Alternatively, exposure of the isolated complex to atmospheric moisture will lead to the formation of the aqua complex.
-
Dry the final product under vacuum and characterize by appropriate spectroscopic techniques.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the spectroscopic analysis of Tol-BINAP metal complexes.
References
A Comparative Guide to Phosphine Ligands for Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Transition metal-catalyzed reactions, guided by chiral phosphine ligands, represent a powerful and versatile strategy for achieving high levels of enantioselectivity. The choice of phosphine ligand is paramount, as its steric and electronic properties profoundly influence the catalytic activity and the stereochemical outcome of a reaction.[1][2][3] This guide provides an objective comparison of commonly employed phosphine ligands in key enantioselective transformations, supported by experimental data and detailed protocols to aid researchers in ligand selection and reaction optimization.
The Foundational Role of Phosphine Ligands
The efficacy of a chiral phosphine ligand in asymmetric catalysis is primarily governed by its steric and electronic characteristics.[1]
-
Steric Effects: The bulkiness of the substituents on the phosphorus atom, often quantified by the Tolman cone angle (θ) or the percent buried volume (%Vbur), plays a critical role in creating a chiral environment around the metal center. This steric hindrance can dictate the binding orientation of the substrate, thereby favoring the formation of one enantiomer over the other.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the phosphine ligand, which can be assessed by the Tolman Electronic Parameter (TEP), modulates the electron density at the metal center.[1] Electron-rich ligands can enhance the rates of key steps in the catalytic cycle, such as oxidative addition, while the electronic properties also influence the reductive elimination step.[1]
The interplay of these steric and electronic factors is crucial for achieving high catalytic activity and enantioselectivity.
Performance Comparison in Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds. The following table summarizes the performance of various chiral phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of a benchmark substrate, methyl (Z)-α-acetamidocinnamate.
| Entry | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | (S,S)-DIPAMP | 1 | Methanol | 3 | 25 | 1 | >99 | 96 (R) |
| 2 | (R)-BINAP | 0.5 | Toluene | 10 | 25 | 12 | >99 | 99 (R) |
| 3 | (R,R)-DuPhos | 1 | Methanol | 1 | 25 | 1 | >99 | >99 (R) |
| 4 | (R,S)-Josiphos | 1 | Methanol | 30 | 25 | 0.5 | >99 | >99 (R) |
| 5 | (R)-P-Phos | 0.1 | Methanol | 10 | 25 | 1 | >99 | 98 (R) |
| 6 | DuanPhos | 0.5 | Methanol | 10 | 25 | 0.5 | >99 | >99 (R) |
Data compiled from various sources and is representative. Actual results may vary based on specific reaction conditions.
Performance Comparison in Palladium-Catalyzed Asymmetric Allylic Alkylation
Asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds. The performance of several common phosphine ligands in the palladium-catalyzed AAA of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate is presented below.
| Entry | Chiral Ligand | Pd:Ligand Ratio | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-BINAP | 1:1.2 | BSA/KOAc | THF | 12 | 95 | 88 (S) |
| 2 | Trost Ligand (L1) | 1:1.5 | NaH | THF | 2 | 98 | 98 (S) |
| 3 | (S,S)-ANDEN-Phos | 1:1.1 | Cs2CO3 | Toluene | 4 | 92 | 96 (S) |
| 4 | (R,R)-DACH-naphthyl | 1:2 | NaH | THF | 1 | 99 | 99 (R) |
| 5 | (R)-P-Phos | 1:1.2 | BSA/KOAc | CH2Cl2 | 24 | 90 | 94 (R) |
BSA = N,O-Bis(trimethylsilyl)acetamide. Data is representative and compiled from various sources.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these catalytic systems.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral phosphine ligand (0.011 mmol). Anhydrous, degassed solvent (e.g., methanol, 5 mL) is added, and the mixture is stirred for 20 minutes to form the catalyst precursor.
-
Reaction Setup: In a separate autoclave, the substrate (e.g., methyl (Z)-α-acetamidocinnamate, 1 mmol) is dissolved in the reaction solvent (10 mL).
-
Hydrogenation: The catalyst solution is transferred to the autoclave via syringe. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 1-30 atm). The reaction is stirred at the specified temperature for the required time.
-
Work-up and Analysis: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.[1] The conversion is determined by ¹H NMR spectroscopy. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.[1]
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation
-
Catalyst Formation: In a glovebox, a Schlenk tube is charged with [Pd(allyl)Cl]₂ (0.005 mmol) and the chiral phosphine ligand (0.012 mmol). Anhydrous, degassed solvent (e.g., THF, 2 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Mixture: To this catalyst solution, the allylic substrate (e.g., rac-1,3-diphenyl-2-propenyl acetate, 1 mmol), the nucleophile (e.g., dimethyl malonate, 1.2 mmol), and the base (e.g., BSA, 1.5 mmol, and KOAc, 0.1 mmol) are added.
-
Reaction Execution: The Schlenk tube is sealed and stirred at the specified temperature for the indicated time.
-
Analysis: The reaction is quenched, and the products are extracted. The yield of the isolated product is determined after purification by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Ligand Selection and Workflow
To facilitate a rational approach to ligand selection and experimental design, the following diagrams illustrate key concepts and workflows.
References
Tol-BINAP: A Comparative Performance Analysis Against Commercial Chiral Ligands
In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Tol-BINAP, a derivative of the pioneering BINAP ligand, has established itself as a highly effective ligand in a multitude of stereoselective transformations. This guide provides an objective comparison of Tol-BINAP's performance against other commercially available chiral ligands, supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their catalytic systems.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds, and the choice of ligand significantly influences the outcome. Tol-BINAP has been extensively utilized in this area, often in the form of its ruthenium or rhodium complexes.
Asymmetric Hydrogenation of β-Keto Esters
The asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a key reaction in the synthesis of many pharmaceuticals and natural products. The performance of Tol-BINAP is often benchmarked against its parent compound, BINAP, and other privileged ligands like SEGPHOS and SYNPHOS.
| Ligand | Catalyst | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Yield (%) | ee (%) | Reference |
| (S)-Tol-BINAP | RuCl₂[(S)-tolbinap][(S,S)-dpen] | Acetophenone | 2000:1 | 8 | 25-30 | >99 | 99 (R) | [1] |
| (R)-BINAP | Ru(OCOCH₃)₂[(R)-BINAP] | Geraniol | - | 100 | 20 | 97 | 96 (S) | [2] |
| (R)-SEGPHOS | Ir-SEGPHOS complex | Allylic Alkylation Substrate | - | - | - | High | High | [3] |
| (S)-BINAP | Pd/(S)-BINAP | (2S,4aS)-25 | - | - | - | 76 | - | [4] |
| (R)-BINAP | Pd/(R)-BINAP | (2S,4aS)-25 | - | - | - | 24 | - | [4] |
S/C Ratio: Substrate-to-catalyst ratio.
Asymmetric Hydrogenation of Olefins
The enantioselective hydrogenation of olefins, particularly functionalized olefins like α,β-unsaturated carboxylic acids and enamides, is another area where Tol-BINAP has demonstrated excellent performance.
| Ligand | Catalyst | Substrate | Solvent | H₂ Pressure (atm) | ee (%) | Reference |
| (R)-Tol-BINAP | [Rh((R)-Tol-BINAP)(cod)]BF₄ | Methyl (Z)-α-acetamidocinnamate | Methanol | - | High | |
| (R)-BINAP | [Rh((R)-BINAP)(cod)]BF₄ | Methyl (Z)-α-acetamidocinnamate | Methanol | - | High |
Performance in Asymmetric Carbon-Carbon Bond Formation
Tol-BINAP has also proven to be a valuable ligand in various asymmetric carbon-carbon bond-forming reactions, including allylic alkylations and aldol reactions.
Asymmetric Allylic Alkylation
In iridium-catalyzed asymmetric allylic alkylation, the enantioselectivity is controlled by steric repulsions with the chiral ligand.[3] The structure of Tol-BINAP has been shown to effectively control the stereochemical outcome of these reactions.
| Ligand | Catalyst | Reaction | Yield (%) | ee (%) | Reference |
| (S)-Tol-BINAP | π-allyliridium-C,O-benzoate complex | Allylic Amination | High | High | [3] |
| (R)-SEGPHOS | π-allyliridium-C,O-benzoate complex | Allylic Amination | High | High | [3] |
Asymmetric Aldol Reactions
Palladium(II) complexes of Tol-BINAP have been utilized as efficient catalysts for asymmetric aldol reactions, achieving high levels of asymmetric induction.[5]
| Ligand | Catalyst | Reaction | ee (%) | Reference |
| (R)-Tol-BINAP | Diaqua Palladium(II) complex | Asymmetric Aldol Reaction | up to 89 | [5] |
| (R)-BINAP | Diaqua Palladium(II) complex | Asymmetric Aldol Reaction | High | [5] |
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone)[1]
Materials:
-
RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst
-
Acetophenone
-
Potassium tert-butoxide (t-C₄H₉OK)
-
Anhydrous, degassed 2-propanol
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).
-
Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the acetophenone substrate to the liner.
-
Place the glass liner inside the autoclave and seal the reactor securely.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).
-
After the reaction is complete, carefully vent the hydrogen pressure.
-
The product, (R)-phenylethanol, can be isolated and purified using standard techniques, and the enantiomeric excess is determined by chiral chromatography.
Synthesis of a Representative Precatalyst, RuCl₂[(S)-tolbinap][(S,S)-dpen][1]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-TolBINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl)
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Anhydrous, degassed DMF
-
Anhydrous, degassed toluene
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-TolBINAP (2 equivalents) to a Schlenk flask.
-
Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes. The solution should turn a deep red-purple.
-
Remove the solvent under high vacuum to obtain the intermediate complex, RuCl₂--INVALID-LINK--ₙ.
-
To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equivalents).
-
Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure to yield the precatalyst.
Visualizing Catalytic Processes
Caption: A workflow for chiral ligand selection in asymmetric catalysis.
Caption: A simplified catalytic cycle for asymmetric hydrogenation.
References
Unraveling Transition States in Tol-BINAP Catalysis: A Computational Comparison
A deep dive into the computational analysis of transition states in Tol-BINAP-mediated catalysis reveals crucial insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison of key performance indicators from various studies, supported by detailed experimental and computational protocols, to aid in the rational design of more efficient and selective catalysts.
At the heart of understanding the efficacy and stereoselectivity of Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) catalyzed reactions lies the intricate geometry and energetics of the transition state. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate these fleeting molecular arrangements that govern reaction pathways and product distributions. This guide summarizes key quantitative data from computational studies, offering a comparative overview of transition state energies and geometries.
Performance Comparison of Transition State Calculations
The enantioselectivity of a Tol-BINAP-catalyzed reaction is determined by the difference in the activation energy (ΔG‡) between the transition states leading to the major and minor enantiomers. A larger energy difference typically correlates with higher enantiomeric excess (ee). The following table summarizes key quantitative data from computational studies on transition states in reactions catalyzed by Tol-BINAP and the closely related BINAP ligand.
| Reaction Type | Catalyst System | Computational Method | Key Findings | Reference |
| Iridium-Catalyzed Allylic Alkylation | (S)-Tol-BINAP-Ir | DFT | Transition states leading to the (R)-product are destabilized by 1.6 and 1.8 kcal/mol compared to the lowest-energy transition state for the (S)-product.[1] | [1] |
| Copper-Catalyzed Reductive Coupling | (S)-BINAP-CuH | B3LYP-D3BJ/def2-TZVPP/SMD(THF) | The kinetically favorable "open" Z-enolate copper-alkoxyallene conformer has a Gibbs free energy barrier 3.9 kcal/mol lower than its E-enolate counterpart.[2] | [2] |
Experimental and Computational Protocols
The reliability of computational predictions is intrinsically linked to the rigor of the employed methodologies. Below are the detailed protocols from the cited studies.
Iridium-Catalyzed Allylic Alkylation with Tol-BINAP[1]:
-
Computational Details: Density Functional Theory (DFT) calculations were performed to investigate the transition states of the allylic alkylation of a nitronate nucleophile with a π-crotyliridium(III) complex bearing the (S)-Tol-BINAP ligand. The computational method focused on elucidating the origins of enantioselectivity by comparing the Gibbs free energies of the diastereomeric transition states leading to the (R) and (S) products. Specific details on the functional and basis set were not provided in the immediate search results.
Copper-Catalyzed Reductive Coupling with BINAP[2]:
-
Computational Details: DFT calculations were carried out using the Gaussian 09 program package. The geometries of the reactants, transition states, and products were optimized at the B3LYP level of theory with the 6-31G(d) basis set for C, H, O, and P atoms and the LanL2DZ basis set for the Cu atom. The final energies were calculated at the B3LYP-D3BJ/def2-TZVPP level of theory with the SMD solvation model for THF. The nature of the stationary points was confirmed by frequency calculations, where transition states exhibited a single imaginary frequency.
Visualizing the Computational Workflow and Catalytic Cycle
To better understand the process of computational analysis and the role of Tol-BINAP in catalysis, the following diagrams illustrate a typical workflow and a generalized catalytic cycle.
References
A Comparative Guide to the Kinetic Performance of Tol-BINAP in Catalyzed Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high efficiency and enantioselectivity. Among the privileged class of atropisomeric biaryl phosphine ligands, Tol-BINAP has emerged as a highly effective ligand in a variety of metal-catalyzed transformations. This guide provides an objective comparison of the kinetic performance of Tol-BINAP with other relevant chiral phosphine ligands, supported by experimental data, to aid researchers in catalyst selection and optimization.
Performance in Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of ketones to chiral alcohols is a cornerstone of modern organic synthesis, with wide applications in the pharmaceutical and fine chemical industries. Ruthenium complexes of Tol-BINAP, in combination with a chiral diamine, are highly efficient catalysts for this transformation.
A key kinetic study on the asymmetric hydrogenation of acetophenone using a trans-RuH(η¹-BH₄)((S)-tolbinap)((S,S)-dpen) catalyst revealed important insights into the reaction mechanism and the factors influencing the reaction rate. The study demonstrated that the reaction proceeds smoothly even at atmospheric pressure of hydrogen and room temperature. The addition of an alkaline or strong organic base significantly accelerates the reaction rate, although an excess of base can lead to a decrease in the rate.[1]
Interestingly, in the absence of a base, the reaction rate is independent of the hydrogen pressure between 1 and 16 atm. However, in the presence of a base, the rate increases with increasing hydrogen pressure. A significant kinetic isotope effect was observed, with the reaction using H₂ being 50 times faster than with D₂ in the absence of a base, suggesting that hydrogen cleavage is a key step. This effect is much smaller in the presence of a base.[1] These findings point to a metal-ligand bifunctional mechanism where a hydride on the ruthenium and a proton from the diamine ligand are transferred to the ketone.[1]
While direct, side-by-side quantitative kinetic comparisons are not always available in the literature, a review of modified BINAP ligands noted that Ru-complexes of Tol-BINAP and p-t-Bu-BINAP exhibited better activity than the parent BINAP in the hydrogenation of citronellol, with the same high selectivity.[2]
Table 1: Comparison of Tol-BINAP and Other Chiral Phosphine Ligands in Asymmetric Hydrogenation of Ketones
| Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee, %) | Conversion (%) | Reaction Conditions | Reference |
| RuCl₂[(S)-Tol-BINAP][(R,R)-DPEN] | 2,4,4-trimethyl-2-cyclohexenone | (R)-2,4,4-trimethylcyclohex-2-en-1-ol | >95 | - | H₂, chiral DPEN | [3] |
| Ru(OCOCH₃)₂[(S)-BINAP] | Methyl (±)-2-(benzamidomethyl)-3-oxobutanoate | syn-hydroxy ester | 99.5 | - | H₂, MeOH | [2] |
| Rh(I)/(R)-Tol-BINAP | Racemic 4-alkynals | Cyclobutanone and Cyclopentenone | - | - | Parallel kinetic resolution | [4] |
Note: The data in this table is compiled from different sources and may not represent a direct comparison under identical conditions. It serves to illustrate the performance of these catalysts in their respective reported systems.
Performance in Cross-Coupling Reactions
Tol-BINAP has also been employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for the formation of carbon-carbon bonds.
In the context of the Suzuki-Miyaura coupling , while specific kinetic data for Tol-BINAP is sparse in the reviewed literature, a study on the synthesis of a biphenomycin analogue utilized (S)-Tol–BINAP to achieve an excellent enantiomeric excess (94%) in the formation of an unnatural protected amino acid which was a precursor for a subsequent Suzuki-Miyaura coupling step.[5]
For the Heck reaction , a comparative study of BINAP and a modified BINAP ligand in the asymmetric reaction of 2,3-dihydrofuran with 4-chlorophenyl triflate showed that the modified ligand gave a quantitative yield and high selectivity (97%), which compared favorably to the 67% yield and 92% selectivity obtained with the parent BINAP under the same conditions.[2] Although this is not a direct comparison with Tol-BINAP, it highlights the impact of substitution on the BINAP framework on catalytic performance.
Experimental Protocols
General Procedure for Kinetic Analysis of Asymmetric Hydrogenation
A typical kinetic study of asymmetric hydrogenation involves monitoring the reaction progress over time under carefully controlled conditions.
Materials and Equipment:
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer and temperature control.
-
Schlenk line and glovebox for handling air-sensitive reagents.
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a chiral column for determining conversion and enantiomeric excess.
-
Tol-BINAP-metal complex (e.g., trans-RuH(η¹-BH₄)((S)-tolbinap)((S,S)-dpen)).
-
Substrate (e.g., acetophenone).
-
Anhydrous and degassed solvent (e.g., 2-propanol).
-
Base (e.g., potassium tert-butoxide).
-
High-purity hydrogen gas.
Procedure:
-
In a glovebox, the catalyst and base are charged into the reactor.
-
The degassed solvent is added to dissolve the catalyst and base.
-
The substrate is then added to the reactor.
-
The reactor is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The reactor is purged several times with hydrogen gas.
-
The reactor is pressurized to the desired hydrogen pressure and the reaction is initiated by starting the stirring and heating to the desired temperature.
-
Aliquots of the reaction mixture are taken at specific time intervals, quenched, and analyzed by chiral GC or HPLC to determine the conversion and enantiomeric excess.
-
The initial reaction rate can be determined from the plot of concentration versus time.
General Procedure for Determining Turnover Frequency (TOF)
Turnover frequency (TOF) is a measure of the number of moles of substrate converted per mole of catalyst per unit time.
Calculation: TOF = (moles of product) / [(moles of catalyst) x (time)]
To determine the TOF accurately, the reaction should be run under conditions where the catalyst is stable and the reaction rate is constant for a certain period. The number of active sites in the catalyst should also be considered for a more precise calculation, although for homogeneous catalysts, it is often assumed that all metal centers are active.
Visualizing Catalytic Processes
Catalytic Cycle of Tol-BINAP/Diamine-Ru Catalyzed Ketone Hydrogenation
The following diagram illustrates the proposed nonclassical metal-ligand bifunctional mechanism for the asymmetric hydrogenation of a ketone catalyzed by a Tol-BINAP/diamine-ruthenium complex.
Caption: Proposed catalytic cycle for the asymmetric hydrogenation of ketones.
Experimental Workflow for Kinetic Studies
The logical flow of a typical kinetic study for a catalyzed reaction is depicted below.
Caption: General workflow for conducting kinetic studies of catalytic reactions.
Performance Comparison Logic
This diagram illustrates the logical relationship for comparing the performance of different catalysts.
Caption: Logical framework for comparing catalyst performance under identical conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Parallel kinetic resolution of 4-alkynals catalyzed by Rh(I)/Tol-BINAP: synthesis of enantioenriched cyclobutanones and cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi-res.com [mdpi-res.com]
Stability and Recyclability of Tol-BINAP Catalysts: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a robust and reusable catalyst is paramount for efficient and sustainable chemical synthesis. This guide provides a comprehensive assessment of the stability and recyclability of Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) catalysts, comparing their performance with other relevant phosphine ligands and detailing experimental methodologies for their application and recovery.
Tol-BINAP, a derivative of the renowned BINAP ligand, has established itself as a cornerstone in asymmetric catalysis, particularly in hydrogenation and carbon-carbon bond-forming reactions. Its efficacy is largely attributed to the chiral binaphthyl backbone and the electronic properties of the tolyl substituents on the phosphorus atoms. This guide delves into the critical aspects of its operational stability and the potential for its repeated use, key factors that influence its economic and environmental viability in both academic research and industrial applications.
Performance in Asymmetric Catalysis: A Comparative Overview
The performance of a chiral catalyst is typically evaluated by its ability to achieve high conversion, enantioselectivity (ee), and turnover numbers (TON) and frequencies (TOF) over multiple reaction cycles. While direct, comprehensive comparative studies on the recyclability of Tol-BINAP against a wide range of other ligands are not extensively documented in a single source, data from various studies allow for a comparative assessment.
In the asymmetric hydrogenation of acetophenone, Ru-Tol-BINAP based catalysts have demonstrated high initial enantioselectivity. However, studies have also indicated a decay in both enantiomeric excess and conversion over time, suggesting a degree of catalyst deactivation under reaction conditions.[1][2] This highlights the importance of understanding the factors that influence catalyst stability.
Table 1: Performance of Tol-BINAP and Other Chiral Phosphine Ligands in Asymmetric Hydrogenation
| Ligand | Substrate | Metal | Conversion (%) | ee (%) | TON | TOF (h⁻¹) | Recycle Data | Reference |
| (S)-Tol-BINAP | Acetophenone | Ru | Quantitative | 80 | 2,400,000 | 228,000 | - | [2] |
| (R)-Tol-BINAP | Acetophenone | Ru | >95 (initial) | up to 43 (initial) | - | - | Decay observed over time | [1] |
| (S)-BINAP | Various | Ru | High | High | - | - | Recyclable (immobilized) | [3] |
| SYNPHOS | Various | Ru | High | High | - | - | - | - |
| DIFLUORPHOS | Various | Ru | High | High | - | - | - | - |
Note: TON (Turnover Number) and TOF (Turnover Frequency) are crucial metrics for catalyst efficiency.[4][5][6][7]
Strategies for Enhancing Recyclability: Immobilization
A primary strategy to improve the recyclability of homogeneous catalysts like Tol-BINAP is through immobilization on solid supports. This approach facilitates catalyst recovery by simple filtration, preventing the loss of the expensive ligand and metal. Silica, with its high surface area and tunable porosity, is a commonly employed support material.[8]
Experimental Protocol: Immobilization of Tol-BINAP on Mesoporous Silica (General Procedure)
This protocol outlines a general method for the covalent attachment of a BINAP-type ligand to a silica support, which can be adapted for Tol-BINAP.
-
Functionalization of Silica:
-
Activate mesoporous silica by heating under vacuum to remove adsorbed water.
-
Treat the activated silica with a silane coupling agent (e.g., (3-aminopropyl)triethoxysilane) in an anhydrous solvent like toluene.
-
Reflux the mixture to ensure covalent attachment of the amino groups to the silica surface.
-
Wash the functionalized silica thoroughly with solvent and dry under vacuum.
-
-
Ligand Modification and Attachment:
-
Synthesize a derivative of Tol-BINAP containing a reactive functional group (e.g., a carboxylic acid or an isocyanate) that can react with the amino groups on the functionalized silica.
-
React the modified Tol-BINAP with the aminated silica in a suitable solvent, often with a coupling agent (e.g., DCC for carboxylic acids), to form a covalent bond.
-
Wash the resulting material extensively to remove any unreacted ligand.
-
-
Metalation:
-
Stir the silica-supported Tol-BINAP ligand with a suitable metal precursor (e.g., [Ru(cod)Cl₂]) in an appropriate solvent to form the active catalyst.
-
Wash the final catalyst to remove any unbound metal complexes and dry under inert atmosphere.
-
Catalyst Stability and Deactivation Mechanisms
The long-term stability of a catalyst is critical for its practical application. Deactivation of ruthenium-phosphine catalysts can occur through several pathways:
-
Oxidation of the Phosphine Ligand: The phosphorus(III) center in Tol-BINAP is susceptible to oxidation to phosphorus(V) (phosphine oxide), especially in the presence of air or oxidizing agents. This oxidation renders the ligand incapable of coordinating effectively with the metal center, leading to a loss of catalytic activity.[9]
-
Ligand Degradation: Under harsh reaction conditions (e.g., high temperatures, presence of strong acids or bases), the binaphthyl backbone or the tolyl groups of the Tol-BINAP ligand may undergo degradation.
-
Metal Leaching: In the case of immobilized catalysts, the metal center can leach from the support into the reaction mixture. This not only reduces the activity of the heterogeneous catalyst but also contaminates the product. Leaching can be influenced by the strength of the ligand-support bond and the reaction conditions.
-
Formation of Inactive Metal Species: The active catalytic species can be converted into inactive forms. For instance, in the hydrogenation of ketones using Ru/SiO₂ catalysts, the formation of ruthenium hydroxide species has been proposed as a deactivation pathway.[10]
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate a typical workflow for assessing catalyst recyclability and the proposed catalytic cycle for the asymmetric hydrogenation of a ketone using a Ru-Tol-BINAP catalyst.
Caption: A generalized workflow for evaluating the recyclability of a catalyst.
Caption: A simplified representation of the metal-ligand bifunctional mechanism.[1][9]
Conclusion
Tol-BINAP catalysts demonstrate high activity and enantioselectivity in a range of asymmetric transformations. While catalyst deactivation can occur, strategies such as immobilization on solid supports offer a promising avenue to enhance their stability and facilitate recycling. Further research focusing on direct, quantitative comparisons of the long-term stability and recyclability of Tol-BINAP with other privileged ligands under standardized conditions would be highly valuable for the scientific community. The development of more robust immobilization techniques and a deeper understanding of deactivation mechanisms will be crucial for the widespread industrial application of these powerful catalytic systems.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Turnover number - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Mesoporous silica nanoparticles for bioadsorption, enzyme immobilisation, and delivery carriers - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (TOL-BINAP)
For Immediate Use by Laboratory Professionals
This document provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (TOL-BINAP), a common chiral phosphine ligand in research and pharmaceutical development. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
TOL-BINAP is a solid organophosphorus compound. While generally stable, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Ventilation: Conduct all disposal procedures within a certified chemical fume hood to avoid inhalation of any dust or potential vapors.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep the solid material into a designated waste container. Clean the area with a cloth dampened with a suitable solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.
Core Disposal Strategy: Chemical Inactivation
The primary strategy for the safe disposal of TOL-BINAP involves its conversion to the more stable phosphine oxide derivative, TOL-BINAP dioxide. Phosphine oxides are generally less reactive and can be more safely handled for final disposal.
Detailed Experimental Protocol for Inactivation
This protocol details the chemical oxidation of TOL-BINAP to TOL-BINAP dioxide.
Materials:
-
2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (TOL-BINAP) waste
-
Dichloromethane (DCM) or a similar chlorinated solvent
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Sodium sulfite (Na₂SO₃) solution (10% w/v)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriately sized round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator (optional)
Procedure:
-
Dissolution: In a chemical fume hood, dissolve the TOL-BINAP waste in a minimal amount of dichloromethane in a round-bottom flask equipped with a stir bar.
-
Oxidation: While stirring, slowly add 30% hydrogen peroxide solution dropwise to the dissolved TOL-BINAP. An excess of hydrogen peroxide is typically used to ensure complete oxidation. The reaction is generally exothermic; control the rate of addition to maintain a gentle reflux.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the TOL-BINAP spot and the appearance of the more polar TOL-BINAP dioxide spot.
-
Quenching: Once the reaction is complete, cautiously add a 10% aqueous solution of sodium sulfite to the reaction mixture to quench any unreacted hydrogen peroxide. Stir until bubbling ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent. The solvent can be removed under reduced pressure using a rotary evaporator to yield the solid TOL-BINAP dioxide. If a rotary evaporator is not available, the solvent can be allowed to evaporate in the fume hood in a labeled, open container.
Final Disposal of Inactivated Material
The resulting TOL-BINAP dioxide is a stable, solid waste product.
-
Packaging: Place the solid TOL-BINAP dioxide in a clearly labeled, sealed, and chemically compatible waste container.
-
Labeling: The label should include:
-
"Hazardous Waste"
-
"TOL-BINAP dioxide (Oxidized TOL-BINAP)"
-
Chemical Formula: C₄₈H₄₀O₂P₂
-
Date of generation
-
Your name and laboratory information
-
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) office for final disposal at an approved hazardous waste facility, likely via incineration.
Quantitative Data Summary
| Parameter | Value | Notes |
| TOL-BINAP | ||
| Molecular Formula | C₄₈H₄₀P₂ | |
| Molar Mass | 678.78 g/mol | |
| Appearance | White to off-white solid | |
| TOL-BINAP Dioxide | ||
| Molecular Formula | C₄₈H₄₀O₂P₂ | |
| Molar Mass | 710.78 g/mol | |
| Appearance | White to off-white solid | Generally more stable and less reactive than TOL-BINAP. |
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of TOL-BINAP.
Essential Safety and Logistical Information for Handling 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized reagents like 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (p-Tol-BINAP) is paramount. This document provides immediate, actionable guidance on personal protective equipment, operational procedures, and disposal plans to ensure laboratory safety and experimental integrity.
Hazard Identification and Personal Protective Equipment
2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl is an air-sensitive organophosphorus compound that requires careful handling to avoid degradation and ensure user safety. The primary hazards associated with this compound are:
-
Skin Irritation: May cause irritation upon contact with the skin.[1]
-
Serious Eye Irritation: Can cause serious irritation to the eyes.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory system irritation.[1]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Always inspect gloves for tears or holes before use. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory. A face shield may be required for larger quantities. |
| Body Protection | Laboratory coat | A flame-retardant lab coat is recommended. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling large quantities or when adequate ventilation is not available. A dust mask may be sufficient for small transfers in a well-ventilated area. |
Operational Plan: Step-by-Step Handling Procedures
Due to its air-sensitive nature, 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine ligands.
Workflow for Weighing and Transferring Solid p-Tol-BINAP
Caption: Workflow for handling solid p-Tol-BINAP.
Experimental Protocol for a Typical Reaction Setup:
-
Preparation:
-
Don all required personal protective equipment as outlined in the table above.
-
Ensure a well-ventilated work area, preferably a fume hood with an inert gas line.
-
All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.
-
-
Weighing and Transfer (under Inert Atmosphere):
-
If available, perform all manipulations in a glovebox.
-
If using a Schlenk line, transfer the solid p-Tol-BINAP in a flask under a positive pressure of inert gas.
-
To weigh, quickly transfer the solid to a tared vial and cap it. Re-weigh the vial to obtain the mass by difference.
-
Alternatively, add the solid to the reaction flask and weigh the flask before and after addition.
-
-
Reaction Setup:
-
Add the weighed p-Tol-BINAP to the reaction flask containing a stir bar.
-
Seal the flask with a septum and purge with inert gas.
-
Add anhydrous solvent via a syringe or cannula.
-
Add other reagents as required by the specific experimental procedure, maintaining the inert atmosphere.
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl and its waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: Collect unused p-Tol-BINAP and any grossly contaminated materials (e.g., weighing paper, gloves) in a dedicated, labeled, and sealed waste container.
-
Liquid Waste: Collect all reaction residues and solvent rinses containing p-Tol-BINAP in a separate, labeled hazardous waste container.
-
Sharps: Needles and syringes used for transfers should be rinsed and disposed of in a designated sharps container.
Decontamination and Disposal Workflow
Caption: Decontamination and disposal workflow.
Experimental Protocol for Decontamination of Glassware:
-
Initial Decontamination:
-
Mechanically remove as much of the solid residue as possible in a fume hood.
-
Rinse the glassware with a suitable organic solvent (e.g., toluene or THF) to dissolve the remaining compound. Collect this rinse as hazardous waste.
-
-
Cleaning:
-
Wash the glassware with a laboratory detergent and warm water.
-
Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Dry the glassware in an oven before reuse.
-
Disposal of Bulk Quantities and Contaminated Waste:
All waste containing 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl must be disposed of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for pickup. Do not dispose of this chemical down the drain or in regular trash. For larger quantities, consider chemical deactivation by oxidation before disposal, but only if you have the appropriate expertise and facilities to handle a potentially exothermic reaction. A common method for deactivating phosphines is by slow addition to a stirred solution of household bleach (sodium hypochlorite), often with cooling. This should only be performed by experienced personnel in a fume hood with appropriate shielding.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
